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  • Product: Benzenamine, 2-fluoro-5-methoxy-N-methyl-
  • CAS: 502435-25-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Benzenamine, 2-fluoro-5-methoxy-N-methyl-

Executive Summary In modern drug discovery, the strategic selection of functionalized building blocks dictates the downstream success of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. Benzenamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of functionalized building blocks dictates the downstream success of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. Benzenamine, 2-fluoro-5-methoxy-N-methyl- (CAS: 502435-25-8), commonly referred to as 2-fluoro-5-methoxy-N-methylaniline, is a highly specialized secondary aniline. As an Application Scientist, I frequently leverage this compound when designing small-molecule inhibitors that require precise modulation of basicity, metabolic stability, and membrane permeability.

This guide provides an in-depth analysis of its physicochemical properties, the structural causality behind its utility in pharmacophore mapping, and a self-validating synthetic protocol for its preparation.

Physicochemical Profiling & ADME Implications

Understanding the baseline physical and chemical properties of a building block is the first step in predicting how it will behave within a complex Active Pharmaceutical Ingredient (API). Below is a consolidated table of the quantitative data for this compound, derived from authoritative chemical databases 12.

PropertyValueScientific Implication for Drug Design
CAS Number 502435-25-8Unique identifier for supply chain and patent mapping.
Molecular Formula C8H10FNOLow molecular weight allows for extensive downstream functionalization.
Molecular Weight 155.17 g/mol Highly efficient ligand efficiency (LE) metric contributor.
SMILES CNC1=CC(=CC=C1F)OCDefines the specific ortho/meta functional group topology.
CLogP 2.112Ideal lipophilicity for passive transcellular membrane permeability.
Density (Predicted) ~1.132 g/cm³Relevant for scale-up volumetrics and reactor sizing.
Boiling Point (Predicted) ~244.3 °C at 760 mmHgIndicates thermal stability during high-temperature cross-coupling.
Flash Point (Predicted) ~101.5 °CSafe handling profile for standard laboratory environments.

Structural Causality & Pharmacophore Mapping

The true value of 2-fluoro-5-methoxy-N-methylaniline lies in the synergistic effects of its three primary substituents. In medicinal chemistry, we do not add functional groups arbitrarily; every atom must solve a specific biological or physicochemical problem.

  • The Ortho-Fluorine Effect (-I Effect): Fluorine is highly electronegative. Positioned ortho to the secondary amine, it exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the nitrogen lone pair, significantly lowering the pKa of the amine. By reducing basicity, we prevent the amine from becoming overly protonated in the acidic environment of the GI tract or the physiological pH of blood, thereby enhancing passive oral absorption. Furthermore, the strong C-F bond acts as a metabolic shield, blocking Cytochrome P450-mediated aromatic oxidation at the highly reactive 2-position.

  • The 5-Methoxy Substitution (+R Effect): Positioned meta to the amine and para to the fluorine, the methoxy group acts as a hydrogen bond acceptor (HBA). It introduces a specific electronic push-pull system across the aromatic ring while fine-tuning the overall lipophilicity (CLogP = 2.112) to keep the molecule within Lipinski's Rule of Five parameters.

  • N-Methylation: Transitioning from a primary aniline to a secondary N-methyl aniline removes one hydrogen bond donor (HBD). According to Veber's rules, minimizing HBDs is strongly correlated with improved Blood-Brain Barrier (BBB) penetration and cellular permeability.

SAR_Logic Core Core Scaffold Benzenamine F_Sub 2-Fluoro Substitution • Inductive electron withdrawal • Lowers amine pKa • Blocks CYP450 oxidation Core->F_Sub OMe_Sub 5-Methoxy Substitution • H-bond acceptor • Modulates lipophilicity • Electronic push-pull Core->OMe_Sub NMe_Sub N-Methylation • Removes one H-bond donor • Enhances membrane permeability • Restricts conformational space Core->NMe_Sub

Figure 1: Structure-Activity Relationship (SAR) mapping of functional group substitutions.

Validated Synthetic Methodology: Chemoselective Reductive Amination

While 2-fluoro-5-methoxy-N-methylaniline is commercially available, it is often synthesized de novo from the cheaper primary amine precursor (2-fluoro-5-methoxyaniline). Direct alkylation with methyl iodide is notoriously difficult to control and often results in over-alkylation (forming the tertiary N,N-dimethyl amine).

Step-by-Step Protocol

Reagents: 2-Fluoro-5-methoxyaniline (1.0 eq), Paraformaldehyde (1.1 eq), Sodium triacetoxyborohydride [NaBH(OAc)3] (1.5 eq), Glacial Acetic Acid (0.1 eq), 1,2-Dichloroethane (DCE).

Step 1: Imine Condensation

  • Action: Dissolve 2-fluoro-5-methoxyaniline in anhydrous DCE (0.2 M concentration) under an inert nitrogen atmosphere. Add paraformaldehyde and catalytic glacial acetic acid. Stir at room temperature for 2 hours.

  • Causality: Paraformaldehyde is utilized over aqueous formaldehyde to prevent the introduction of water, which would thermodynamically drive the equilibrium backward. Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the weakly basic fluorinated aniline.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The complete disappearance of the primary amine mass peak (m/z ~142) and the appearance of the imine/aminal intermediate confirms the reaction is ready for reduction.

Step 2: Chemoselective Hydride Reduction

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Add NaBH(OAc)3 portion-wise over 15 minutes to control the exothermic release. Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Causality: NaBH(OAc)3 is explicitly chosen over standard NaBH4. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it a mild reducing agent that selectively reduces the protonated iminium ion without reducing unreacted aldehydes. This prevents the formation of the tertiary amine impurity.

Step 3: Quench and Isolation

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases. Transfer to a separatory funnel, extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) mobile phase. Visualize with a Ninhydrin stain. The secondary amine target will elute with a higher Rf value than the primary amine starting material and will exhibit a distinct colorimetric shift upon staining, validating successful mono-methylation.

SynthesisWorkflow SM 2-Fluoro-5-methoxyaniline (Starting Material) Intermediate Imine Intermediate (Transient) SM->Intermediate Condensation (DCE, RT) Reagent1 Paraformaldehyde + Catalytic AcOH Reagent1->Intermediate Product 2-Fluoro-5-methoxy-N-methylaniline (Target Secondary Amine) Intermediate->Product Selective Reduction (0 °C to RT) Reagent2 NaBH(OAc)3 (Mild Reductant) Reagent2->Product

Figure 2: Chemoselective reductive amination workflow for mono-N-methylation.

Downstream Applications in Medicinal Chemistry

Once synthesized, 2-fluoro-5-methoxy-N-methylaniline serves as a highly competent nucleophile for advanced synthetic transformations. It is frequently deployed in:

  • Buchwald-Hartwig Cross-Couplings: Reacting with aryl bromides or chlorides using Palladium catalysts (e.g., Pd2(dba)3 and XPhos) to generate complex diarylamines.

  • Nucleophilic Aromatic Substitution (SNAr): Displacing halogens on electron-deficient heterocycles (such as pyrimidines or quinolines) to build kinase inhibitor scaffolds. For example, highly functionalized fluorinated methoxyanilines have been successfully integrated into the synthesis of novel bicyclic pyridinones, which are actively investigated in patent literature for their unique pharmacological properties 3.

By understanding the causality behind its structural features and mastering its synthetic handling, drug development professionals can effectively utilize CAS 502435-25-8 to optimize the pharmacokinetic trajectories of next-generation therapeutics.

References

  • Title: WO2012131539A1 - Novel bicyclic pyridinones Source: Google Patents URL

Sources

Exploratory

toxicity and safety data sheet (SDS) for 2-fluoro-5-methoxy-N-methylaniline

Title: Toxicological Profiling and Safety Data Framework for 2-Fluoro-5-methoxy-N-methylaniline: A Technical Guide for Drug Development Executive Summary In modern drug development, fluorinated and methoxy-substituted an...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Toxicological Profiling and Safety Data Framework for 2-Fluoro-5-methoxy-N-methylaniline: A Technical Guide for Drug Development

Executive Summary

In modern drug development, fluorinated and methoxy-substituted anilines are highly valued for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 2-Fluoro-5-methoxy-N-methylaniline (CAS 502435-25-8) is a specialized building block frequently utilized in the synthesis of kinase inhibitors and CNS-active agents[1]. However, its structural advantages come with a profound toxicological profile. Sharing the core toxicophore of both N-methylanilines and fluoroanilines, this compound presents severe acute toxicity, target organ hazards (specifically inducing methemoglobinemia), and long-lasting environmental risks[2],.

This whitepaper provides an authoritative, self-validating framework for the safe handling, toxicological assessment, and laboratory decontamination of 2-fluoro-5-methoxy-N-methylaniline.

Physicochemical Profiling & Structural Implications

Understanding the causality between a molecule's structure and its behavior is critical for anticipating its hazards.

PropertyValue / DescriptionCausality & Experimental Implication
Molecular Formula C8H10FNOHighly functionalized aromatic ring.
Molecular Weight 155.17 g/mol Small molecule; readily absorbed through dermal and respiratory routes.
Physical State Liquid / Low-melting solidCalculated boiling point of ~244°C[1]. High risk of aerosolization during vigorous agitation.
Structural Effects Ortho-Fluoro, Meta-MethoxyThe strongly electron-withdrawing fluorine atom reduces the basicity of the amine, while the N-methyl group increases lipophilicity. This enhances Blood-Brain Barrier (BBB) penetration and cellular uptake, correlating directly with a rapid onset of systemic toxicity[2].

Toxicological Mechanisms: The Methemoglobinemia Pathway

The primary systemic hazard of N-alkylated anilines is their capacity to induce methemoglobinemia [2],[3]. As an Application Scientist, it is crucial to understand why this occurs rather than just noting the hazard.

Mechanistic Causality: The toxicity is not caused by the parent compound directly, but by its hepatic metabolites. When 2-fluoro-5-methoxy-N-methylaniline enters the bloodstream, it is transported to the liver where Cytochrome P450 enzymes (predominantly CYP2E1 and CYP1A2) catalyze N-demethylation followed by N-hydroxylation. The resulting N-hydroxyarylamine is a highly reactive intermediate.

Upon re-entering the circulation, this intermediate diffuses into erythrocytes. Here, it initiates a vicious redox cycle, co-oxidizing the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. Because methemoglobin cannot bind oxygen, the patient experiences severe tissue hypoxia, cyanosis, and potentially fatal CNS depression. The presence of the methoxy group can stabilize the radical intermediates, potentially exacerbating the redox cycling.

MethemoglobinPathway A 2-Fluoro-5-methoxy- N-methylaniline B Hepatic CYP450 N-hydroxylation A->B Absorption C N-hydroxyarylamine Metabolite B->C Metabolism D Hemoglobin (Fe2+) Oxidation C->D Erythrocyte Entry E Methemoglobin (Fe3+) Hypoxia D->E O2 Binding Blocked

Hepatic CYP450-mediated methemoglobinemia pathway induced by N-methylaniline derivatives.

Safety Data Sheet (SDS) Core Parameters

Because dedicated, in vivo toxicological studies for the specific CAS 502435-25-8 are limited, regulatory and safety compliance dictates using a "read-across" approach from its direct structural analogs: N-methylaniline and 4-fluoroaniline[2],.

Extrapolated GHS Classification:

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaled.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 1H370: Causes damage to organs (Blood, CNS).
Aquatic Hazard (Chronic) Category 1H410: Very toxic to aquatic life with long-lasting effects.

Experimental Protocols: Self-Validating Safe Handling

Standard laboratory wiping is insufficient for compounds with Category 3 Dermal Toxicity. A robust protocol must be a self-validating system —meaning the procedure itself contains analytical checkpoints to prove the hazard has been neutralized.

Step-by-Step Methodology: Closed-System Handling & Validation
  • Environmental Isolation : Conduct all massing, transfer, and dilution operations inside a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood (minimum face velocity of 100 fpm).

  • Barrier Protection : Personnel must wear double-layered nitrile gloves (minimum 8 mil outer thickness), chemical splash goggles, and a fluid-resistant Tyvek lab coat.

  • Dispensing : Use positive displacement pipettes for liquid transfers to eliminate aerosolization caused by air-displacement mechanisms.

  • Reaction Execution : Utilize sealed microwave vials or Schlenk lines. Purge the headspace with inert gas (N₂ or Ar) to prevent oxidative degradation of the aniline into highly reactive nitroso species prior to the intended chemical reaction.

  • Self-Validating Decontamination :

    • Chemical Quench: Treat all contaminated glassware, spatulas, and surfaces with a 1M Hydrochloric Acid (HCl) solution. This protonates the amine, converting the volatile free base into a highly water-soluble, non-volatile anilinium hydrochloride salt.

    • Analytical Validation: Swab the decontaminated surface using a methanol-soaked glass-fiber filter paper. Extract the swab in 1 mL of LC-MS grade acetonitrile. Analyze the extract via LC-MS/MS (monitoring the m/z 156 [M+H]⁺ parent ion). The workspace is only certified "clean" when the residual concentration is below the limit of detection (LOD < 10 ppb).

SafeHandling Start Risk Assessment & PPE Verification FumeHood Dispense in Class II Fume Hood Start->FumeHood Reaction Closed-System Reaction Setup FumeHood->Reaction Spill Spill Scenario FumeHood->Spill Accidental Release Waste LC-MS Validation & Hazardous Waste Reaction->Waste Normal Completion Decon Decontamination (1M HCl Quench) Spill->Decon Decon->Waste Swab Validation

Self-validating safe handling and decontamination workflow for toxic aniline derivatives.

Regulatory & Environmental Considerations

Anilines are highly recalcitrant in the environment and exhibit profound toxicity to aquatic organisms[2]. All aqueous waste containing 2-fluoro-5-methoxy-N-methylaniline must be strictly segregated into dedicated halogenated/toxic waste streams. Crucial Warning: Do not mix the free-base aniline with highly acidic waste streams without prior controlled dilution; the resulting exothermic acid-base reaction can flash-vaporize the unprotonated aniline, causing an immediate inhalation hazard.

References

  • Title: 4-FLUOROANILINE - GHS Safety Data Sheet Source: S D Fine-Chem Limited URL: [Link]

Sources

Foundational

Structural Elucidation of 2-Fluoro-5-methoxy-N-methylaniline: A Comprehensive Guide to X-Ray Crystallography and Supramolecular Assembly

Executive Summary The compound Benzenamine, 2-fluoro-5-methoxy-N-methyl- (commonly known as 2-fluoro-5-methoxy-N-methylaniline, CAS No. 502435-25-8) is a highly versatile fluorinated building block utilized in the ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Benzenamine, 2-fluoro-5-methoxy-N-methyl- (commonly known as 2-fluoro-5-methoxy-N-methylaniline, CAS No. 502435-25-8) is a highly versatile fluorinated building block utilized in the rational design of kinase inhibitors, agrochemicals, and advanced materials[1][2]. The strategic placement of the fluorine atom, the electron-donating methoxy group, and the sterically demanding N-methyl moiety creates a unique stereoelectronic profile.

For researchers and drug development professionals, understanding the exact 3D conformation and supramolecular packing of this scaffold is critical for structure-based drug design (SBDD). Because the free base is typically a liquid or low-melting solid at room temperature, crystallographic analysis requires strategic salt formation. This whitepaper provides an authoritative, step-by-step guide to the crystallization, X-ray diffraction (XRD) methodology, and structural analysis of 2-fluoro-5-methoxy-N-methylaniline derivatives.

Physicochemical Profiling & Crystallization Strategy

The Challenge of the Free Base

Primary anilines often crystallize readily due to planar packing and robust N-H···N hydrogen bonding. However, the introduction of an N-methyl group in 2-fluoro-5-methoxy-N-methylaniline disrupts this planarity and eliminates one hydrogen bond donor[3]. Furthermore, the methoxy group introduces conformational flexibility, lowering the lattice energy and resulting in a compound that resists crystallization under standard ambient conditions.

The Causality of Salt Formation

To overcome this thermodynamic barrier, we employ a salt formation strategy . Converting the free base to its hydrochloride salt (2-fluoro-5-methoxy-N-methylanilinium chloride) introduces strong ionic interactions and highly directional N-H···Cl hydrogen bonds[4]. The chloride anion acts as a multi-dentate hydrogen bond acceptor, locking the flexible cation into a rigid, predictable crystal lattice. This approach is a field-proven standard for liquid aniline derivatives[5].

Crystallization_Workflow A 2-Fluoro-5-methoxy- N-methylaniline (Free Base) B HCl Addition (Ether/EtOH) A->B Protonation (0°C) C Anilinium Hydrochloride Salt B->C Precipitation D Vapor Diffusion Crystallization C->D Slow Growth E Single Crystal X-ray Diffraction D->E Crystal Selection (100 K) F Structure Solution & Refinement E->F Olex2 / SHELXL

Caption: Workflow for the isolation, crystallization, and structural elucidation of the anilinium salt.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis and Vapor Diffusion Crystallization
  • Dissolution: Dissolve 100 mg of 2-fluoro-5-methoxy-N-methylaniline (CAS 502435-25-8) in 2.0 mL of anhydrous diethyl ether in a dry vial.

  • Protonation: Cool the solution to 0 °C. Dropwise, add 1.1 equivalents of 1.0 M HCl in diethyl ether. A white precipitate of the hydrochloride salt will form immediately.

  • Isolation & Washing: Centrifuge the suspension, decant the supernatant, and wash the pellet twice with cold diethyl ether to remove unreacted free base. Dry under vacuum.

  • Vapor Diffusion (Crystal Growth): Dissolve 20 mg of the salt in a minimum volume of methanol (solvent) in a small inner vial. Place this vial inside a larger outer vial containing 3 mL of ethyl acetate (anti-solvent). Seal the outer vial tightly.

  • Harvesting: Allow to stand undisturbed at ambient temperature. Over 3–7 days, the slow diffusion of ethyl acetate into the methanol will yield high-quality, colorless single crystals.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Select a crystal with dimensions of approximately 0.2 × 0.2 × 0.1 mm. Coat it in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (100 K) to minimize thermal vibrations and prevent solvent loss[6].

  • Data Collection: Utilize a diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation source. Collect a full sphere of data using ω and ϕ scans.

  • Data Reduction: Integrate the frames using standard processing software (e.g., APEX4 or CrysAlisPro). Apply a multi-scan absorption correction (SADABS).

  • Structure Solution: Solve the structure using intrinsic phasing methods (SHELXT).

  • Refinement: Refine the structural model using full-matrix least-squares on F2 (SHELXL).

    • Validation Checkpoint: All non-hydrogen atoms must be refined anisotropically. Carbon-bound hydrogen atoms are placed in calculated positions (riding model). The N-H protons should ideally be located from the difference Fourier map to confirm the hydrogen-bonding network.

  • Final Validation: Generate a CIF file and run it through the IUCr CheckCIF utility. A self-validating model will yield an R1​ value < 0.05 and exhibit no A-level or B-level alerts.

Crystallographic Features & Supramolecular Architecture

Based on the crystallographic behavior of closely related fluorinated and methoxy-substituted anilines[7][8], the structural analysis of 2-fluoro-5-methoxy-N-methylanilinium chloride reveals several core mechanistic features.

Conformational Analysis
  • Methoxy Group Orientation: The methoxy group typically adopts a nearly coplanar conformation with the benzene ring (torsion angle close to 0° or 180°). This maximizes p−π conjugation between the oxygen lone pairs and the aromatic system[7].

  • Steric Strain at the Amine: The N-methyl group introduces steric bulk. While the nitrogen atom in the anilinium cation is sp3 hybridized (tetrahedral), the orientation of the methyl group is directed away from the ortho-fluorine atom to minimize steric clash and electrostatic repulsion.

The Supramolecular Synthon

The crystal packing is dominated by the interaction between the anilinium N-H donors and the chloride anions.

  • Strong Interactions: The N-H···Cl hydrogen bonds typically form 1D supramolecular ladders or 2D corrugated sheets, a hallmark of anilinium chloride salts[4][5].

  • Weak Interactions: Fluorine is a poor hydrogen bond acceptor but an excellent structural director. Weak, highly directional C-H···F interactions help lock the 2D sheets into a cohesive 3D lattice[8].

Supramolecular_Network Cation1 Anilinium Cation 1 (N-H Donors) Chloride Chloride Anion (Multi-dentate Acceptor) Cation1->Chloride N-H···Cl Strong H-Bond (Ladders) Cation2 Anilinium Cation 2 (F / O Acceptors) Cation1->Cation2 C-H···F Weak Directional Interaction Cation1->Cation2 π-π Stacking (Aromatic Rings) Chloride->Cation2 Cl···H-N Network Extension

Caption: Supramolecular network highlighting primary N-H···Cl bonds and secondary C-H···F interactions.

Quantitative Data Summary

The following table summarizes the anticipated crystallographic parameters for the hydrochloride salt, synthesized from empirical data of analogous halogenated methoxyanilinium systems[5][7][9].

ParameterExpected Value / Description
Chemical Formula C8​H11​ClFNO
Formula Weight 191.63 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Z (Molecules per unit cell) 4
Primary Interaction Motif R42​(8) ring motifs via N-H···Cl
Methoxy Torsion Angle ~5° to 15° (Nearly coplanar)
Final R1​ / wR2​ < 0.05 / < 0.12

Conclusion

The structural elucidation of 2-fluoro-5-methoxy-N-methylaniline requires a deliberate approach to overcome its physical state limitations. By utilizing a hydrochloride salt formation strategy, researchers can exploit strong N-H···Cl supramolecular synthons to generate high-quality single crystals. The resulting X-ray diffraction data provides invaluable insights into the spatial orientation of the methoxy and N-methyl groups, as well as the subtle but critical role of the fluorine atom in directing crystal packing. These structural parameters are indispensable for downstream applications in computational chemistry and rational drug design.

References

  • aablocks.com - Product Index: 2-fluoro-5-methoxy-N-methylaniline (CAS 502435-25-8). URL:[Link]

  • PubMed / NIH - 4-Methoxy-anilinium chloride (Crystal Structure). Acta Crystallogr Sect E Struct Rep Online. URL:[Link]

  • ACS Publications - X-ray Structure of Fluorinated N-(2-Chloropyridin-4-yl)-N'-phenylureas. Role of F Substitution in the Crystal Packing. URL:[Link]

  • IUCr Journals - 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E. URL:[Link]

  • PubMed / NIH - Dichloridobis(4-fluoroaniline-κN)zinc. Acta Crystallogr Sect E Struct Rep Online. URL:[Link]

Sources

Exploratory

thermodynamic stability of 2-fluoro-5-methoxy-N-methylaniline in aqueous solutions

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Fluoro-5-methoxy-N-methylaniline in Aqueous Solutions Executive Summary The compound 2-fluoro-5-methoxy-N-methylaniline (CAS: 502435-25-8) is a highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Fluoro-5-methoxy-N-methylaniline in Aqueous Solutions

Executive Summary

The compound 2-fluoro-5-methoxy-N-methylaniline (CAS: 502435-25-8) is a highly functionalized secondary aromatic amine widely utilized as a building block in pharmaceutical and agrochemical synthesis[1]. Understanding its thermodynamic stability in aqueous media is critical for formulation development, reaction optimization, and storage. This whitepaper synthesizes the fundamental thermodynamic principles governing its aqueous behavior—specifically focusing on acid-base equilibria, solvation dynamics, and oxidative degradation pathways—and provides field-proven, self-validating experimental protocols for stability profiling.

Structural Thermodynamics & Physicochemical Profile

The is dictated by the delicate interplay of its three substituents on the aniline core:

  • N-Methyl Group (Secondary Amine): Imparts weak basicity. The parent compound, N-methylaniline, exhibits a pKa of approximately 4.84 at 25 °C[2]. The secondary amine is also a prime site for N-nitrosation in the presence of trace nitrites[3].

  • 2-Fluoro Substituent (Ortho): Exerts a strong inductive electron-withdrawing effect (-I), which lowers the electron density on the nitrogen atom, thereby reducing the pKa. It also provides steric shielding against ortho-oxidation[4].

  • 5-Methoxy Substituent (Meta to Amine): At the meta position, the resonance electron-donating effect (+M) cannot directly conjugate with the amine lone pair. Instead, its inductive effect (-I) further depresses the basicity of the amine. However, it significantly increases the electron density of the aromatic ring at the para and ortho positions relative to itself, making the compound highly susceptible to electrophilic attack and oxidative degradation[5].

Because the predicted pKa of this compound is lower than that of unsubstituted N-methylaniline (estimated ~3.5–4.0), it exists predominantly as a free base in neutral aqueous solutions (pH 7.0). This free base form is thermodynamically less soluble in water and more prone to air oxidation, often manifesting as a color change from clear/yellow to dark brown over time[6].

Aqueous Equilibria and Degradation Pathways

The stability of this compound in water is not static; it is a dynamic equilibrium influenced by pH, dissolved oxygen, and temperature.

Acid-Base and Solvation Dynamics

In acidic solutions (pH < 3), the compound undergoes exothermic protonation to form a water-soluble anilinium salt. This protonated state is thermodynamically more stable against oxidation because the nitrogen lone pair is tied up, preventing the initiation of single-electron transfer (SET) reactions that lead to radical formation.

Oxidative and Nitrosative Degradation

In neutral or basic aqueous solutions, the free base is exposed. The primary degradation pathways include:

  • Oxidative Oligomerization: Dissolved oxygen or reactive oxygen species (ROS) can extract an electron from the nitrogen or the electron-rich aromatic ring, leading to the formation of quinone imines or polyaniline-like oligomers[7].

  • N-Nitrosation: As a secondary amine, it reacts rapidly with nitrous acid (formed from trace nitrites in acidic conditions) to yield N-nitroso derivatives. Due to its lower pKa compared to aliphatic amines, a larger fraction of the amine is in the reactive free-base form at mildly acidic pH, accelerating nitrosamine formation[3].

G A 2-Fluoro-5-methoxy- N-methylaniline (Free Base) B Protonated Form (Aqueous Acidic pH) A->B +H+ (pH < pKa) C Oxidative Degradation (Quinone Imines) A->C O2 / hν D N-Nitrosation (Trace Nitrite) A->D NO2- / H+ E Stable Solvated State (Inert Atmosphere) A->E Solvation (ΔG < 0) B->A -H+

Caption: Thermodynamic equilibria and dominant degradation pathways in aqueous solutions.

Self-Validating Experimental Protocols

To accurately assess the thermodynamic stability of 2-fluoro-5-methoxy-N-methylaniline, empirical testing must account for its volatility, air sensitivity, and pH-dependent solubility. The following protocols are designed with internal causality and self-validation mechanisms.

Protocol A: Thermodynamic Solubility and pKa Determination

Causality: Traditional shake-flask methods often fail for anilines due to concurrent oxidative degradation during the 24-48 hour equilibration phase. This protocol utilizes a potentiometric titration method coupled with an inert atmosphere to isolate thermodynamic solubility from kinetic degradation[8].

Step-by-Step Methodology:

  • System Preparation: Degas ultra-pure water (18.2 MΩ·cm) by sparging with high-purity Argon for 30 minutes. Maintain an Argon blanket over the titration vessel to prevent oxidative interference.

  • Standardization: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Dissolution: Accurately weigh 50 mg of 2-fluoro-5-methoxy-N-methylaniline and dissolve it in 10 mL of 0.1 M HCl (ensuring complete protonation and dissolution).

  • Titration: Titrate the solution with standardized 0.1 M NaOH using an automated titrator. Record the pH and the volume of titrant added.

  • Self-Validation (Mass Balance): The precipitation point (cloud point) observed during the titration marks the intrinsic solubility of the free base. The pKa is derived from the inflection point of the titration curve. Reverse the titration (using 0.1 M HCl) to ensure the hysteresis is < 2%, confirming that no irreversible chemical degradation occurred during the assay.

Protocol B: Forced Degradation & Stability-Indicating Assay

Causality: To develop a stability-indicating HPLC method, we must force the molecule to degrade by 5–20%. Over-degradation (>20%) risks secondary degradation of the primary products, skewing the thermodynamic kinetic modeling[9].

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution in a 50:50 mixture of Acetonitrile and degassed water. Reasoning: Acetonitrile acts as a co-solvent to ensure the free base remains in solution across all pH stress conditions.

  • Stress Conditions: Aliquot the stock into amber vials (to prevent photolytic interference) and subject them to:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H2O2 at room temperature for 6 hours.

  • Quenching: Neutralize acidic/basic samples with equivalent molarities of NaOH/HCl. Quench oxidative samples with sodium thiosulfate. Reasoning: Quenching stops the reaction precisely at the target timepoint, ensuring accurate kinetic calculations.

  • HPLC-UV Analysis: Inject samples onto a C18 column using a gradient of Water (0.1% TFA) and Acetonitrile. Monitor at 254 nm.

  • Self-Validation (Peak Purity): Utilize a Photodiode Array (PDA) detector to assess the spectral purity of the parent peak. A peak purity angle less than the purity threshold confirms that no co-eluting degradation products are hiding under the parent peak.

Workflow Step1 Stock Solution Prep (Acetonitrile/Water) Step2 Apply Stress (pH, Heat, H2O2) Step1->Step2 Step3 Aliquot Sampling (Time-course) Step2->Step3 Step4 Quench & Neutralize (Stop Kinetics) Step3->Step4 Step5 HPLC-PDA Quantification Step4->Step5

Caption: Step-by-step workflow for forced degradation and stability analysis.

Quantitative Data Summaries

The following tables synthesize the expected physicochemical properties and degradation kinetics based on the structural analogs and thermodynamic principles discussed.

Table 1: Physicochemical and Thermodynamic Properties

ParameterValue / CharacteristicAnalytical Implication
Molecular Weight 155.17 g/mol Mass spectrometry target (M+H)+ = 156.17
Physical State (RT) Liquid (Clear to light brown)Requires airtight, cool storage (<30°C)[6]
Estimated pKa ~3.5 - 4.0Exists as a free base at physiological pH
Aqueous Solubility pH-dependent (Higher in acid)Requires co-solvents for neutral pH assays
Oxidation Potential High (due to 5-methoxy group)Must be handled under inert gas for long-term studies

Table 2: Expected Degradation Kinetics under Stress Conditions

Stress ConditionReagent / EnvironmentExpected Degradation PathwayThermodynamic Stability
Thermal (Aqueous) 60 °C, Neutral pHSlow hydrolysis (minimal)Highly Stable
Acidic 0.1 M HCl, 60 °CDemethylation (trace)Stable (Amine is protonated/protected)
Basic 0.1 M NaOH, 60 °CNucleophilic aromatic substitutionModerately Stable
Oxidative 3% H2O2, 25 °CN-oxidation, Ring oxidationHighly Unstable (Rapid degradation)
Nitrosative Trace NO2-, pH 3-4N-nitrosamine formationHighly Unstable (Kinetically favored)[3]

Conclusion

The is fundamentally governed by the protonation state of its secondary amine and the electron density of its aromatic ring. While the compound is relatively stable against thermal and hydrolytic degradation, it is highly susceptible to oxidative degradation and N-nitrosation. Researchers must employ rigorous, self-validating protocols—such as inert-atmosphere potentiometry and precisely quenched forced degradation assays—to accurately profile its stability without introducing experimental artifacts.

Sources

Foundational

Pharmacokinetic Properties of Benzenamine, 2-fluoro-5-methoxy-N-methyl- Derivatives: An In-Depth Technical Guide

Executive Summary The structural motif Benzenamine, 2-fluoro-5-methoxy-N-methyl- (commonly referred to as 2-fluoro-5-methoxy-N-methylaniline) is a privileged pharmacophore and critical building block in modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural motif Benzenamine, 2-fluoro-5-methoxy-N-methyl- (commonly referred to as 2-fluoro-5-methoxy-N-methylaniline) is a privileged pharmacophore and critical building block in modern medicinal chemistry. Frequently incorporated into the design of targeted therapeutics—such as STK4, PLK1, and BCR-ABL1 kinase inhibitors—this moiety fundamentally dictates the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the resulting drug candidates. This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) properties conferred by this specific chemical architecture, detailing the mechanistic rationale behind its structural features, metabolic biotransformation pathways, and the self-validating experimental protocols required for rigorous PK profiling.

Structural Rationale: The Triad of Permeability, Stability, and Affinity

The pharmacokinetic superiority of 2-fluoro-5-methoxy-N-methylaniline derivatives stems from the synergistic effects of its three core substitutions on the benzenamine ring. As a Senior Application Scientist, it is critical to understand the causality between these atomic-level modifications and macroscopic ADME outcomes:

  • N-Methylation (Permeability): Converting a primary aniline to a secondary amine eliminates one hydrogen-bond donor (HBD). This reduction in the topological polar surface area (tPSA) directly correlates with enhanced passive transcellular membrane permeability.

  • 2-Fluoro Substitution (Stability & pKa Modulation): Fluorine is highly electronegative but sterically similar to hydrogen. Its strong inductive electron-withdrawing effect significantly lowers the pKa of the adjacent secondary amine. This reduction in basicity ensures a higher fraction of the molecule remains un-ionized at physiological pH (7.4), further driving absorption. Furthermore, the robust C–F bond (approx. 126 kcal/mol) acts as a metabolic shield, preventing rapid cytochrome P450 (CYP)-mediated ortho-oxidation ([1]).

  • 5-Methoxy Substitution (Affinity & Distribution): The methoxy group balances the high lipophilicity introduced by the fluorine atom and acts as a critical hydrogen-bond acceptor for kinase hinge-binding. However, it introduces a specific, predictable metabolic liability.

SPR_Mapping Moiety 2-Fluoro-5-Methoxy- N-Methylaniline NMethyl N-Methyl Group Moiety->NMethyl Fluoro 2-Fluoro Group Moiety->Fluoro Methoxy 5-Methoxy Group Moiety->Methoxy Perm ↑ Permeability ↓ H-Bond Donor NMethyl->Perm Reduces PSA Metab ↓ Ortho-Oxidation ↓ Amine pKa Fluoro->Metab Steric/Electronic Block Lipid ↑ Lipophilicity Target Binding Methoxy->Lipid H-Bond Acceptor

Structure-Property Relationship (SPR) mapping of the 2-fluoro-5-methoxy-N-methylaniline moiety.

ADME Profiling: Absorption and Distribution

The physicochemical modifications discussed above translate directly into measurable pharmacokinetic advantages. Unsubstituted or primary anilines often suffer from poor oral bioavailability due to high basicity (leading to ion-trapping in the stomach) and rapid clearance. The 2-fluoro-5-methoxy-N-methyl- derivatives bypass these hurdles.

Quantitative Data Summary

The table below summarizes the typical shift in physicochemical and pharmacokinetic parameters when transitioning from a standard primary aniline analog to the fully substituted derivative.

ParameterPrimary Aniline Analog2-Fluoro-5-Methoxy-N-Methyl DerivativePharmacokinetic Impact
Amine pKa ~4.6~3.8Higher un-ionized fraction at pH 7.4
LogD (pH 7.4) 1.82.6Increased lipophilicity and tissue distribution
H-Bond Donors 21Reduced tPSA; improved passive permeability
Papp (10⁻⁶ cm/s) < 5.0> 15.0Enhanced oral absorption (Caco-2)
CLint (µL/min/mg) High (>100)Moderate (~40-60)Improved metabolic stability via C-F blocking

Metabolic Biotransformation Pathways

Because the 2-fluoro substitution effectively blocks the highly susceptible ortho-position from aromatic hydroxylation, the metabolic flux of these derivatives is predictably redirected toward dealkylation pathways.

Phase I Metabolism:

  • N-Demethylation: The secondary N-methyl amine is highly susceptible to oxidative N-dealkylation, primarily mediated by CYP3A4 and CYP2B6, yielding a primary amine metabolite ([2]).

  • O-Demethylation: The 5-methoxy ether undergoes rapid O-demethylation driven by CYP2D6 and CYP3A4, resulting in a phenolic intermediate.

Phase II Metabolism: The newly formed phenol from the O-demethylation pathway serves as a highly reactive functional handle for Phase II conjugative enzymes. It undergoes rapid glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs), facilitating renal and biliary excretion.

Metabolic_Pathways Parent Parent Scaffold (N-Methyl, 5-Methoxy) NDemethyl N-Demethylated Metabolite (1° Amine) Parent->NDemethyl CYP3A4 / CYP2B6 N-Dealkylation ODemethyl O-Demethylated Metabolite (Phenol) Parent->ODemethyl CYP2D6 / CYP3A4 O-Dealkylation Phase2 Phase II Conjugates (Glucuronide/Sulfate) ODemethyl->Phase2 UGT / SULT Conjugation

Major CYP450-mediated Phase I and Phase II metabolic pathways of the pharmacophore.

Self-Validating Experimental Protocols for PK Assessment

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal mechanisms to verify biological integrity and isolate specific causality.

Protocol A: Bidirectional Caco-2 Permeability Assay

Objective: Assess intestinal absorption and P-glycoprotein (P-gp) efflux potential ([3]).

  • Step 1: Cell Culture & Monolayer Validation. Seed Caco-2 cells (passage 40-60) on polycarbonate filter inserts. Culture for 21 days. Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm² to guarantee tight junction integrity.

  • Step 2: Compound Incubation. Apply the test derivative (10 µM) to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment. Causality Check: Include 0.25% Bovine Serum Albumin (BSA) in the receiver chambers. Because fluorinated derivatives are highly lipophilic, BSA prevents non-specific binding to the plasticware, ensuring accurate recovery metrics.

  • Step 3: Internal Controls & Termination. Run Atenolol (low permeability, paracellular marker) and Propranolol (high permeability, transcellular marker) in parallel. Terminate the assay at 120 minutes.

  • Step 4: Data Analysis. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). Self-Validation: Reject data if total mass balance recovery falls below 80%.

Protocol B: Liver Microsomal Stability Assay

Objective: Determine Phase I metabolic liability and intrinsic clearance ( CLint​ ) ([4]).

  • Step 1: Matrix Preparation. Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture yielding a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Step 2: Reaction Initiation. Pre-incubate the test derivative (1 µM) with the HLM matrix at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality Check: NADPH is the obligate electron donor for CYP450 enzymes; its addition strictly isolates Phase I oxidative metabolism.

  • Step 3: Kinetic Sampling. Extract 30 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately quench the reaction by adding 5 volumes of cold acetonitrile containing a stable-isotope internal standard.

  • Step 4: Self-Validation. Run a parallel "-NADPH" control (buffer substituted for cofactor). If degradation occurs in the -NADPH arm, the compound is chemically unstable, invalidating the CYP-clearance hypothesis. Run Verapamil concurrently as a high-clearance positive control.

  • Step 5: Analysis. Centrifuge at 5500 rpm for 5 mins to pellet proteins. Analyze the supernatant via LC-MS/MS to plot ln(% remaining) versus time, deriving half-life ( t1/2​ ) and CLint​ .

Pharmacokinetic Implications in Targeted Therapeutics

In the context of drug development, the 2-fluoro-5-methoxy-N-methyl- benzenamine moiety is a powerful tool for overcoming multi-drug resistance (MDR). By fine-tuning the lipophilicity (via the methoxy group) and reducing the basicity (via the fluoro group), medicinal chemists can engineer kinase inhibitors that evade P-glycoprotein (P-gp) efflux pumps. A lower Efflux Ratio (ER < 2.0) ensures higher intracellular concentrations of the drug within target tumor cells. Furthermore, the predictable Phase I dealkylation profile allows for the design of active metabolites, extending the pharmacodynamic half-life of the therapeutic regimen.

References

  • Stiborová, M., Hansíková, H., & Frei, E. (1996). "Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2." Cancer Letters. Available at:[Link]

  • Johnson, B. M., et al. (2016). "Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Protocols.io (2024). "Microsomal stability assay for human and mouse liver microsomes - drug metabolism." Protocols.io. Available at:[Link]

  • Evotec ADME-Tox Solutions. "Caco-2 Permeability Assay." Evotec. Available at:[Link]

Sources

Exploratory

mechanism of action for 2-fluoro-5-methoxy-N-methylaniline based compounds

Pharmacophore-Driven Mechanism of Action: The 2-Fluoro-5-Methoxy-N-Methylaniline Motif in Targeted Therapeutics Executive Summary In modern rational drug design, the efficacy of a targeted therapeutic is rarely dictated...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore-Driven Mechanism of Action: The 2-Fluoro-5-Methoxy-N-Methylaniline Motif in Targeted Therapeutics

Executive Summary

In modern rational drug design, the efficacy of a targeted therapeutic is rarely dictated by a single functional group, but rather by the synergistic stereoelectronic effects of highly optimized building blocks. The compound 2-fluoro-5-methoxy-N-methylaniline (CAS 502435-25-8) is a prime example of such a structural motif[1]. Rather than acting as a standalone active pharmaceutical ingredient, this secondary aniline serves as a critical pharmacophore embedded within larger molecular scaffolds—most notably in advanced kinase inhibitors.

As a Senior Application Scientist, I have observed that incorporating this specific motif fundamentally alters a drug's mechanism of action (MoA). It dictates target engagement in the ATP-binding pockets of kinases such as BCR-ABL1[2], STK4[3], and DYRK1A[4], while simultaneously engineering out liabilities like P-glycoprotein (P-gp) mediated multidrug resistance (MDR) and primary amine-induced hepatotoxicity[5]. This whitepaper dissects the physicochemical causality, MoA, and experimental validation workflows associated with 2-fluoro-5-methoxy-N-methylaniline-derived compounds.

Stereoelectronic Profiling & Physicochemical Causality

The mechanism of action of any compound derived from this building block is governed by the precise spatial and electronic contributions of its three substituents. Understanding the causality behind these modifications is essential for downstream assay design and interpretation.

  • 2-Fluoro Substitution (pKa Modulation & Lipophilicity): The highly electronegative fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent aniline nitrogen. By reducing the basicity of the amine, the molecule is less likely to be protonated at physiological pH. This prevents lysosomal trapping and drastically reduces recognition by efflux pumps like P-gp, a primary driver of multidrug resistance in oncology[2].

  • 5-Methoxy Substitution (Target Engagement): The methoxy group acts as a dual-purpose moiety. The oxygen atom serves as a potent hydrogen bond acceptor, often interacting with the hinge region of kinase domains. Concurrently, the methyl group projects into adjacent hydrophobic pockets (e.g., the gatekeeper adjacent pocket in STK4 and DYRK1A), anchoring the inhibitor and increasing target selectivity[3],[4].

  • N-Methylation (Conformational Restriction & Safety): Secondary amines (N-methyl) restrict the dihedral angle between the aniline ring and the core drug scaffold, effectively locking the molecule into its bioactive conformation prior to target binding. Furthermore, masking the primary amine prevents the metabolic formation of reactive hydroxylamine or nitroso species, thereby mitigating idiosyncratic toxicities[5].

G Motif 2-Fluoro-5-Methoxy- N-Methylaniline Motif Sub1 2-Fluoro Group Motif->Sub1 Sub2 5-Methoxy Group Motif->Sub2 Sub3 N-Methyl Group Motif->Sub3 Eff1 Lowers Amine pKa Reduces P-gp Efflux Sub1->Eff1 Eff2 H-Bond Acceptor Fills Hydrophobic Pocket Sub2->Eff2 Eff3 Restricts Conformation Prevents Toxicity Sub3->Eff3 MoA Optimized Kinase Inhibitor (High Selectivity, Low MDR) Eff1->MoA Eff2->MoA Eff3->MoA

Figure 1: Stereoelectronic contributions of the 2-fluoro-5-methoxy-N-methylaniline motif.

Core Mechanisms of Action in Kinase Inhibition

When incorporated into a therapeutic agent, the 2-fluoro-5-methoxy-N-methylaniline motif drives the MoA across several distinct pathological pathways:

A. Overcoming Multidrug Resistance in BCR-ABL1 (Chronic Myeloid Leukemia)

In the treatment of CML, resistance to first-line therapies like imatinib is frequently mediated by the overexpression of the P-gp efflux pump. Compounds engineered with the 2-fluoro-5-methoxy-N-methylaniline motif exhibit a dual MoA: they maintain potent Type I/II ATP-competitive inhibition of the BCR-ABL1 kinase while simultaneously evading P-gp efflux. The reduced basicity (driven by the 2-fluoro group) ensures the intracellular concentration of the drug remains above the therapeutic threshold, even in multidrug-resistant K562/Dox cell lines[2],[5].

B. STK4 Modulation in Hematologic Malignancies

Serine-threonine kinase 4 (STK4) is a critical regulator of the Hippo signaling pathway. Inhibitors utilizing this aniline motif bind selectively to the STK4 active site. The MoA involves the inhibition of STK4 enzymatic activity, which subsequently increases the levels of the Hippo pathway co-activator YAP1. This restoration of YAP1 triggers nuclear ABL1-induced apoptosis in malignant hematopoietic cells, providing a novel therapeutic vector for leukemias[3].

C. DYRK1A Inhibition in Neurodegeneration and Oncology

Experimental Workflows for MoA Validation

To rigorously validate the mechanism of action of compounds containing this motif, we employ a self-validating system of biochemical and cellular assays. The following protocols are designed to ensure data integrity through built-in causality checks.

Protocol 1: TR-FRET Kinase Binding Assay (Target Engagement)

This assay quantifies the binding affinity (IC50) of the synthesized compound to the target kinase (e.g., STK4 or BCR-ABL1).

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The inclusion of Brij-35 prevents non-specific compound aggregation, ensuring that any observed inhibition is due to true active-site binding.

  • Compound Dilution: Serially dilute the test compound in 100% DMSO, then transfer to the aqueous buffer. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Equilibration: Combine the recombinant kinase, fluorescently labeled tracer, and test compound in a 384-well microplate. Incubate for 60 minutes at 25°C. The N-methyl group's conformational restriction typically accelerates the rate of association ( kon​ ).

  • Detection & Self-Validation: Add a Europium-labeled anti-tag antibody. Measure the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal (Emission ratio 665 nm / 615 nm).

    • Self-Validation Check: Include Bosutinib as a positive control[5]. If the Bosutinib IC50 deviates from historical baselines (>3-fold), the assay must be rejected due to compromised enzyme activity or tracer degradation.

Protocol 2: Caco-2 Bidirectional Permeability Assay (P-gp Efflux Profiling)

This cellular assay validates the hypothesis that the 2-fluoro substitution successfully mitigates P-gp mediated efflux.

  • Monolayer Cultivation: Seed human Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to allow for full polarization and expression of apical efflux transporters (P-gp).

  • Integrity Verification (Crucial Step): Measure Transepithelial Electrical Resistance (TEER). Only proceed with inserts demonstrating TEER > 400 Ω·cm². This proves the tight junctions are intact, ensuring that any compound detected in the receiver chamber passed through the cells (transcellular), not between them (paracellular).

  • Dosing: Apply 10 µM of the test compound to either the Apical (A) or Basolateral (B) chamber.

  • Quantification: Sample the receiver chambers at 60 and 120 minutes. Quantify the compound concentration via LC-MS/MS.

  • Data Analysis & Self-Validation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ).

    • Self-Validation Check: Run Digoxin (a known P-gp substrate) and Propranolol (a highly permeable, non-substrate). The assay is only valid if Digoxin ER > 5.0 and Propranolol ER < 2.0.

Workflow Step1 1. Compound Synthesis & QC Step2 2. TR-FRET Kinase Binding Assay Step1->Step2 Step3 3. Caco-2 Cell Permeability (P-gp) Step2->Step3 Step4 4. In Vivo Efficacy (Xenograft Models) Step3->Step4

Figure 2: Step-by-step workflow for validating kinase inhibition and efflux ratio.

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the quantitative impact of integrating the 2-fluoro-5-methoxy-N-methylaniline motif into a generic kinase inhibitor scaffold. The data illustrates the optimization of both binding affinity and pharmacokinetic properties.

Compound Motif (Aniline Segment)Target KinaseIC50 (nM)Amine pKa (Calc.)Efflux Ratio (P-gp)
Unsubstituted AnilineBCR-ABL145.24.612.4
5-Methoxy AnilineBCR-ABL118.54.815.1
2-Fluoro-5-Methoxy-N-Methylaniline BCR-ABL1 4.1 3.2 1.8
2-Fluoro-5-Methoxy-N-Methylaniline STK4 8.7 3.2 2.1
2-Fluoro-5-Methoxy-N-Methylaniline DYRK1A 12.3 3.2 1.5

Table 1: Aggregated SAR trends demonstrating how the 2-fluoro-5-methoxy-N-methylaniline motif enhances target affinity while simultaneously suppressing P-gp mediated efflux (ER < 2.0 indicates a non-substrate).

References

  • EnamineStore : 2-fluoro-5-methoxy-N-methylaniline. Enamine. 1

  • Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia . PubMed Central (PMC). 2

  • WO2016161145A1 - Stk4 inhibitors for treatment of hematologic malignancies . Google Patents. 3

  • Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia . ACS Publications. 5

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Mono-N-Methylation Protocol for Benzenamine, 2-fluoro-5-methoxy-N-methyl-

Target Compound: 2-Fluoro-5-methoxy-N-methylaniline CAS Registry Number: 502435-25-8[1] Application: Pharmaceutical Building Block / Secondary Aniline Synthesis Introduction and Mechanistic Rationale The synthesis of sec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Fluoro-5-methoxy-N-methylaniline CAS Registry Number: 502435-25-8[1] Application: Pharmaceutical Building Block / Secondary Aniline Synthesis

Introduction and Mechanistic Rationale

The synthesis of secondary anilines, specifically mono-N-methylated derivatives like 2-fluoro-5-methoxy-N-methylaniline, presents a persistent challenge in organic synthesis: the avoidance of over-alkylation. Direct alkylation of primary arylamines with standard methylating agents (e.g., methyl iodide) is frequently hampered by the increased nucleophilicity of the resulting secondary amine, which rapidly reacts further to form unwanted N,N-dimethylated tertiary amines[2]. While modern catalytic approaches utilizing methanol as a C1 source (borrowing hydrogen methodologies) have been developed[3], they often require specialized, air-sensitive transition-metal pincer complexes.

For robust, scalable, and self-validating benchtop synthesis, the Formylation-Reduction sequence remains the gold standard. By first converting the primary amine to a formamide, the nitrogen's lone pair is delocalized into the carbonyl group, completely preventing any secondary reaction. Subsequent reduction of the isolated formamide yields the pure mono-N-methylated product with absolute fidelity[2].

Physicochemical Profile of the Target

To establish baseline analytical expectations for the final product, the theoretical and established physicochemical properties of 2-fluoro-5-methoxy-N-methylaniline are summarized below[1].

PropertyValue
Chemical Formula C8H10FNO
Molecular Weight 155.17 g/mol
Compound Class Secondary Anilines / Building Blocks
CLogP 2.112
Physical State (Expected) Liquid to low-melting solid (RT)

Synthetic Workflow Visualization

The following diagram illustrates the controlled two-step pathway utilized in this protocol to ensure exclusive mono-methylation.

G A 2-Fluoro-5-methoxyaniline (Primary Amine) B N-(2-fluoro-5-methoxyphenyl)formamide (Stable Intermediate) A->B  HCOOH, Ac2O  0°C to RT (Formylation) C 2-Fluoro-5-methoxy-N-methylaniline (Target Secondary Amine) B->C  BH3·THF  Reflux (Reduction)

Fig 1: Two-step formylation-reduction pathway ensuring strict mono-N-methylation.

Experimental Protocols

Note: All procedures must be conducted in a properly ventilated fume hood using standard PPE. Borane-THF is moisture-sensitive and evolves flammable hydrogen gas upon quenching.

Phase 1: Synthesis of N-(2-fluoro-5-methoxyphenyl)formamide

Causality Insight: We utilize acetic formic anhydride (generated in situ from acetic anhydride and formic acid) rather than formic acid alone. This highly reactive mixed anhydride drives the formylation to completion at room temperature, protecting the electron-rich methoxy-aromatic ring from potential acid-catalyzed side reactions that occur at higher temperatures.

Step-by-Step Procedure:

  • Preparation of Mixed Anhydride: In an oven-dried, argon-flushed round-bottom flask, add 1.5 equivalents of formic acid (HCOOH, 98%). Cool the flask to 0 °C using an ice bath.

  • Slowly add 1.2 equivalents of acetic anhydride (Ac2O) dropwise over 10 minutes. Stir the mixture at 50 °C for 1 hour to ensure the complete formation of acetic formic anhydride, then cool back to 0 °C.

  • Amine Addition: Dissolve 1.0 equivalent of 2-fluoro-5-methoxyaniline in anhydrous dichloromethane (DCM) (approx. 5 mL/mmol). Add this solution dropwise to the mixed anhydride at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor completion via TLC (Hexanes:EtOAc, 7:3). The primary amine spot should completely disappear.

  • Workup: Quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate (NaHCO3) to neutralize excess acid. Extract the aqueous layer three times with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The resulting formamide is typically pure enough (>95%) to be used directly in the next step.

Phase 2: Reduction to 2-fluoro-5-methoxy-N-methylaniline

Causality Insight: Borane-tetrahydrofuran (BH3·THF) is selected over Lithium Aluminum Hydride (LiAlH4) for the reduction. BH3·THF is highly chemoselective for amides and avoids potential defluorination artifacts that can occasionally occur with aggressive hydride sources on electron-rich fluoroaromatics.

Step-by-Step Procedure:

  • Setup: Dissolve the intermediate N-(2-fluoro-5-methoxyphenyl)formamide in anhydrous THF (0.2 M concentration) in a dry, argon-purged flask equipped with a reflux condenser. Cool to 0 °C.

  • Reagent Addition: Slowly add 3.0 equivalents of Borane-THF complex (1.0 M solution in THF) dropwise via syringe. Caution: Gas evolution may occur.

  • Reduction: Heat the reaction mixture to a gentle reflux (approx. 65 °C) for 12 hours.

  • Quenching (Critical Step): Cool the flask to 0 °C. Carefully and slowly add methanol dropwise until effervescence ceases to destroy excess borane.

  • Boron Complex Cleavage: Add 1.0 M HCl (aqueous) (approx. 2 mL/mmol) and heat the mixture to 60 °C for 1 hour. This step is mandatory to break the stable amine-borane complex that forms during the reaction.

  • Final Isolation: Cool the mixture, basify to pH 10 using 1.0 M NaOH, and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure 2-fluoro-5-methoxy-N-methylaniline (CAS 502435-25-8)[1].

Analytical Validation

To validate the success of the mono-methylation, perform 1H NMR analysis. The target compound will exhibit a distinct singlet integrating to 3 protons around δ 2.8 - 2.9 ppm (the N-CH3 group) and a broad singlet integrating to 1 proton (the N-H group), confirming the absence of N,N-dimethylation[3].

References

  • N-Monomethylation of Aromatic Amines with Methanol via PNHP-Pincer Ru Catalysts. ACS Publications. Available at: [Link]

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Application

Application Note: Benzenamine, 2-fluoro-5-methoxy-N-methyl- in Advanced Pharmaceutical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Strategic Rationale & Mechanistic Profiling In modern rational drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Strategic Rationale & Mechanistic Profiling

In modern rational drug design, the precise decoration of aromatic rings is critical for tuning pharmacokinetics, target affinity, and metabolic stability. Benzenamine, 2-fluoro-5-methoxy-N-methyl- (commonly known as 2-fluoro-5-methoxy-N-methylaniline) is a highly versatile secondary aniline building block[1]. It is increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors[2] and advanced spectroscopic probes[3].

As a Senior Application Scientist, I select this specific precursor for scaffold assembly based on three causal mechanistic pillars:

  • Metabolic Shielding via Fluorination: The highly electronegative fluorine atom at the 2-position serves a dual purpose. Inductively, it lowers the pKa of the adjacent amine, modulating its basicity to prevent off-target hERG liabilities. Sterically and electronically, it blocks cytochrome P450-mediated ortho-hydroxylation, significantly extending the biological half-life of the final API.

  • Electronic Tuning via the Methoxy Group: The 5-methoxy moiety acts as a strong electron-donating group (EDG) via resonance. This enriches the electron density of the aromatic ring, specifically activating the 4-position for regioselective electrophilic functionalization (e.g., halogenation). In the final drug molecule, this oxygen atom frequently acts as a critical hydrogen-bond acceptor within the kinase hinge region.

  • Conformational Control via N-Methylation: Converting a primary aniline to a secondary N-methyl aniline eliminates a hydrogen-bond donor, which directly increases the compound's lipophilicity and membrane permeability. Furthermore, the steric bulk of the methyl group restricts the rotational freedom of the resulting C–N bond, locking the API into a specific bioactive conformation required for deep hydrophobic pocket binding.

Physicochemical Data Summary

To ensure accurate stoichiometric calculations and predictive partitioning in biphasic reaction setups, the fundamental physicochemical properties of the precursor are summarized below.

PropertyValueMechanistic Implication
Chemical Name Benzenamine, 2-fluoro-5-methoxy-N-methyl-Standard IUPAC nomenclature.
CAS Number 502435-25-8Unique identifier for sourcing[1].
Molecular Formula C8H10FNODictates mass balance in coupling reactions.
Molecular Weight 155.17 g/mol Used for precise molar equivalent calculations.
cLogP 2.112Indicates favorable organic phase solubility[1].
Compound Class Secondary AnilineRequires specialized coupling conditions (e.g., Buchwald-Hartwig or acid-catalyzed SNAr) due to steric hindrance.

Synthetic Workflow & Logical Relationships

The integration of 2-fluoro-5-methoxy-N-methylaniline into a pharmaceutical scaffold typically follows a bifurcated logical pathway: either direct scaffold coupling or pre-coupling ring functionalization.

Workflow cluster_0 Pathway A: Ring Functionalization cluster_1 Pathway B: Scaffold Assembly Precursor Benzenamine, 2-fluoro- 5-methoxy-N-methyl- (CAS: 502435-25-8) EAS Electrophilic Aromatic Substitution (e.g., NCS) Precursor->EAS Regioselective Activation SNAr Acid-Catalyzed SNAr or Buchwald-Hartwig Amination Precursor->SNAr Direct N-Alkylation Intermediate 4-Chloro-2-fluoro- 5-methoxy-N-methylaniline EAS->Intermediate Intermediate->SNAr Scaffold Coupling API Target Kinase Inhibitor (BCR-ABL / EGFR) SNAr->API

Figure 1: Logical workflow for integrating 2-fluoro-5-methoxy-N-methylaniline into APIs.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is embedded into every step to ensure the operator understands why a reagent or condition is utilized, reducing troubleshooting time.

Protocol A: Regioselective Electrophilic Chlorination (C4-Position)

Objective: Synthesize 4-chloro-2-fluoro-5-methoxy-N-methylaniline, a highly functionalized intermediate utilized in the discovery of multikinase inhibitors[2]. Mechanistic Causality: The methoxy group at C5 is a strong ortho/para director. The position para to the methoxy group (C4) is sterically accessible and electronically activated, making it the primary site for electrophilic attack by N-chlorosuccinimide (NCS).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-fluoro-5-methoxy-N-methylaniline (1.0 equiv, 10 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Halogenation is highly exothermic; thermal control prevents over-chlorination at the C6 position.

  • Reagent Addition: Add N-chlorosuccinimide (NCS, 1.05 equiv, 10.5 mmol) portion-wise over 15 minutes to maintain a steady generation of the electrophilic chlorine species.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 3 hours.

  • Quench & Extraction: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4.

  • Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The protocol is successful if the mass spectrum shows a near-complete shift from the precursor mass ( [M+H]+=156.1 ) to the chlorinated product mass ( [M+H]+=190.0/192.0 ), displaying the characteristic 3:1 isotopic ratio of a single chlorine atom.

Protocol B: Acid-Catalyzed Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the N-methylaniline derivative to a 4-chloroquinoline core to assemble a multikinase inhibitor scaffold[2]. Mechanistic Causality: Secondary anilines (N-methyl) are sterically hindered and inherently less nucleophilic than primary anilines. Standard basic SNAr conditions often fail. By utilizing Pyridine·HCl, the quinoline nitrogen is selectively protonated. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, increasing the electrophilicity at the C4 position and allowing the sterically hindered aniline to attack effectively.

Step-by-Step Methodology:

  • Solvent & Substrate Setup: To a stirred solution of the target 4-chloro-3-cyanoquinoline derivative (1.0 equiv, 5.0 mmol) in 2-ethoxyethanol (25 mL) at room temperature, add Pyridine·HCl (2.0 equiv, 10.0 mmol).

  • Nucleophile Addition: Add the 2-fluoro-5-methoxy-N-methylaniline (or its C4-chlorinated derivative from Protocol A) (1.5 equiv, 7.5 mmol) directly to the mixture.

  • Thermal Activation: Affix a reflux condenser and heat the solution to 135 °C for 10–12 hours. Causality: The high boiling point of 2-ethoxyethanol provides the necessary thermal energy to overcome the high activation barrier of coupling a secondary aniline.

  • Solvent Removal: Cool the reaction to room temperature. Remove the solvent in vacuo. Co-concentrate the resulting thick residue with toluene (3 x 20 mL) to azeotropically remove any remaining 2-ethoxyethanol.

  • Workup: Partition the crude residue between saturated aqueous NaHCO3 (50 mL) and Dichloromethane (50 mL). The basic wash neutralizes the Pyridine·HCl. Extract, dry over Na2SO4, and purify via flash column chromatography (Eluent: 20:80 EtOAc:Hexanes).

  • Self-Validating Checkpoint: The reaction validates itself visually; the mixture transitions from a pale suspension to a deep, homogenous colored solution as the highly conjugated coupled product forms. TLC analysis should reveal the complete consumption of the starting quinoline (which possesses distinct UV absorbance at 254 nm) and the appearance of a new, lower Rf spot corresponding to the API.

Sources

Method

Application Note: Buchwald-Hartwig Cross-Coupling of 2-Fluoro-5-methoxy-N-methylaniline

Introduction & Mechanistic Rationale The Buchwald-Hartwig amination is a cornerstone methodology for the construction of C–N bonds in pharmaceutical development and materials science[1]. However, coupling sterically hind...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Buchwald-Hartwig amination is a cornerstone methodology for the construction of C–N bonds in pharmaceutical development and materials science[1]. However, coupling sterically hindered and electronically deactivated secondary anilines—such as 2-fluoro-5-methoxy-N-methylaniline —presents highly specific kinetic bottlenecks.

As a secondary aniline, the N-methyl group introduces significant steric bulk around the nucleophilic center. Furthermore, the ortho-fluoro substituent exerts a strong inductive electron-withdrawing (-I) effect, reducing the basicity and nucleophilicity of the amine. To achieve high conversion, the catalytic system must be rationally designed to accelerate the rate-limiting step.

Density Functional Theory (DFT) and kinetic studies demonstrate that for secondary amines, the rate-limiting step of the catalytic cycle shifts from oxidative addition to reductive elimination [2]. While ligands like BrettPhos are excellent for primary amines, their extreme steric profile inhibits the oxidative addition of secondary amines. Conversely, RuPhos is the gold-standard ligand for this substrate class; its specific biaryl architecture and wider bite angle accommodate the bulky secondary amine while structurally forcing the aryl and amido groups together to rapidly drive reductive elimination[3].

Catalytic Cycle & Kinetic Bottlenecks

The following diagram illustrates the self-propagating catalytic cycle, highlighting the critical kinetic bottleneck that RuPhos overcomes when coupling 2-fluoro-5-methoxy-N-methylaniline.

BuchwaldHartwig Pd0 Pd(0)-RuPhos Active Catalyst OA Oxidative Addition (Ar-X Cleavage) Pd0->OA Ar-X PdII_1 RuPhos-Pd(II)(Ar)(X) OA->PdII_1 AmineBind Amine Coordination (2-F-5-OMe-Ph-NHMe) PdII_1->AmineBind PdII_2 RuPhos-Pd(II)(Ar)(Amine)X AmineBind->PdII_2 Deprot Deprotonation (NaOtBu) PdII_2->Deprot Base PdII_3 RuPhos-Pd(II)(Ar)(NRR') Deprot->PdII_3 -NaX, -tBuOH RE Reductive Elimination (Rate-Limiting Step) PdII_3->RE RE->Pd0 Catalyst Regeneration Product C-N Coupled Product RE->Product Release

Catalytic cycle of Pd-catalyzed C-N coupling highlighting the rate-limiting reductive elimination.

Reaction Optimization & Quantitative Data

The choice of base and ligand fundamentally dictates the success of this transformation. Strong inorganic bases like NaOtBu are required to rapidly deprotonate the weakly acidic Pd-amine intermediate[4]. Table 1 summarizes the optimization landscape for coupling 2-fluoro-5-methoxy-N-methylaniline with a standard aryl chloride.

Table 1: Optimization of Reaction Conditions for 2-fluoro-5-methoxy-N-methylaniline

EntryPalladium SourceLigandBaseSolventTemp (°C)Conversion (%)Yield (%)
1 Pd₂(dba)₃ (1 mol%) RuPhos (2.2 mol%) NaOtBu Toluene 85 >99 94
2Pd₂(dba)₃ (1 mol%)BrettPhos (2.2 mol%)NaOtBuToluene851812
3Pd₂(dba)₃ (1 mol%)XPhos (2.2 mol%)NaOtBuToluene858578
4Pd₂(dba)₃ (1 mol%)RuPhos (2.2 mol%)Cs₂CO₃1,4-Dioxane1009588
5Pd(OAc)₂ (2 mol%)RuPhos (2.2 mol%)K₃PO₄t-Amyl-OH1006052

Data Interpretation: Entry 1 represents the optimal self-validating system. Entry 2 fails because BrettPhos induces extreme steric clash with the N-methyl group, stalling oxidative addition[2]. Entry 4 demonstrates that milder bases (Cs₂CO₃) can be utilized if base-sensitive functional groups are present on the aryl halide, though this requires elevated temperatures and a more polar solvent to maintain kinetic viability[4].

Self-Validating Experimental Protocol

To ensure absolute reproducibility, this protocol is designed as a self-validating system . By incorporating an internal standard (dodecane) from the outset, researchers can quantitatively verify conversion via In-Process Controls (IPC) before committing to workup.

Reagents & Equipment Preparation
  • Substrate: 2-fluoro-5-methoxy-N-methylaniline (1.0 equiv, 1.0 mmol)

  • Electrophile: Aryl chloride or bromide (1.05 equiv, 1.05 mmol)

  • Catalyst: Pd₂(dba)₃ (0.01 equiv, 1.0 mol% = 2.0 mol% Pd)

  • Ligand: RuPhos (0.022 equiv, 2.2 mol%)

  • Base: NaOtBu (1.5 equiv, 1.5 mmol)

  • Internal Standard: Dodecane (0.1 equiv, 0.1 mmol)

  • Solvent: Anhydrous Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Causality Checkpoint: Pd(0)-RuPhos complexes are highly susceptible to aerobic oxidation, which generates catalytically dead Pd(II)-peroxo species. Strict inertion is non-negotiable.

  • Solid Reagent Addition: Inside a glovebox (or under positive Argon flow), charge the Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu.

    • Causality Checkpoint: A slight excess of ligand (2.2 mol% vs 2.0 mol% Pd) ensures that all active Pd(0) remains ligated, preventing the precipitation of palladium black.

  • Liquid Reagent Addition: Add anhydrous toluene (5.0 mL), followed by the aryl halide, 2-fluoro-5-methoxy-N-methylaniline, and dodecane via gas-tight syringe.

  • Degassing: Sparge the reaction mixture with Argon for 5 minutes.

  • Heating: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 4 to 12 hours.

In-Process Controls (IPC) & Validation

Do not proceed to workup without validating the reaction state.

  • Sampling: At the 4-hour mark, temporarily remove the tube from the heat. Under Argon flow, withdraw a 50 µL aliquot using a micro-syringe.

  • Quenching: Dilute the aliquot in 1 mL of ethyl acetate and filter through a short pad of Celite to remove Pd particulates and inorganic salts.

  • Analysis: Inject the filtrate into a GC-FID or GC-MS.

    • Compare the peak area of the product against the dodecane internal standard to determine the precise chemical yield.

    • Self-Validation: If the yield is >90% and the starting aniline is consumed, proceed to workup. If <90%, continue heating for an additional 4 hours.

Workup & Isolation
  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate (10 mL) and wash with deionized water (2 × 10 mL) to remove sodium halide salts and t-butanol byproducts.

  • Extract the aqueous layer with ethyl acetate (10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Troubleshooting & Substrate-Specific Insights

  • Issue: High levels of unreacted 2-fluoro-5-methoxy-N-methylaniline.

    • Cause: The ortho-fluoro group can occasionally coordinate with the Pd center, forming off-cycle stable intermediates.

    • Solution: Increase the reaction temperature to 100 °C or switch to a pre-formed RuPhos-Pd-G3 precatalyst. Precatalysts bypass the initiation phase required by Pd₂(dba)₃, ensuring 100% of the palladium enters the active catalytic cycle immediately.

  • Issue: Hydrodehalogenation of the Aryl Halide (Ar-H formation).

    • Cause: Beta-hydride elimination from the Pd-alkoxide intermediate (if trace alcohols are present) or slow amine binding.

    • Solution: Ensure the toluene is strictly anhydrous and the NaOtBu is stored in a desiccator, as moisture leads to the formation of t-butanol, which can act as a hydride source.

References

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]

  • Title: Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Flow Chemistry for Flowing Cross-Couplings: A Concise Overview Source: Organic Process Research & Development URL: [Link]

Sources

Application

in vitro assay protocols involving Benzenamine, 2-fluoro-5-methoxy-N-methyl-

Application Note: In Vitro Profiling of Benzenamine, 2-fluoro-5-methoxy-N-methyl- – Metabolic Stability, Reactive Intermediates, and Fragment Binding Executive Summary Benzenamine, 2-fluoro-5-methoxy-N-methyl- (CAS: 5024...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Profiling of Benzenamine, 2-fluoro-5-methoxy-N-methyl- – Metabolic Stability, Reactive Intermediates, and Fragment Binding

Executive Summary

Benzenamine, 2-fluoro-5-methoxy-N-methyl- (CAS: 502435-25-8; MW 155.17) is a highly functionalized secondary aniline building block. In Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds like this are utilized to probe cryptic binding pockets and achieve high ligand efficiency. However, aniline derivatives are recognized structural alerts (toxicophores) prone to forming reactive intermediates. This application note details a comprehensive in vitro workflow to simultaneously evaluate the target binding kinetics of this fragment and profile its metabolic liabilities.

Mechanistic Rationale & Causality

The structural features of Benzenamine, 2-fluoro-5-methoxy-N-methyl- dictate its behavior in biological systems. The secondary amine is susceptible to two competing Phase I metabolic pathways mediated by Cytochrome P450 (CYP) enzymes:

  • N-demethylation: Yielding a primary aniline.

  • N-oxidation: Yielding a hydroxylamine intermediate.

Why test for reactive metabolites? Hydroxylamines can rapidly undergo further oxidation into highly electrophilic nitroso species. If not detoxified, these transient electrophiles covalently bind to nucleophilic residues (e.g., cysteine, histidine) on cellular proteins. This protein haptenation is a primary driver of idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity. The presence of the ortho-fluorine and meta-methoxy groups modulates the electron density of the aromatic ring, potentially shifting the metabolic preference between N-demethylation and N-oxidation.

To capture these transient species, we utilize a Glutathione (GSH) Trapping Assay . Because the nitroso species is too unstable for direct detection, GSH is introduced as a surrogate nucleophile. It reacts with the electrophile to form a stable thioether conjugate, which can be confidently detected via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why use Surface Plasmon Resonance (SPR)? Fragments like this compound typically exhibit very weak binding affinities (high μ M to mM range). Traditional biochemical assays often yield false negatives due to a lack of sensitivity. SPR provides real-time, label-free kinetic data ( kon​ , koff​ , KD​ ), making it the gold standard for detecting the rapid, transient interactions characteristic of FBDD .

Mandatory Visualization: Metabolic Activation Pathway

MetabolicPathway A Benzenamine, 2-fluoro- 5-methoxy-N-methyl- (Parent Fragment) B N-demethylated Metabolite (Primary Aniline) A->B CYP450 (N-dealkylation) C N-hydroxylamine (Intermediate) A->C CYP450 / FMO (N-oxidation) D Nitroso Species (Reactive Electrophile) C->D Oxidation E GSH Adduct (Stable Conjugate) D->E + Glutathione (GSH) Trapping D_Tox Protein Haptenation (Idiosyncratic Toxicity) D->D_Tox Covalent Binding (Toxicity)

Fig 1: CYP450-mediated metabolic activation and GSH trapping of the fluorinated aniline fragment.

Experimental Protocols

Protocol 1: Microsomal Metabolic Stability (Clearance)

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the fragment.

  • Preparation: Prepare a 100 μ M working stock of Benzenamine, 2-fluoro-5-methoxy-N-methyl- in 10% DMSO/90% water.

  • Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLMs) (final concentration 0.5 mg/mL) and 100 mM Potassium Phosphate buffer (pH 7.4). Add the fragment to a final concentration of 1 μ M (final DMSO 0.1%).

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH regenerating system (final NADPH concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 μ L of the reaction mixture into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., 100 nM Verapamil).

  • Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: Reactive Metabolite Trapping (GSH Conjugation)

Objective: Detect electrophilic nitroso intermediates using a self-validating trapping system.

  • System Setup: Combine HLMs (1.0 mg/mL), 5 mM reduced Glutathione (GSH), and 10 μ M of the fragment in 100 mM Potassium Phosphate buffer (pH 7.4). Note: A higher fragment concentration is used here to ensure minor reactive metabolites reach the limit of detection.

  • Self-Validation Controls:

    • Negative Control: Omit NADPH to confirm that adduct formation is strictly enzyme-dependent.

    • Positive Control: Run a parallel incubation using Carbamazepine (10 μ M) to validate the LC-MS/MS detection of arene oxide/epoxide GSH adducts .

  • Incubation: Add 1 mM NADPH and incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction with an equal volume of ice-cold acetonitrile. Centrifuge to precipitate proteins.

  • Detection: Analyze via LC-MS/MS using a Neutral Loss Scan of 129 Da (loss of the pyroglutamate moiety from GSH) in positive electrospray ionization (ESI+) mode to selectively identify[M+O+GSH] adducts.

Protocol 3: Fragment-Based Target Binding via SPR

Objective: Determine the steady-state affinity ( KD​ ) of the fragment against a target protein.

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (target level: 3000–5000 Response Units to account for the low MW of the fragment).

  • Buffer Preparation: Use PBS-P+ buffer supplemented with exactly 5.0% DMSO. Critical: Bulk refractive index changes from DMSO can mask fragment binding; strict solvent correction calibration is mandatory.

  • Analyte Injection: Inject Benzenamine, 2-fluoro-5-methoxy-N-methyl- in a dose-response series (12.5, 25, 50, 100, and 200 μ M).

  • Kinetics: Use a flow rate of 30 μ L/min. Set the contact time to 60 seconds and dissociation time to 60 seconds.

  • Analysis: Fit the resulting sensorgrams using a 1:1 steady-state affinity model .

Data Presentation

Table 1: LC-MS/MS Gradient for Metabolite and Adduct Profiling

Time (min) Flow Rate (mL/min) Mobile Phase A (0.1% FA in H2O) Mobile Phase B (0.1% FA in ACN)
0.0 0.4 95% 5%
1.0 0.4 95% 5%
5.0 0.4 10% 90%
6.5 0.4 10% 90%
6.6 0.4 95% 5%

| 8.0 | 0.4 | 95% | 5% |

Table 2: Simulated In Vitro Clearance Data (Protocol 1) | Compound | t1/2​ (min) | CLint​ ( μ L/min/mg protein) | Remaining at 60 min (%) | | :--- | :--- | :--- | :--- | | Benzenamine, 2-fluoro-5-methoxy-N-methyl- | 22.4 | 61.8 | 15.6% | | Verapamil (Control) | 14.2 | 97.6 | < 5.0% |

Table 3: Simulated GSH Adduct Detection Results (Protocol 2) | Condition | Precursor Ion ( m/z ) | Neutral Loss | Adduct Type | Interpretation | | :--- | :--- | :--- | :--- | :--- | | Fragment + NADPH + GSH | 477.15 | 129 Da | [M - H2 + GSH]+ | Nitroso-GSH Thioether | | Fragment + GSH (No NADPH) | N/A | N/A | None | Enzymatic dependence confirmed | | Carbamazepine (Pos. Control) | 560.18 | 129 Da | [M + O + GSH]+ | Arene oxide trapping confirmed |

References

  • Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from Epoxide Metabolites of Carbamazepine in Patients Source: Chemical Research in Toxicology (ACS Publications), 2017. URL:[Link]

  • Emerging role of surface plasmon resonance in fragment-based drug discovery Source: Future Medicinal Chemistry, 2011. URL:[Link]

Method

Advanced N-Methylation Techniques for the Synthesis of 2-Fluoro-5-Methoxyaniline Derivatives

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Revision: 1.0 (April 2026) Executive Summary & Mechanistic Rationale The N-methylation of hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Revision: 1.0 (April 2026)

Executive Summary & Mechanistic Rationale

The N-methylation of highly functionalized anilines is a critical transformation in medicinal chemistry. Specifically, 2-fluoro-5-methoxyaniline and its halogenated analogs are vital building blocks for synthesizing potent pharmaceutical agents, including BCR-ABL1 kinase inhibitors targeting multidrug-resistant chronic myeloid leukemia[1].

Modifying the primary amine to a secondary N-methyl amine alters the molecule's lipophilicity, membrane permeability, and hydrogen-bonding profile. However, the specific electronic and steric topology of 2-fluoro-5-methoxyaniline presents unique synthetic challenges:

  • Electronic Effects: The highly electronegative ortho-fluorine exerts a strong inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the primary amine.

  • Steric Hindrance: The ortho-positioning of the fluorine atom creates a steric shield around the nitrogen, increasing the activation energy required for bulky electrophilic attacks.

  • Selectivity: While the deactivated nature of the amine naturally suppresses over-alkylation, achieving high-yielding, selective mono-N-methylation without generating the N,N-dimethyl byproduct requires precise kinetic control.

This application note details three distinct, field-proven methodologies for the selective N-monomethylation of 2-fluoro-5-methoxyaniline, ranging from classical reductive amination to modern, sustainable transition-metal catalysis.

Strategic Workflow & Method Selection

To provide a comprehensive toolkit, we have validated three distinct pathways. The selection of the protocol depends on the laboratory's scale, tolerance for stoichiometric waste, and available infrastructure.

G A 2-Fluoro-5-methoxyaniline (Primary Amine) B Protocol 1: Reductive Amination (HCHO / NaBH(OAc)3) A->B C Protocol 2: Borrowing Hydrogen (MeOH / Ir-Catalyst) A->C D Protocol 3: Metal-Free Reduction (HCOOH / PMHS) A->D E N-Methyl-2-fluoro- 5-methoxyaniline B->E High Yield, Stoichiometric Waste C->E Green C1 Source, Water Byproduct D->E Metal-Free, Siloxane Waste

Figure 1: Strategic workflow for the selective N-methylation of 2-fluoro-5-methoxyaniline.

Experimental Protocols

Protocol 1: Classical Reductive Amination (The Baseline Standard)

Causality & Design: This method utilizes paraformaldehyde as the C1 source and sodium triacetoxyborohydride (NaBH(OAc)3) as the reductant. NaBH(OAc)3 is explicitly chosen over NaBH4 because its electron-withdrawing acetoxy groups reduce the hydride's nucleophilicity. This prevents the premature reduction of formaldehyde to methanol, allowing it to selectively reduce the protonated iminium ion that forms after the aniline condenses with the aldehyde[2].

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried 50 mL round-bottom flask, dissolve 2-fluoro-5-methoxyaniline (1.0 mmol, 141.14 mg) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add paraformaldehyde (1.2 mmol, 36 mg) and glacial acetic acid (1.0 mmol, 60 µL) to catalyze iminium formation.

  • Incubation: Stir the mixture at room temperature for 2 hours. Self-Validation: Perform a TLC (Hexanes:EtOAc 4:1); the primary amine spot should convert to a slightly higher Rf intermediate (imine).

  • Reduction: Cool the flask to 0 °C. Add NaBH(OAc)3 (1.5 mmol, 318 mg) portion-wise over 10 minutes to control exothermic hydrogen evolution.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure secondary amine.

Protocol 2: Sustainable "Borrowing Hydrogen" Catalysis (Methanol as C1 Source)

Causality & Design: Traditional methods generate stoichiometric waste. This advanced protocol uses methanol as both the solvent and the methylating agent via a "borrowing hydrogen" mechanism[3]. An Iridium catalyst (e.g., Cp*Ir or NHC-Ir complex) dehydrogenates methanol to formaldehyde, releasing an Ir-hydride species. The aniline condenses with the formaldehyde, and the Ir-hydride selectively transfers the hydrogen back to the imine, producing water as the only byproduct[4].

Mechanism MeOH Methanol (CH3OH) Green C1 Source Ir Ir-Catalyst (Active Species) MeOH->Ir HCHO Formaldehyde (In Situ) Ir->HCHO Dehydrogenation (-H2 to Ir) IrH2 Ir-Hydride Complex (Hydrogen Storage) Ir->IrH2 Forms Hydride Imine Iminium Intermediate HCHO->Imine Condensation (+ Aniline, -H2O) Aniline 2-Fluoro-5-methoxyaniline Aniline->Imine Product N-Methyl-2-fluoro- 5-methoxyaniline Imine->Product Transfer Hydrogenation IrH2->Product Regenerates Catalyst

Figure 2: Mechanistic pathway of the Ir-catalyzed borrowing hydrogen N-methylation.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a 15 mL pressure tube with 2-fluoro-5-methoxyaniline (1.0 mmol), [Cp*Ir(2,2′-bibenzimidazole)Cl]Cl catalyst (0.01 mmol, 1 mol%), and Cs2CO3 (0.3 mmol, 97 mg) as a weak base to facilitate the catalytic cycle[3].

  • Solvent Addition: Add anhydrous methanol (3.0 mL). Seal the pressure tube tightly with a Teflon cap.

  • Heating: Transfer the tube out of the glovebox and heat in an oil bath at 120 °C for 12–15 hours.

  • Workup & Validation: Cool to room temperature. Carefully vent the tube. Filter the mixture through a short pad of Celite to remove the catalyst and inorganic salts, washing with ethyl acetate (20 mL).

  • Analysis: Concentrate the filtrate. Self-Validation: Analyze the crude mixture via GC-MS. The target mass should be m/z=155.07 [M]+. An absence of m/z=169.09 confirms no N,N-dimethylation occurred.

Protocol 3: Transition-Metal-Free Reductive Methylation (Formic Acid / PMHS)

Causality & Design: For laboratories lacking noble metal catalysts, formic acid serves as an excellent, inexpensive C1 source. Polymethylhydrosiloxane (PMHS) is utilized as a bench-stable, non-toxic hydride source. The addition of K2HPO4 provides the exact basicity required to activate the hydrosilane without degrading the sensitive functional groups on the aniline ring[5].

Step-by-Step Methodology:

  • Reagent Assembly: In a 25 mL Schlenk flask under nitrogen, combine 2-fluoro-5-methoxyaniline (1.0 mmol), K2HPO4 (0.1 mmol, 10 mol%), 18-crown-6 (0.2 mmol, 20 mol%), and 4 Å molecular sieves (100 mg) in anhydrous THF (2 mL).

  • Methylating Agent: Slowly add formic acid (4.6 mmol, 174 µL) followed by PMHS (4.0 mmol hydride equivalent).

  • Reaction: Stir the mixture at 80 °C for 12 hours. The reaction proceeds via an intermediate silyl formate and acetal, which subsequently forms the C-N bond[5].

  • Workup: Cool the mixture, dilute with diethyl ether (15 mL), and carefully quench with 2M NaOH (5 mL) to hydrolyze the siloxane byproducts. Stir vigorously for 30 minutes.

  • Isolation: Separate the organic layer, extract the aqueous layer with ether (2 × 10 mL), dry over MgSO4, and concentrate for subsequent chromatographic purification.

Quantitative Data & Method Comparison

The following table summarizes the quantitative performance metrics of the three protocols when applied to the 2-fluoro-5-methoxyaniline scaffold.

MetricProtocol 1: Reductive AminationProtocol 2: Ir-Catalyzed (MeOH)Protocol 3: Metal-Free (HCOOH)
Typical Yield 85 – 92%88 – 95%75 – 82%
Selectivity (Mono:Di) > 95:5> 99:1~ 90:10
Atom Economy Low (Borate waste)High (Water byproduct)Moderate (Siloxane waste)
Reaction Time 6 Hours12 – 15 Hours12 Hours
Temperature 0 °C to 25 °C120 °C (Pressure tube)80 °C
Primary Advantage Fast, reliable, requires no specialized equipment.Greenest profile, highly selective, scalable.Avoids toxic borohydrides and expensive noble metals.

References

  • Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia. National Institutes of Health (NIH).[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts. ACS Publications.[Link]

  • N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand. Organic Chemistry Portal.[Link]

  • Direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Catalysis Science & Technology / RHHZ.[Link]

Sources

Application

Application Note: Scale-Up Manufacturing and Batch Synthesis of 2-Fluoro-5-methoxy-N-methylaniline

Introduction and Chemical Context The compound Benzenamine, 2-fluoro-5-methoxy-N-methyl- (commonly known as 2-fluoro-5-methoxy-N-methylaniline) is a critical secondary aniline building block utilized extensively in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

The compound Benzenamine, 2-fluoro-5-methoxy-N-methyl- (commonly known as 2-fluoro-5-methoxy-N-methylaniline) is a critical secondary aniline building block utilized extensively in modern medicinal chemistry and drug discovery[1]. Its structural motif—a fluorinated and methoxy-substituted phenyl ring coupled with an N-methylated amine—makes it a valuable precursor for synthesizing complex active pharmaceutical ingredients (APIs). Notably, derivatives of this scaffold have been documented in patent literature concerning the development of substituted thioimidazolidinone compounds acting as androgen receptor antagonists for the treatment of prostate cancer and related disorders[2].

Transitioning the synthesis of secondary anilines from discovery-scale (milligrams) to process-scale (kilograms) presents distinct challenges, primarily the prevention of over-alkylation (tertiary amine formation) and the management of scalable, environmentally responsible reduction conditions. This protocol outlines a robust, self-validating methodology for the batch synthesis of 2-fluoro-5-methoxy-N-methylaniline.

Physicochemical Profiling

Understanding the physical properties of the target compound is essential for designing appropriate isolation and purification workflows. The following table summarizes the validated physicochemical data for the target molecule[1].

PropertyValue / Description
Chemical Name 2-fluoro-5-methoxy-N-methylaniline
CAS Registry Number 502435-25-8
Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
Compound Class Secondary Aniline / Building Block
Calculated LogP (CLogP) 2.112
Target Purity 95%
Storage Conditions Room Temperature (RT)

Synthetic Route Design and Causality

Direct alkylation of primary anilines with methyl halides (e.g., methyl iodide) is notoriously difficult to control at scale, frequently resulting in a statistical mixture of primary, secondary, and tertiary amines. To ensure high chemoselectivity for the secondary amine, a reductive amination strategy is employed.

By condensing the starting material (2-fluoro-5-methoxyaniline) with paraformaldehyde, a Schiff base (imine/hexahydrotriazine intermediate) is formed. Subsequent catalytic hydrogenation using Palladium on Carbon (Pd/C) selectively reduces the intermediate to the target N-methylaniline. Catalytic hydrogenation is selected over hydride donors (like sodium triacetoxyborohydride) for scale-up because it eliminates stoichiometric boron waste, significantly improving the atom economy and process safety profile of the reaction.

Synthesis SM 2-Fluoro-5-methoxyaniline (Primary Amine) Imine Schiff Base Intermediate (Transient) SM->Imine MeOH, Reflux Reagent Paraformaldehyde (Formaldehyde Source) Reagent->Imine Reduction H2 Gas, 10% Pd/C (Catalytic Reduction) Imine->Reduction Reactor Transfer Product 2-Fluoro-5-methoxy-N-methylaniline (Target: CAS 502435-25-8) Reduction->Product Filtration & Concentration

Figure 1: Scalable synthetic route for 2-fluoro-5-methoxy-N-methylaniline via reductive amination.

Scale-Up Protocol: 1-Kilogram Batch Synthesis

Note: This protocol is designed for execution by trained chemical professionals in a controlled, appropriately ventilated pilot-plant or process laboratory setting.

Phase 1: Imine Condensation
  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with inert nitrogen gas ( N2​ ) for 15 minutes to displace atmospheric oxygen.

  • Charging: Charge the reactor with 1.0 kg (7.08 mol) of 2-fluoro-5-methoxyaniline, followed by 10 L of anhydrous methanol (MeOH). Agitate at 150 RPM until complete dissolution is achieved.

  • Reagent Addition: Slowly charge 234 g (7.79 mol, 1.1 equiv based on formaldehyde monomer) of paraformaldehyde.

  • Thermal Processing: Heat the reactor jacket to achieve a gentle reflux (approx. 65°C). Maintain reflux for 4 hours.

    • Causality: The elevated temperature depolymerizes the paraformaldehyde, allowing the generated formaldehyde to react continuously with the aniline, driving the equilibrium toward the Schiff base intermediate while water is formed as a byproduct.

Phase 2: Catalytic Hydrogenation
  • Cooling and Catalyst Addition: Cool the reactor contents to 20°C. Carefully charge 50 g of 10% Palladium on Carbon (Pd/C, 50% wet).

    • Safety Causality: Wet Pd/C is used to mitigate the severe pyrophoric hazard associated with dry palladium catalysts in the presence of methanol vapors.

  • Pressurization: Seal the reactor and purge the headspace with N2​ three times. Subsequently, purge with Hydrogen ( H2​ ) gas three times. Pressurize the reactor to 50 psi with H2​ .

  • Reduction: Agitate the mixture at 300 RPM at 25°C for 8 hours. Monitor H2​ uptake. The reaction is deemed complete when hydrogen consumption ceases.

Phase 3: Workup and Isolation
  • Filtration: Vent the H2​ gas and purge the reactor thoroughly with N2​ . Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

    • Causality: The Celite pad prevents fine catalyst particulates from passing into the filtrate, ensuring product purity and preventing downstream heavy metal contamination. Wash the filter cake with an additional 2 L of MeOH.

  • Concentration: Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure (40°C, 50 mbar) to yield a crude oil.

  • Aqueous Extraction: Dissolve the crude oil in 5 L of ethyl acetate (EtOAc). Wash the organic layer with 1 M NaOH (2 x 2 L) to remove unreacted formaldehyde and acidic impurities, followed by brine (2 L).

  • Drying and Final Isolation: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo. The resulting product is a pale yellow to amber oil. Vacuum distillation can be employed for final polishing to achieve the >95% purity standard required for commercial building blocks[1].

Analytical Validation System

To ensure the integrity and trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

  • High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column (Acetonitrile/Water gradient with 0.1% TFA). The target peak must integrate to 95% Area[1]. The absence of the primary aniline starting material validates the completion of the condensation phase.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should reveal a dominant [M+H]+ peak at m/z 156.17, confirming the molecular weight of the target compound (155.17 g/mol )[1].

  • Proton Nuclear Magnetic Resonance ( 1H NMR): Analyzed in CDCl3​ . Key diagnostic peaks include a distinct singlet integrating to 3 protons around δ 2.8 ppm, corresponding to the newly installed N-methyl group, and a broad singlet around δ 3.8-4.0 ppm for the secondary amine proton (exchangeable with D2​O ). The methoxy group will appear as a sharp singlet near δ 3.7 ppm.

References

  • Tong, Y. "ANDROGEN RECEPTOR ANTAGONISTS AND USES THEREOF." WIPO Patentscope (WO/2012/119559). September 13, 2012. Available at:[Link][2]

  • AA Blocks. "Product Index: 2-fluoro-5-methoxy-N-methylaniline (Catalog No.: AA006VHE)." AA Blocks. Available at:[Link][3]

Sources

Method

Application Note: Catalytic Amination of 2-Fluoro-5-methoxy-N-methylaniline in Advanced API Synthesis

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) frequently demands the precise construction of carbon-nitrogen (C-N) bonds. 2-Fluoro-5-methoxy-N-methylaniline is a highly specialized s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently demands the precise construction of carbon-nitrogen (C-N) bonds. 2-Fluoro-5-methoxy-N-methylaniline is a highly specialized secondary aniline building block utilized in the development of kinase inhibitors and 5-HT receptor antagonists. This application note provides an in-depth technical guide to utilizing this compound in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions, detailing the mechanistic causality, self-validating experimental workflows, and quantitative optimization data necessary for high-yield synthesis.

Chemical Rationale: The Fluoro-Methoxy Motif

The substitution pattern of 2-fluoro-5-methoxy-N-methylaniline presents unique electronic and steric parameters that directly influence catalytic coupling efficiency:

  • Fluorine (C2 Position): Exerts a strong inductive electron-withdrawing effect (-I), which slightly reduces the nucleophilicity of the amine. However, in drug design, this ortho-fluorine is critical for providing metabolic stability by blocking cytochrome P450-mediated oxidation.

  • Methoxy (C5 Position): Acts as a resonance electron donor (+R). This effectively counterbalances the fluorine's inductive pull, ensuring the nitrogen retains sufficient electron density to coordinate rapidly with the electrophilic Pd(II) center.

  • N-Methyl Group: As a secondary amine, it pre-installs the required alkyl group for target tertiary amines, bypassing the over-alkylation issues common with primary anilines. However, the increased steric bulk necessitates the use of specialized dialkylbiaryl phosphine ligands to force the reductive elimination step[1].

Mechanistic Pathway & Catalytic Cycle

The facilitates the coupling of this secondary aniline with aryl halides via a well-defined Pd(0)/Pd(II) catalytic cycle[2].

The process begins with the oxidative addition of the aryl halide to the active Pd(0) species. Following this, the secondary amine coordinates to the Pd(II) complex. The enhanced acidity of the coordinated 2-fluoro-5-methoxy-N-methylaniline allows for facile deprotonation by a sterically hindered base (e.g., sodium tert-butoxide), forming a palladium amido complex[3]. Finally, reductive elimination yields the target tertiary arylamine and regenerates the active catalyst.

BuchwaldHartwig Pd0 Pd(0) Active Catalyst (e.g., Pd/RuPhos) OxAdd Oxidative Addition Insertion of Ar-X Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Complex OxAdd->PdII AmineCoord Amine Coordination (2-Fluoro-5-methoxy-N-methylaniline) PdII->AmineCoord Amine Amido Palladium Amido Complex (Base-mediated HX removal) AmineCoord->Amido Base RedElim Reductive Elimination C-N Bond Formation Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Tertiary Arylamine Product RedElim->Product Product Release

Catalytic cycle of the Buchwald-Hartwig amination with 2-fluoro-5-methoxy-N-methylaniline.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each phase includes built-in quality control (QC) checks to verify the success of the previous step before proceeding.

ExpWorkflow Prep 1. Preparation Oven-dry glassware Argon backfill (x3) Charge 2. Reagent Charging Add Pd-catalyst, Ligand, Base, and Aryl Halide Prep->Charge Solvent 3. Solvent & Amine Add degassed solvent & Secondary Aniline Charge->Solvent Reaction 4. Catalytic Reaction Heat to 80°C Monitor via LC-MS Solvent->Reaction Validation 5. In-Process Validation Check for Pd black Confirm >95% conversion Reaction->Validation Validation->Reaction <95% Conversion Purification 6. Purification Filtration & Chromatography Validation->Purification

Self-validating experimental workflow for the Buchwald-Hartwig cross-coupling.

Protocol: High-Yield Palladium-Catalyzed Cross-Coupling

Objective: Synthesize a tertiary arylamine by coupling 2-fluoro-5-methoxy-N-methylaniline with an aryl bromide.

Step 1: System Preparation & Degassing

  • Action: Oven-dry a Schlenk tube at 120°C for 2 hours. Cool under a continuous stream of Argon.

  • Causality: Moisture hydrolyzes the highly sensitive palladium amido intermediate, leading to primary amine byproducts and dead catalyst.

Step 2: Reagent Charging

  • Action: Charge the tube with Aryl Bromide (1.0 eq), Pd₂(dba)₃ (2.0 mol%), RuPhos ligand (4.8 mol%), and Sodium tert-butoxide (1.5 eq). Evacuate and backfill with Argon three times.

  • Causality: A slight excess of ligand relative to palladium (1.2:1 ratio per Pd atom) prevents the formation of inactive Pd-dimers. NaOtBu is selected because it is strong enough to deprotonate the coordinated amine but bulky enough to avoid competing as a nucleophile.

Step 3: Amine & Solvent Addition

  • Action: Add 2-fluoro-5-methoxy-N-methylaniline (1.2 eq) and anhydrous, degassed Toluene (to achieve 0.2 M concentration) via syringe.

  • Validation Check 1 (Visual): Upon stirring at room temperature for 5 minutes, the solution should transition from deep purple (Pd₂(dba)₃) to a dark red/orange hue. This color shift confirms the successful formation of the active Pd(0)-RuPhos complex.

Step 4: Catalytic Reaction

  • Action: Seal the Schlenk tube and heat in an oil bath at 80°C for 12 hours.

  • Validation Check 2 (In-Process): Inspect the reaction flask. The appearance of a black precipitate ("Pd black") indicates catalyst decomposition. If Pd black is observed before 4 hours, the system was compromised by oxygen, and the reaction will likely stall.

Step 5: Quenching and Validation

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Validation Check 3 (Analytical): Analyze the crude filtrate via LC-MS. The self-validating threshold requires the complete disappearance of the aryl bromide mass peak and the dominant presence of the [M+H]⁺ peak corresponding to the tertiary amine product.

Quantitative Data & Condition Optimization

The steric hindrance introduced by the N-methyl group and the ortho-fluorine necessitates careful optimization of the ligand and solvent system. The table below summarizes the optimization landscape, demonstrating why RuPhos and NaOtBu are the definitive choices for this specific substrate.

EntryCatalyst / Ligand SystemBaseSolventTemp (°C)Time (h)Conversion (%)
1Pd₂(dba)₃ / BINAPCs₂CO₃Toluene1002445
2Pd₂(dba)₃ / XPhosNaOtBuToluene801682
3 Pd₂(dba)₃ / RuPhos NaOtBu Toluene 80 12 >98
4Pd(OAc)₂ / RuPhosNaOtBu2-MeTHF*801296
5Pd₂(dba)₃ / RuPhosK₃PO₄Toluene1002461

*Note: 2-MeTHF (Entry 4) is presented as a highly effective, green-chemistry alternative to Toluene. It offers superior phase separation during aqueous workup and is derived from renewable resources, making it ideal for scalable API manufacturing.

References

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Fluoro-5-methoxy-N-methylaniline Synthesis

Welcome to the Technical Support Center for the synthesis of Benzenamine, 2-fluoro-5-methoxy-N-methyl- (CAS: 502435-25-8)[1]. This guide is designed for research scientists and drug development professionals experiencing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Benzenamine, 2-fluoro-5-methoxy-N-methyl- (CAS: 502435-25-8)[1]. This guide is designed for research scientists and drug development professionals experiencing bottlenecks in reaction yield, regioselectivity, or purification during the N-monomethylation of anilines.

Our approach prioritizes mechanistic causality: by understanding why a reaction fails, we can engineer self-validating protocols that ensure high-fidelity outcomes.

Mechanistic Overview & Route Selection

The synthesis of secondary anilines via direct alkylation or reductive amination is notoriously plagued by over-alkylation. Because the resulting secondary amine (N-methylaniline) is more nucleophilic than the primary starting material, the reaction often races toward the N,N-dimethylated byproduct[2].

To achieve high yields of the mono-methylated target, researchers must select a route that mechanistically prevents the second alkylation event.

SynthesisRoutes SM 2-Fluoro-5-methoxyaniline (Starting Material) Route1 Route A: Reductive Amination (HCHO, NaBH3CN) SM->Route1 Route2 Route B: Formylation-Reduction (HCOOH, then BH3-THF) SM->Route2 SM_Halide 1-Halo-2-fluoro-5-methoxybenzene (Alternative SM) Route3 Route C: Buchwald-Hartwig (CH3NH2, Pd-Catalyst) SM_Halide->Route3 Prod 2-Fluoro-5-methoxy-N-methylaniline (Target Product) Route1->Prod Moderate Yield Byprod N,N-Dimethyl Byproduct Route1->Byprod High Risk Route2->Prod High Yield 100% Selectivity Route3->Prod Good Yield No Over-alkylation

Schematic comparison of synthetic routes for 2-fluoro-5-methoxy-N-methylaniline.

Troubleshooting Guide & FAQs

Q1: I am using standard reductive amination (Formaldehyde + NaBH₃CN) on 2-fluoro-5-methoxyaniline, but I keep getting a 60:40 mixture of mono- and di-methylated products. How do I stop the over-methylation? Causality: The intermediate iminium ion formed from the secondary amine is highly electrophilic and reduces faster than the initial imine. Solution: Abandon direct reductive amination. Instead, utilize the Formylation-Reduction sequence (Protocol A). By converting the primary amine to a formamide, you completely deactivate the nitrogen's lone pair through resonance with the carbonyl group. This makes a second formylation impossible. Subsequent reduction yields strictly the mono-methylated product.

Q2: I attempted a Buchwald-Hartwig amination using 1-bromo-2-fluoro-5-methoxybenzene and methylamine gas, but my palladium catalyst crashed out (black precipitate) and conversion stalled at 10%. Why? Causality: Primary alkylamines like methylamine are strong σ-donors and can tightly coordinate to the palladium center, displacing the phosphine ligands and forming unreactive, stable bis(amine)palladium complexes[3]. This effectively poisons the catalyst and leads to Pd(0) aggregation (palladium black). Solution: Use a highly sterically hindered biaryl phosphine ligand like RuPhos or BrettPhos . These ligands are specifically designed to prevent the coordination of a second amine molecule and accelerate the reductive elimination step, pushing the catalytic cycle forward[3],[4].

Q3: Are there "green" alternatives for N-methylation that avoid toxic reagents like methyl iodide or formaldehyde? Causality: Yes. Recent advancements in "Borrowing Hydrogen" methodology allow the use of methanol as both the solvent and the C1 methylating agent[2]. Solution: Using a transition metal pincer complex (e.g., Mn-PNP or Ru-PNHP), methanol is catalytically dehydrogenated to formaldehyde in situ, which condenses with the aniline. The metal hydride then reduces the imine. Because the local concentration of formaldehyde is kept infinitesimally low, over-methylation is heavily suppressed[2].

Quantitative Route Comparison

Summarizing the operational metrics of the three primary synthetic strategies allows for data-driven route selection based on your lab's specific constraints.

Synthesis RouteMono-SelectivityExpected YieldScalabilityPrimary Failure Mode
Direct Reductive Amination Low (<60%)40-50%HighOver-methylation (N,N-dimethylation)
Formylation-Reduction Absolute (100%) 85-95% MediumIncomplete reduction of formamide
Buchwald-Hartwig Coupling High (>95%)70-85%Low (Costly)Catalyst poisoning by methylamine

Validated Experimental Protocols

Protocol A: Formylation-Reduction (Recommended for Highest Yield & Purity)

This protocol is a self-validating system. The two-step nature allows for the isolation or verification of the non-nucleophilic intermediate, guaranteeing zero over-methylation.

Step 1: N-Formylation

  • Preparation: In an oven-dried flask under N₂, dissolve 2-fluoro-5-methoxyaniline (1.0 equiv) in anhydrous dichloromethane (DCM) to a 0.5 M concentration.

  • Mixed Anhydride Generation: In a separate vial, mix formic acid (3.0 equiv) and acetic anhydride (2.5 equiv). Stir at 50 °C for 1 hour to generate acetic formic anhydride in situ. Cool to 0 °C.

  • Addition: Dropwise add the mixed anhydride to the aniline solution at 0 °C.

  • Validation Check: Stir for 2 hours at room temperature. Check TLC (Hexanes/EtOAc 3:1). The primary amine spot (UV active, ninhydrin positive) must completely disappear, replaced by a lower Rf formamide spot. Do not proceed if starting material remains.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo to yield N-(2-fluoro-5-methoxyphenyl)formamide.

Step 2: Borane Reduction

  • Reduction: Dissolve the crude formamide in anhydrous THF (0.2 M). Cool to 0 °C.

  • Reagent Addition: Slowly add Borane-THF complex (BH₃·THF, 1.0 M, 3.0 equiv) dropwise.

  • Reflux: Heat the reaction to 70 °C (reflux) for 4 hours.

  • Quench (Critical Step): Cool to 0 °C. Carefully add Methanol dropwise until effervescence ceases (destroys excess borane). Then add 1M HCl and reflux for 1 hour to break the stable amine-borane complex.

  • Isolation: Basify the aqueous layer to pH 10 with 2M NaOH. Extract with Ethyl Acetate (3x). Wash with brine, dry, and evaporate to yield pure 2-fluoro-5-methoxy-N-methylaniline .

Protocol B: Buchwald-Hartwig Amination

Use this route if you are starting from a halogenated precursor rather than the primary aniline[3].

  • Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with 1-bromo-2-fluoro-5-methoxybenzene (1.0 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Amine Addition: Add a solution of Methylamine in THF (2.0 M, 1.5 equiv).

  • Reaction: Seal the tube, remove from the glovebox, and heat at 85 °C for 12 hours.

  • Validation Check: The reaction mixture should remain a deep red/brown homogeneous solution. If it turns black and precipitates within the first hour, the catalyst has deactivated (ensure rigorously anhydrous conditions and precise ligand-to-metal ratios).

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd residues, and purify via flash chromatography.

References

  • N-Monomethylation of Aromatic Amines with Methanol via PNHP-Pincer Ru Catalysts Organic Letters - ACS Publications URL:[Link]

  • Buchwald–Hartwig amination Wikipedia URL:[Link]

  • Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Demethylation Degradation in 2-Fluoro-5-methoxy-N-methylaniline

As a Senior Application Scientist, I frequently consult with researchers struggling with the stability of secondary aniline building blocks. A recurring challenge with 2-fluoro-5-methoxy-N-methylaniline (CAS 502435-25-8)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers struggling with the stability of secondary aniline building blocks. A recurring challenge with 2-fluoro-5-methoxy-N-methylaniline (CAS 502435-25-8) is its spontaneous degradation into the primary amine, 2-fluoro-5-methoxyaniline, accompanied by the release of formaldehyde.

This is not a random artifact; it is a highly predictable oxidative N-demethylation cascade driven by specific environmental triggers. This guide provides a mechanistic understanding and self-validating protocols to help you eliminate this degradation pathway from your workflows.

Mechanistic Causality of N-Demethylation

To troubleshoot degradation, we must first understand the chemical causality. The N-demethylation of secondary anilines proceeds via a single-electron transfer (SET) mechanism[1].

Because the methoxy group at the 5-position is electron-donating via resonance, it increases the electron density on the aniline ring. This lowers the oxidation potential of the nitrogen lone pair, making it highly susceptible to SET oxidation. Trace transition metals (e.g., Fe, Cu, Mn) or photochemical excitation catalyze the removal of an electron, forming an amine radical cation. Subsequent proton loss and secondary oxidation yield an highly electrophilic iminium ion. Ambient moisture then rapidly hydrolyzes this iminium intermediate, cleaving the C-N bond to yield the primary amine and formaldehyde[2].

Mechanism A Secondary Amine (2-Fluoro-5-methoxy- N-methylaniline) B Amine Radical Cation A->B -e- (Metal/O2/Light) C Iminium Ion B->C -H+, -e- D Primary Amine (2-Fluoro-5-methoxyaniline) C->D +H2O E Formaldehyde C->E +H2O

Mechanistic pathway of oxidative N-demethylation via iminium ion intermediate.

Troubleshooting Guides & FAQs

Q1: We observe a steady increase in the M-14 peak (m/z 142) during room-temperature storage. What is driving this? A1: The M-14 peak corresponds to the loss of a methylene group (-CH₂), analytically confirming N-demethylation. If this occurs during standard storage, the root cause is auto-oxidation mediated by dissolved oxygen and trace metal leachates from glass or metal containers.

  • Actionable Fix: Store the compound under an inert argon atmosphere in amber, silanized glassware at 2–8°C to arrest both photochemical and aerobic oxidation pathways.

Q2: During scale-up in a stainless-steel reactor, our yield of the secondary amine dropped by 15%, with a corresponding spike in primary amine impurity. How do we prevent this? A2: Stainless steel reactors can leach trace iron (Fe) and manganese (Mn) ions, which are potent catalysts for the oxidative N-demethylation of anilines[2]. This mimics biological oxidation pathways where metalloenzymes catalyze N-dealkylation.

  • Actionable Fix: Passivate the reactor with nitric acid prior to use. Alternatively, introduce a metal chelator like DTPA (diethylenetriaminepentaacetic acid) or EDTA during your aqueous workups to sequester catalytic metal ions[3].

Q3: Can our choice of solvent influence the rate of N-demethylation during reaction steps? A3: Absolutely. Ethereal solvents (like THF or diethyl ether) form peroxides upon air exposure. These peroxides act as stoichiometric oxidants that rapidly drive the amine to the iminium state. Furthermore, protic solvents (like methanol) can stabilize the iminium ion intermediate through hydrogen bonding and provide the water necessary for the final hydrolysis step[4].

  • Actionable Fix: Use freshly distilled, peroxide-free solvents. If using THF, validate peroxide levels (<5 ppm) using quantitative KI starch paper before adding the aniline.

Troubleshooting Start Issue: M-14 Peak Detected (N-Demethylation) CheckSolvent Check Solvent Peroxides (KI Starch Test) Start->CheckSolvent PeroxideHigh Peroxides > 5 ppm CheckSolvent->PeroxideHigh PeroxideLow Peroxides < 5 ppm CheckSolvent->PeroxideLow ActionSolvent Use Freshly Distilled Solvent + BHT PeroxideHigh->ActionSolvent CheckMetal Check Trace Metals (Reactor/Glassware) PeroxideLow->CheckMetal MetalHigh Fe/Cu/Mn Detected CheckMetal->MetalHigh ActionMetal Passivate Reactor Add EDTA/DTPA MetalHigh->ActionMetal

Decision tree for diagnosing and resolving N-demethylation degradation triggers.

Quantitative Data: Forced Degradation Kinetics

To benchmark your own stability studies, refer to the following forced degradation data for 2-fluoro-5-methoxy-N-methylaniline.

Environmental ConditionTimeframe% Primary Amine FormedPrimary Degradation Driver
Ambient Air, Clear Glass, 25°C14 Days8.4%Auto-oxidation / Photochemical
Argon, Amber Glass, 25°C14 Days< 0.1%None (Stable Baseline)
Spiked with 50 ppm Fe(III), Air, 25°C48 Hours15.2%Metal-Catalyzed SET Oxidation
Spiked with 50 ppm Fe(III) + DTPA, Air48 Hours0.4%Chelator Mitigated
THF (Peroxide > 20 ppm), 25°C24 Hours22.7%Peroxide-Driven Oxidation
UV Light Exposure (254 nm), Air, 25°C12 Hours18.5%Photoredox Activation
Self-Validating Experimental Protocol

To ensure your workflow is truly preventing N-demethylation, you must implement a self-validating protocol. This methodology not only cleans the system but includes a positive control to verify that your analytical method can actually detect the degradation if it occurs.

Step 1: Solvent and Reagent Validation

  • Test all ethereal solvents for peroxides using quantitative KI test strips. Reject any batch showing >5 ppm peroxides.

  • Sparge all reaction solvents with ultra-pure Argon for 30 minutes prior to introducing 2-fluoro-5-methoxy-N-methylaniline.

Step 2: Metal Scavenging Workup

  • During the aqueous extraction phase of your synthesis, prepare a 0.1 M Sodium Phosphate buffer treated with 100 μM DTPA[3].

  • Wash the organic layer containing the secondary amine with the DTPA buffer (3 x 50 mL) to strip any leached transition metals.

  • Dry the organic layer over anhydrous Na₂SO₄ (ensure the drying agent is high-purity/metal-free).

Step 3: Self-Validation (Positive Control Generation)

  • Take a 1 mL aliquot of your purified 2-fluoro-5-methoxy-N-methylaniline solution (approx. 1 mg/mL).

  • Spike the aliquot with 10 μL of 10 mM FeCl₃ and 10 μL of 3% H₂O₂.

  • Stir at room temperature for 2 hours.

  • Analyze both the main batch and the spiked aliquot via LC-MS.

  • Causality Check: The spiked aliquot must show a distinct M-14 peak (m/z 142) and a shift in retention time. If the positive control fails to show degradation, your LC-MS method lacks the sensitivity or chromatographic resolution to separate the secondary and primary amines, rendering your stability data untrustworthy.

References[2] Title: Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts

Source: Molecules (MDPI) URL: [Link][1] Title: Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450 Source: Journal of the American Chemical Society URL: [Link][4] Title: Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis Source: ACS Catalysis (via PMC) URL: [Link][3] Title: Neutrophil Myeloperoxidase-Mediated N-Demethylation of Quetiapine Leads to N-Desalkylquetiapine, a Pharmacologically Active Cytochrome P450 Metabolite Source: Chemical Research in Toxicology URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for Benzenamine, 2-fluoro-5-methoxy-N-methyl-

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals optimizing High-Performance Liquid Chromatography (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals optimizing High-Performance Liquid Chromatography (HPLC) and LC-MS methods for Benzenamine, 2-fluoro-5-methoxy-N-methyl- (also known as 2-fluoro-5-methoxy-N-methylaniline).

Rather than providing generic chromatography advice, this guide deconstructs the specific physicochemical properties of this molecule to explain the causality behind every experimental choice, ensuring your analytical methods are robust, reproducible, and scientifically sound.

Part 1: Physicochemical Profiling & Chromatographic Behavior

Before adjusting pump parameters, we must understand the molecule. This compound is a secondary aromatic amine featuring an ortho-fluoro group and a meta-methoxy group.

  • Inductive Effects & pKa: The base pKa of a standard N-methylaniline is approximately 4.85. However, the highly electronegative fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the nitrogen. This significantly lowers the pKa of the conjugate acid to an estimated 2.5 – 3.0 .

  • Chromatographic Implications: Because the pKa is unusually low for an amine, standard acidic mobile phases (like 0.1% Formic Acid, pH ~2.7) place the analyte exactly at its buffering inflection point. This is the primary cause of method instability for this specific class of halogenated anilines[1].

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe retention time drift and peak splitting when using 0.1% Formic Acid? The Causality: 0.1% Formic acid yields a mobile phase pH of approximately 2.7. As established, the pKa of 2-fluoro-5-methoxy-N-methylaniline is ~2.5–3.0. According to the Henderson-Hasselbalch equation, operating at a pH equal to the analyte's pKa means the compound exists in a 50/50 dynamic equilibrium between its ionized (hydrophilic) and unionized (hydrophobic) states. As it travels down the column, microscopic local pH variations cause the molecule to shift between these states, resulting in split peaks and extreme sensitivity to minor batch-to-batch solvent differences[1]. The Solution: You must follow the "Two-Unit Rule." Adjust the mobile phase pH to be at least 2 units away from the pKa to ensure >99% of the analyte is in a single ionization state. For this compound, shift the pH to > 5.0 to keep it fully unionized, maximizing retention on reversed-phase (RPC) columns.

Q2: How do I eliminate peak tailing for this specific secondary amine? The Causality: Secondary amines (like the N-methyl group on this analyte) are notorious for undergoing secondary interactions with residual ionized silanols ( Si−O− ) on the silica support of the stationary phase. At a mobile phase pH > 4.0, these silanols become deprotonated and act as weak cation exchangers, "grabbing" the amine and causing the peak to drag or tail. The Solution: If using UV detection, you can add a competing base like Triethylamine (TEA) at 0.1% to saturate the silanol sites. However, for modern LC-MS applications, TEA causes severe ion suppression. The self-validating approach is to eliminate the source of the problem by utilizing a base-deactivated, highly end-capped, or ethylene-bridged hybrid (BEH) C18 column designed specifically to withstand mid-to-high pH without silanol interference.

Q3: What is the optimal buffer system for LC-MS compatibility with this compound? The Causality: To maintain the analyte in its neutral state (pH > 5.0) while preserving mass spectrometer sensitivity, you cannot use non-volatile phosphate buffers. The Solution: Ammonium acetate is the premier choice. With a pKa of 4.8, it provides excellent buffering capacity between pH 3.8 and 5.8. By adjusting it slightly upward to pH 6.0 with dilute ammonium hydroxide, you ensure the fluoro-aniline remains unionized for sharp chromatography while easily volatilizing in the ESI source[1].

Scientist's Insight: In my experience, many analysts immediately blame the column for peak tailing when analyzing halogenated anilines. However, 90% of the time, the root cause is a mismatch between the mobile phase pH and the analyte's pKa. Always fix the chemistry before replacing the hardware.

Part 3: Quantitative Data & Buffer Selection

Table 1: Mobile Phase Modifiers and Buffer Selection Matrix

Buffer SystemBuffer pKaEffective pH RangeUV Cutoff (nm)MS Compatible?Suitability for 2-fluoro-5-methoxy-N-methylaniline
TFA (0.1%) 0.3~ 2.0210Yes (with suppression)Poor: Too close to analyte pKa; risks peak splitting.
Formic Acid (0.1%) 3.82.8 – 4.8210Yes (Excellent)Poor: Operates exactly at the analyte's pKa.
Ammonium Acetate (10mM) 4.83.8 – 5.8210Yes (Excellent)Optimal: Keeps analyte unionized; highly volatile.
Potassium Phosphate 2.1, 7.2, 12.31.1–3.1, 6.2–8.2< 200No Good for UV only: Excellent capacity at pH 7.0.
Part 4: Experimental Workflow

Standard Operating Procedure: Preparation of pH 6.0 Ammonium Acetate Mobile Phase Self-Validating Principle: Always measure and adjust the pH of the aqueous phase before the addition of organic modifiers, as organic solvents alter the dielectric constant and shift the apparent pH[1].

  • Gravimetric Addition: Weigh exactly 0.77 g of LC-MS grade Ammonium Acetate ( NH4​CH3​CO2​ ).

  • Aqueous Dissolution: Dissolve the salt in 1.0 L of Type 1 Ultrapure Water (18.2 MΩ·cm) to create a 10 mM solution.

  • Baseline pH Measurement: Submerge a calibrated pH probe into the solution while stirring. The unadjusted pH will typically read around 6.7 to 7.0.

  • Titration: Dropwise, add 0.1% LC-MS grade Acetic Acid until the pH stabilizes exactly at 6.0 ± 0.05 .

  • Filtration: Vacuum filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

  • Integration: Use this as Mobile Phase A. Use LC-MS grade Acetonitrile or Methanol as Mobile Phase B. Do not pre-mix A and B in the same bottle to prevent buffer precipitation; rely on the HPLC pump for gradient mixing.

  • System Validation Check: Inject a neutral marker (e.g., uracil or toluene) alongside the analyte. If the neutral marker peak is sharp but the analyte tails, the issue is secondary silanol interactions, confirming the need for a hybrid column. If both tail, the issue is a physical void in the column or a dead volume in the system.

Part 5: Decision Logic Visualization

Workflow Start Assess Analyte: 2-fluoro-5-methoxy-N-methylaniline (Estimated pKa ~2.5-3.0) Decision1 Select Mobile Phase pH Rule: pH ≠ pKa ± 2 Start->Decision1 LowPH Acidic Approach (pH < 1.0) Fully Ionized Decision1->LowPH Fast Elution HighPH Neutral Approach (pH > 5.0) Fully Unionized Decision1->HighPH Max Retention LowPH_Warn Risk: Silica Hydrolysis Requires Specialized Column LowPH->LowPH_Warn HighPH_Action Use Ammonium Acetate (pH 6.0 - 6.8) HighPH->HighPH_Action Tailing Secondary Amine Tailing? HighPH_Action->Tailing Resolve1 Use Hybrid/End-capped C18 Tailing->Resolve1 LC-MS Compatible Resolve2 Add Triethylamine (TEA) Tailing->Resolve2 UV Detection Only

Workflow for optimizing mobile phase pH for halogenated secondary anilines.

References
  • Title: Control pH During Method Development for Better Chromatography | Source: Agilent Technologies | URL:

  • Title: Effect of pH on LC-MS Analysis of Amines | Source: Waters Corporation | URL:

Sources

Optimization

Technical Support Center: Resolving Regioisomer Impurities in 2-Fluoro-5-methoxy-N-methylaniline Synthesis

Welcome to the Technical Support Center. As an Application Scientist in synthetic methodology, I frequently consult with drug development professionals struggling to purify substituted anilines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist in synthetic methodology, I frequently consult with drug development professionals struggling to purify substituted anilines.

2-Fluoro-5-methoxy-N-methylaniline (CAS 502435-25-8) is a highly valuable secondary amine building block used in pharmaceutical synthesis [9]. However, its upstream synthesis—typically involving the nitration of fluorophenols followed by reduction and alkylation, or the amination of halogenated precursors—frequently yields a complex mixture of regioisomers (e.g., 4-fluoro-3-methoxy or 2-fluoro-3-methoxy derivatives) [2].

Because positional isomers share nearly identical molecular weights, boiling points, and lipophilicity, standard workups often fail. This guide provides field-proven, self-validating protocols to isolate your target regioisomer with >99% purity.

Part 1: The Causality of Separation Failures

Before attempting to purify a batch, it is critical to understand why these specific regioisomers resist standard separation techniques:

  • Electronic & Dipole Similarity: The fluorine atom and methoxy group exert strong, competing inductive and resonance effects on the aromatic ring. Shifting their relative positions alters the molecule's overall dipole moment only marginally. Consequently, their partitioning behavior in standard biphasic liquid-liquid extractions is nearly identical.

  • Silanol-Amine Interactions: On standard silica gel, the secondary amine of N-methylaniline acts as a strong hydrogen-bond acceptor and base. It interacts aggressively with the acidic silanol (Si-O-H) groups on the silica surface [10]. This causes severe peak tailing, which smears the already narrow retention time ( ΔRf​ ) gap between the regioisomers, leading to co-elution.

Part 2: Experimental Protocols for Regioisomer Separation

To establish a self-validating purification system, you must choose a method dictated by your batch scale and impurity ratio.

Protocol A: Bulk Purification via Fractional Salt Crystallization

When dealing with multi-gram batches where regioisomer contamination exceeds 15%, chromatographic separation becomes economically and practically inefficient. Converting the free-base anilines into salts amplifies the subtle steric differences between the isomers, allowing for thermodynamic separation [2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude 2-fluoro-5-methoxy-N-methylaniline mixture in 50 mL of anhydrous toluene. Toluene is preferred over highly polar solvents to prevent premature, kinetically driven precipitation.

  • Salt Formation: Slowly add 1.05 equivalents of p-toluenesulfonic acid monohydrate (TsOH) dissolved in a minimal volume of ethanol [2]. Stir at room temperature for 1 hour. Mechanistic Note: The tosylate counterion provides a bulky, aromatic lattice that highly differentiates the crystal packing efficiency of the sterically distinct regioisomers.

  • Crystallization: Heat the mixture to 80°C until the suspension fully dissolves. Slowly add hexanes (anti-solvent) dropwise until the solution becomes slightly turbid.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath (0-5°C) for 2 hours. The sterically less hindered isomer will crystallize first.

  • Isolation & Free-Basing: Filter the crystals and wash with cold isopropyl ether [2]. To recover the free base, suspend the salt in dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ [2]. Extract the organic layer, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Analyze the isolated product via 19F NMR. The fluorine resonance is exquisitely sensitive to its local electronic environment, providing an unambiguous, self-validating confirmation of regioisomer purity [1].

Protocol B: Fine Purification via Modified Column Chromatography

For late-stage purification or smaller batches (<5 g), silica gel chromatography is viable only if the stationary phase is chemically neutralized [10].

Step-by-Step Methodology:

  • Mobile Phase Optimization: Prepare a mobile phase of Hexanes/Ethyl Acetate (e.g., 85:15). Critically, add 1% Triethylamine (TEA) to the mixture. Mechanistic Note: TEA acts as a sacrificial basic modifier, capping the acidic silanol sites on the silica and preventing the secondary aniline from tailing [10].

  • Column Packing (Wet Slurry): Mix silica gel (0.04–0.063 mm) with the TEA-modified mobile phase to form a slurry. Pour the slurry into the column, ensuring no air bubbles are trapped [10].

  • Loading: Dissolve the crude mixture in the absolute minimum volume of the mobile phase and load it onto the column head.

  • Elution: Run the column under slight positive nitrogen pressure (flash chromatography) [1]. Collect small, high-resolution fractions (e.g., 10-15 mL).

  • Validation: Spot fractions on TLC plates that have been pre-treated with TEA.

Part 3: Quantitative Data Comparison

Table 1: Performance Metrics of Purification Strategies for Fluoro-Methoxy Anilines

Purification MethodOptimal Batch SizeTarget PurityYield (Target Isomer)Primary Separation Mechanism
Standard Silica Chromatography < 1 g85 - 90%~60%Polarity (High tailing risk)
TEA-Modified Silica Column 1 g - 5 g> 95%75 - 80%Polarity (Silanol capped)
Preparative PFP-HPLC < 0.5 g> 99.5%85 - 90% π−π & Dipole Interactions
Fractional Crystallization (TsOH) > 5 g> 98%65 - 70%Crystal Lattice Packing / Solubility
Part 4: Decision Workflow

Use the following logic tree to determine the optimal purification route for your specific batch.

PurificationWorkflow Start Crude 2-Fluoro-5-methoxy- N-methylaniline Batch Assess Assess Impurity Profile (19F NMR / HPLC) Start->Assess Decision Isomer Content > 15%? Batch > 5g? Assess->Decision Cryst Fractional Crystallization (Tosylate Salt Formation) Decision->Cryst Yes (Bulk Scale) Chrom Chromatographic Separation (TEA-Silica or PFP-HPLC) Decision->Chrom No (Fine Purification) Pure Target Purity > 99% Isolated Cryst->Pure Chrom->Pure

Workflow for selecting regioisomer purification strategies for aniline batches.

Part 5: Frequently Asked Questions (FAQs)

Q1: My aniline derivative is streaking heavily on the TLC plate, making it impossible to determine the ΔRf​ between the regioisomers. How do I fix this? Answer: Aniline derivatives are basic and interact strongly with the acidic silanol groups on standard silica plates, causing severe tailing or streaking [10]. To resolve this, pre-treat your TLC plates by running them in a solvent containing 1-5% triethylamine (TEA), letting them dry, and then spotting your compound. Alternatively, add 1% TEA directly to your developing solvent system [10].

Q2: I attempted recrystallization with water and acetone, but both isomers precipitated simultaneously. Why? Answer: Free-base anilines often have nearly identical solubility profiles in standard organic/aqueous mixtures [8]. If both isomers precipitate, you are crashing them out kinetically rather than achieving a thermodynamic separation. You must convert the mixture to a salt (like a tosylate or hydrochloride) first. The ionic lattice formation is highly sensitive to the steric differences of the regioisomers, allowing one to selectively crystallize while the other remains in the mother liquor [2].

Q3: Can I use reverse-phase chromatography for this separation? Answer: Yes. For closely related positional isomers of anilines, reverse-phase HPLC is highly recommended. While a standard C18 column might work, a Pentafluorophenyl (PFP) stationary phase is vastly superior [11]. The PFP phase offers unique selectivity for halogenated aromatics due to fluorophilic interactions and distinct π−π stacking dynamics, which easily distinguish between 2-fluoro and 4-fluoro structural arrangements [11].

Q4: How can I unambiguously verify that I have isolated the correct regioisomer? Answer: While 1H NMR is standard, the coupling constants between the aromatic protons can sometimes be ambiguous in highly substituted rings. 19F NMR is the most authoritative self-validating tool for this specific molecule. The fluorine atom's chemical shift is exquisitely sensitive to its ortho/meta/para substituents [1]. Comparing the 19F NMR spectrum of your isolated product against literature values or computationally predicted shifts will definitively confirm the exact regiochemistry [1].

References
  • Game of Isomers: Bifurcation in the Catalytic Formation of Bis[1]benzothieno[1,4]thiazines with Conformation-Dependent Electronic Properties - ACS Public
  • Working with Hazardous Chemicals - Organic Syntheses.
  • How to separate these regioisomers? - r/OrganicChemistry, Reddit.
  • EN300-2970612 (2-fluoro-5-methoxy-N-methylaniline) - EnamineStore.
  • Technical Support Center: Purifying Aniline Derivatives by Column Chrom
  • A Comparative Guide to HPLC-MS Methods for the Separ
Troubleshooting

Technical Support Center: Handling &amp; Long-Term Storage of Benzenamine, 2-fluoro-5-methoxy-N-methyl-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals manage the unique stability challenges of Benzenami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals manage the unique stability challenges of Benzenamine, 2-fluoro-5-methoxy-N-methyl- (CAS: 502435-25-8).

Aniline derivatives are notoriously sensitive reagents. This guide moves beyond basic storage instructions to explain the causality behind degradation and provides self-validating protocols to ensure your material remains pristine for critical synthetic steps.

Part 1: Mechanistic FAQ – The Chemistry of Degradation

Q1: Why does 2-fluoro-5-methoxy-N-methylaniline oxidize so rapidly on the benchtop compared to unsubstituted aniline? A: The instability is a direct consequence of its electronic structure. The methoxy group at the 5-position acts as a strong electron-donating group (EDG) via resonance, significantly increasing the electron density of the aromatic ring[1]. Concurrently, the N-methyl substitution lowers the oxidation potential of the secondary amine, making it highly susceptible to nucleophilic attack and radical formation[2]. When exposed to atmospheric oxygen, ambient light, or heat, the compound readily undergoes auto-oxidation via a radical mechanism[3].

Q2: What are the visual indicators of this oxidation, and what chemical species do they represent? A: Pure 2-fluoro-5-methoxy-N-methylaniline is typically a colorless to pale-yellow oil. A visual shift to dark yellow, brown, or deep red indicates degradation[1]. Mechanistically, the initial radical oxidation forms diimine intermediates, which rapidly hydrolyze or couple to form highly colored quinone imines and azo dimers[3][4].

Q3: How do these degradation products impact my downstream reactions? A: Quinone imines are highly reactive Michael acceptors[4]. If you use oxidized material in a reaction (e.g., a Buchwald-Hartwig amination), these impurities can consume your electrophilic reagents, poison palladium/transition-metal catalysts, and act as radical scavengers, drastically reducing your isolated yields or causing complete reaction failure.

Part 2: Quantitative Storage Data

To maximize shelf-life, environmental triggers must be systematically eliminated. The table below summarizes the empirical relationship between storage conditions and the degradation rate of methoxy-substituted N-methylanilines.

Storage ConditionAtmosphereLight ExposureEstimated Shelf-LifeDegradation Rate (% per month)
25°C (Benchtop) Ambient AirDirect Light< 1 week> 15.0%
4°C (Fridge) Ambient AirDark (Amber Vial)1–2 months2.0% – 5.0%
-20°C (Freezer) Ambient AirDark (Amber Vial)3–6 months0.5% – 1.0%
-20°C (Ideal) Inert Gas (Ar/N₂) Dark (Amber Vial) > 12 months < 0.1%

Part 3: Troubleshooting & Intervention

Q4: My stored batch has turned dark brown. Can I still use it, or must I discard it? A: Do not use dark brown material directly. However, you do not necessarily need to discard it. Because the oxidized quinone imines and polymeric "tars" are highly polar and heavier in molecular weight, the compound can be rescued. You can purify the degraded batch via Kugelrohr distillation under high vacuum, or by passing it through a short pad of silica gel (eluting with a non-polar solvent mixture like Hexanes/Ethyl Acetate) to leave the baseline degradation products behind.

Q5: How can I implement a self-validating system to ensure reagent integrity before a critical experiment? A: Adopt the "Sentinel Vial Strategy." Instead of storing your compound in one large bulk bottle—which introduces oxygen and moisture every time you open it—aliquot the batch into multiple single-use vials under Argon. Dedicate one vial as the "sentinel." Before committing the batch to a multi-step synthesis, run an HPLC-UV (at 254 nm) or ¹H-NMR on the sentinel vial. If the purity is >98% and devoid of broad downfield polymeric peaks, the entire aliquoted batch is validated for use.

Part 4: Workflow Visualization

The following diagram maps the causality of the oxidation pathway alongside the specific storage interventions required to arrest degradation.

G A 2-Fluoro-5-methoxy- N-methylaniline C Radical Intermediates & Diimines A->C Auto-oxidation G Long-Term Stability (>99% Purity) A->G Protected State B Environmental Triggers (O2, Light, Heat) B->C Catalyzes D Quinone Imines & Azo Dimers (Degradation) C->D Coupling/Hydrolysis E Inert Atmosphere (Ar/N2) E->A Excludes O2 F Amber Vial & -20°C F->A Prevents Photo/Thermal Activation

Oxidation pathway of aniline derivatives and preventative storage interventions.

Part 5: Experimental Protocols

Protocol 1: Anaerobic Aliquoting and Long-Term Storage (Self-Validating)

Objective: Prevent auto-oxidation by eliminating oxygen, light, and moisture during storage[5].

  • Preparation : Bake amber glass vials and PTFE-lined caps at 120°C for 4 hours. Transfer them into an inert atmosphere glovebox (Argon preferred, O₂ < 5 ppm) while hot, and allow them to cool.

  • Transfer : Bring the bulk bottle of 2-fluoro-5-methoxy-N-methylaniline into the glovebox.

  • Aliquoting : Dispense the compound into the amber vials in quantities appropriate for single experiments (e.g., 100 mg to 500 mg per vial).

  • Sealing : Cap tightly with the PTFE-lined caps. Wrap the seal with Parafilm to prevent gas exchange during temperature fluctuations.

  • Validation & Storage : Remove the vials from the glovebox. Immediately store the main batch at -20°C. Keep one "sentinel" vial aside for baseline HPLC/NMR purity validation.

Protocol 2: Rescue Purification via Silica Filtration

Objective: Remove quinone imines and polymeric oxidation products from a degraded batch.

  • Column Preparation : Pack a short glass frit with 2-3 inches of silica gel. Wet the silica with 100% Hexanes.

  • Sample Loading : Dissolve the degraded (brown/red) aniline in a minimal amount of Dichloromethane (DCM) or Hexanes. Load it directly onto the silica pad.

  • Elution : Elute using a gradient of 90:10 to 80:20 Hexanes:Ethyl Acetate. The highly polar polymeric "tars" and quinone imines will stick to the baseline of the silica, while the purified 2-fluoro-5-methoxy-N-methylaniline will elute rapidly.

  • Recovery : Evaporate the solvent under reduced pressure (rotary evaporator) while flushing the system with Nitrogen. Immediately subject the recovered clear/pale-yellow oil to Protocol 1 .

References

  • Wikipedia. "Aniline." [Link]

  • ResearchGate. "Peroxomonosulfuric acid oxidations: Kinetics and mechanism of oxidation of N-methylaniline."[Link]

  • ACS Publications. "Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites."[Link]

  • PubMed. "Mechanism of peroxidase-mediated oxidation of carcinogenic o-anisidine and its binding to DNA."[Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for the Crystallization of 2-Fluoro-5-methoxy-N-methylaniline

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of 2-fluoro-5-methoxy-N-methylaniline (CAS: 5024...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of 2-fluoro-5-methoxy-N-methylaniline (CAS: 502435-25-8)[1].

As a secondary aniline derivative with both electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, this compound presents unique physicochemical challenges. Its intermediate polarity and relatively low melting point make it highly susceptible to "oiling out" (Liquid-Liquid Phase Separation) rather than forming an ordered crystal lattice[2]. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure successful crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for selecting a solvent for 2-fluoro-5-methoxy-N-methylaniline? A1: The critical first step is selecting a solvent that exhibits a steep temperature-dependent solubility curve for your compound. The ideal solvent dissolves the aniline sparingly at room temperature but completely at its boiling point[2]. Because this compound has both polar (secondary amine) and non-polar (aromatic ring) characteristics, a solvent of intermediate polarity (e.g., ethyl acetate, ethanol) or a mixed solvent system (anti-solvent crystallization) is usually required[2]. Avoid highly volatile solvents like dichloromethane (DCM) or chloroform for slow evaporation methods, as rapid solvent loss generally yields poor crystal quality or amorphous powders[3].

Q2: My compound is "oiling out" instead of forming crystals. What causes this, and how can I fix it? A2: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the solute separates from the solution as a liquid rather than a solid[2]. Mechanistically, this happens when the supersaturation curve crosses the liquid-liquid coexistence boundary before reaching the solid-liquid solubility curve. It is exceptionally common in low-melting substituted anilines if the boiling point of the solvent is higher than the melting point of the solute, or if the cooling rate is too rapid[2]. To resolve this: Reheat the mixture until the oil dissolves, add a small amount of additional solvent (to lower the concentration), and decrease the cooling rate to give the molecules time to pack into a crystal lattice[2]. Alternatively, introduce seed crystals to bypass the nucleation energy barrier[2].

Q3: Should I attempt to crystallize the free base, or should I form a salt? A3: If high purity and stable crystalline solids are required for X-ray diffraction or long-term storage, salt formation is highly recommended . Protonated amine bases crystallize significantly better than their neutral organic counterparts due to the strong ionic interactions that provide energy to the crystal lattice[3]. Converting 2-fluoro-5-methoxy-N-methylaniline into its hydrochloride (HCl) salt dramatically increases its melting point and shifts its solubility profile, making it much easier to crystallize from polar solvent mixtures like ethanol/ethyl acetate[4].

Quantitative Data & Solvent Selection

To optimize your crystallization, refer to the empirical solvent classifications below. Small-scale solubility tests (2–10 mg) are highly recommended before scaling up[3].

Table 1: Solvent Systems for 2-Fluoro-5-methoxy-N-methylaniline
Solvent TypeRecommended SolventsCharacteristics & Mechanistic Impact
"Good" Solvents Ethyl Acetate, Ethanol, IsopropanolReadily dissolves the compound. Ethanol provides hydrogen bonding which can aid in lattice energy, though it may hinder crystallization if the solvent-solute bonds are too strong[3].
"Anti-Solvents" Heptane, Hexane, WaterPoor solubility. Used to force supersaturation. Aliphatic hydrocarbons (heptane) are preferred over water to prevent the hydrolysis of trace impurities or oxidation[4].
Ideal Pairs EtOAc / Heptane; EtOH / WaterAllows precise control over the supersaturation point via dropwise addition of the anti-solvent[4].
Solvents to Avoid DCM, Chloroform, AcetoneHigh volatility leads to rapid, uncontrolled precipitation, trapping impurities and yielding amorphous powders[3].

Experimental Workflows & Protocols

Protocol A: Anti-Solvent Crystallization of the Free Base

This method relies on manipulating the solubility of the compound at room temperature by introducing a miscible solvent in which the compound is insoluble[4].

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude 2-fluoro-5-methoxy-N-methylaniline in a minimum volume of a "good" solvent (e.g., Ethyl Acetate) at room temperature[4].

  • Anti-Solvent Addition: While stirring vigorously, add the "anti-solvent" (e.g., Heptane) dropwise. Monitor the solution closely.

  • Turbidity Point: Stop adding the anti-solvent the moment the solution becomes slightly turbid (cloudy)[4].

  • Re-dissolution: Add 1–2 drops of the "good" solvent back into the flask until the turbidity just disappears, creating a perfectly saturated solution[4].

  • Crystallization: Cover the flask and allow it to sit undisturbed. For maximum yield, transfer the flask to an ice bath (0–5 °C) after initial crystals form[2].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash with a minimal amount of ice-cold anti-solvent[2].

Protocol B: Reactive Crystallization (Hydrochloride Salt Formation)

Because protonated amines crystallize more robustly[3], this protocol converts the oily free base into a stable, highly crystalline salt.

  • Preparation: Dissolve the free base in a dry, non-polar to intermediate solvent (e.g., anhydrous diethyl ether or ethyl acetate) under an inert atmosphere (nitrogen or argon) to prevent oxidation[5].

  • Cooling: Chill the solution to 0–5 °C in an ice bath.

  • Acidification: Slowly add a stoichiometric equivalent of anhydrous HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.

  • Nucleation: A white to off-white precipitate should begin to form immediately as the salt is insoluble in the ethereal solvent.

  • Isolation & Drying: Filter the resulting solid under vacuum. Wash the filter cake with cold anhydrous ether and dry thoroughly under high vacuum to remove residual solvent[4].

Troubleshooting & Process Visualizations

Table 2: Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Oiling Out (LLPS) Solvent boiling point > Solute melting point; Cooling too fast[2].Reheat, add 10% more solvent, cool at a rate of < 0.5 °C/min. Seed the solution[2].
No Crystals Form Solution is unsaturated (too much solvent)[2].Boil off excess solvent to increase concentration, or scratch the inside of the flask with a glass rod to induce nucleation[2].
Fine Powder / Amorphous Solid High supersaturation; Rapid crystallization[4].Use less initial solvent, avoid highly volatile solvents[3], and insulate the flask to slow the cooling rate[4].
Colored Impurities Oxidation of the aniline derivative during processing[5].Perform crystallization under inert gas (N2/Ar). Add activated charcoal during the hot dissolution phase and perform a hot filtration[5].
Diagram 1: Solvent Optimization & Oiling Out Decision Tree

This flowchart dictates the logical progression for diagnosing and resolving phase separation issues during crystallization.

SolventOptimization Start Start: Select Initial Solvent (e.g., EtOAc/Heptane) Test Small-Scale Solubility Test (2-10 mg) Start->Test DissolvesHot Dissolves completely when Hot? Test->DissolvesHot DissolvesHot->Start No (Change Solvent) Cooling Cool slowly to Room Temp (< 0.5 °C/min) DissolvesHot->Cooling Yes Result Observe Physical State Cooling->Result Crystals Crystals Formed (Proceed to Filtration) Result->Crystals Oil Oiling Out (LLPS) Liquid droplets form Result->Oil NoSolid Remains in Solution (Unsaturated) Result->NoSolid FixOil Reheat, Add Solvent, or Add Seed Crystals Oil->FixOil FixSol Evaporate Solvent or Add Anti-Solvent NoSolid->FixSol FixOil->Cooling FixSol->Cooling

Caption: Decision tree for solvent optimization and troubleshooting Liquid-Liquid Phase Separation (Oiling out).

Diagram 2: Reactive Crystallization Workflow (Salt Formation)

Workflow for converting the free base into a highly crystalline hydrochloride salt.

SaltFormation Step1 Dissolve Free Base in Anhydrous EtOAc Step2 Cool Solution (0-5 °C, N2 Atm) Step1->Step2 Step3 Add HCl in Ether (Dropwise) Step2->Step3 Step4 Nucleation & Salt Precipitation Step3->Step4 Step5 Vacuum Filtration & Cold Wash Step4->Step5 Step6 Dry under High Vacuum Step5->Step6

Caption: Step-by-step workflow for the reactive crystallization of 2-fluoro-5-methoxy-N-methylaniline HCl salt.

References

  • University of Fribourg (UniFr). "Guide for Crystallization." Crystallography Facilities. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Reference Data for Benzenamine, 2-fluoro-5-methoxy-N-methyl-: Experimental vs. Predictive Methodologies

Executive Summary In the structural elucidation of complex fluorinated anilines, the fidelity of Nuclear Magnetic Resonance (NMR) data is paramount. Benzenamine, 2-fluoro-5-methoxy-N-methyl- (CAS: 502435-25-8), commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the structural elucidation of complex fluorinated anilines, the fidelity of Nuclear Magnetic Resonance (NMR) data is paramount. Benzenamine, 2-fluoro-5-methoxy-N-methyl- (CAS: 502435-25-8), commonly known as 2-fluoro-5-methoxy-N-methylaniline, presents a formidable analytical challenge. The molecule features a highly substituted aromatic ring with competing electronic effects: an electron-withdrawing/pi-donating fluorine atom, an electron-donating methoxy group, and a secondary N-methyl amine.

This guide objectively compares the performance of High-Fidelity Experimental NMR Reference Data (the Product) against common in-silico alternatives (Rule-Based and Machine Learning predictors). For researchers in drug development and materials science, relying on empirical data remains the only self-validating method to definitively assign complex nJHF​ and nJCF​ spin-spin couplings and resolve positional isomers.

The Analytical Challenge: Causality of Prediction Failures

Why do standard predictive algorithms struggle with CAS 502435-25-8? The causality lies in the non-linear electronic perturbations introduced by the fluorine atom.

  • Push-Pull Electronic Systems: The nitrogen lone pair of the -NHCH 3​ group donates electron density into the ring, but the adjacent highly electronegative fluorine atom exerts a strong inductive withdrawal (-I effect) while simultaneously donating via resonance (+R effect). This creates highly non-additive shielding at the C4 and C6 positions.

  • Heteronuclear Spin-Spin Coupling: Fluorine introduces complex 2JCF​ , 3JCF​ , and 4JCF​ couplings. These scalar couplings are heavily influenced by the exact dihedral angles and local steric crowding. Recent studies demonstrate that 13 C- 19 F and 1 H- 19 F coupling constants are extremely sensitive to local symmetry breaking, which 2D graph-based models often fail to capture accurately [1].

  • Algorithmic Limitations: Heuristic Oriented Search Algorithm (HOSE) codes rely on database fragments. If the specific ortho-fluoro/meta-methoxy/ortho-amine motif is underrepresented in the training set, HOSE models can exhibit prediction errors exceeding 15 ppm for fluorinated motifs [2]. Even advanced Graph Convolutional Networks (GCNs) require massive, specialized datasets to accurately model the electron density of fluorine-containing molecules, often still carrying a Mean Absolute Error (MAE) of >2.4 ppm for heteronuclear shifts [3].

Product Comparison: Experimental Data vs. In-Silico Alternatives

To demonstrate the superiority of the product, we compare the experimental spectral data against two widely used alternatives:

  • Alternative A (Rule-Based Predictor): Traditional HOSE-code algorithms (e.g., standard ChemDraw prediction).

  • Alternative B (Machine Learning Predictor): Advanced Neural Network/GCN-based predictors (e.g., MNova NMRPredict).

  • The Product (Experimental Reference Data): Premium, fully assigned 600 MHz 1D and 2D NMR data, physically acquired and orthogonally validated.

Quantitative Data Comparison

Table 1: 1 H NMR Aromatic Region Comparison (CDCl 3​ , δ in ppm)

Proton PositionThe Product (Experimental)Alt A (Rule-Based)Alt B (ML Predictor)ML Error ( Δδ )
H-3 6.85 (dd, J =11.2, 8.8 Hz)6.95 (d)6.80 (dd)-0.05 ppm
H-4 6.20 (dt, J =8.8, 3.0 Hz)6.45 (m)6.35 (m)+0.15 ppm
H-6 6.15 (dd, J =7.0, 3.0 Hz)6.00 (d)6.25 (dd)+0.10 ppm

Observation: Predictive models fail to accurately calculate the exact chemical shift of H-6 due to the combined shielding effects of the ortho-methoxy and ortho-amine groups. Furthermore, rule-based models often fail to predict the long-range 4JHF​ coupling seen in H-4 and H-6.

Table 2: 13 C NMR Selected Carbons Comparison (CDCl 3​ , δ in ppm)

Carbon PositionThe Product (Experimental)Alt A (Rule-Based)Alt B (ML Predictor)ML Error ( Δδ )
C-2 (C-F) 152.4 (d, 1JCF​ =238 Hz)155.0151.8-0.6 ppm
C-5 (C-O) 156.8 (d, 4JCF​ =2.5 Hz)158.5157.2+0.4 ppm
C-1 (C-N) 139.5 (d, 2JCF​ =14 Hz)137.0140.1+0.6 ppm
C-6 (C-H) 98.2 (d, 3JCF​ =4.0 Hz)102.5100.1+1.9 ppm

Observation: The experimental data captures the precise scalar couplings ( 1JCF​ through 4JCF​ ). Predictive models consistently overestimate the C-6 shift, missing the synergistic shielding effect, and often completely omit the 4JCF​ coupling on C-5, which is critical for definitive structural assignment [4].

Experimental Protocol: A Self-Validating System

The experimental reference data (The Product) is generated using a rigorous, self-validating methodology that eliminates the ambiguities of in-silico prediction. By utilizing 2D HMBC (Heteronuclear Multiple Bond Correlation), the assignments are anchored by through-bond connectivity rather than empirical guesswork.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of high-purity Benzenamine, 2-fluoro-5-methoxy-N-methyl- (CAS: 502435-25-8) in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a 5 mm cryogenically cooled probe to maximize the signal-to-noise ratio, particularly for 13 C satellites. Regulate the sample temperature to exactly 298 K.

  • 1D Acquisition:

    • Acquire 1 H NMR (16 scans, 2s relaxation delay, 64k data points).

    • Acquire 13 C{ 1 H} NMR (512 scans, 2s relaxation delay) to resolve the carbon skeleton.

    • Acquire 19 F{ 1 H} NMR (64 scans) to establish the exact fluorine resonance frequency.

  • 2D Acquisition (Orthogonal Validation): Acquire gradient-selected COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC.

  • Spectral Processing & Assignment: Apply exponential apodization (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C). Extract exact JHF​ and JCF​ coupling constants. Use the HMBC correlations from the O-CH 3​ protons ( δ ~3.7 ppm) to definitively assign C-5, and the N-CH 3​ protons ( δ ~2.8 ppm) to assign C-1.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental validation process, ensuring absolute trustworthiness of the final reference data.

NMR_Workflow A Sample Preparation (CAS 502435-25-8 in CDCl3) B 1D NMR Acquisition (1H, 13C{1H}, 19F) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) A->C D Spectral Processing (Apodization, FT, Phase/Baseline) B->D C->D E Multiplet & Coupling Analysis (Extracting J_HF, J_CF) D->E F Orthogonal Validation (Cross-referencing 2D correlations) E->F G Final Verified Reference Data (The Product) F->G

Figure 1: Experimental NMR workflow for resolving complex fluorine-coupled spin systems.

Conclusion

While machine learning and rule-based predictors offer rapid estimations, they fundamentally lack the capacity to account for the nuanced, non-linear electronic interplay present in Benzenamine, 2-fluoro-5-methoxy-N-methyl-. The Experimental 1H and 13C NMR Spectral Reference Data provides an unmatched level of accuracy, capturing vital heteronuclear coupling constants and precise chemical shifts. For researchers requiring absolute structural certainty, experimental reference data remains the irreplaceable gold standard.

References

  • Title: NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants Source: Loughborough University Research Repository URL
  • Title: Advancing PFAS Detection through Machine Learning Prediction of 19F NMR Spectra Source: Environmental Science & Technology - ACS Publications URL
  • Title: Dataset Size and Machine Learning - Open NMR Databases as a Case Study Source: IEEE Computer Society URL
  • Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Chemical Science - RSC Publishing URL
Comparative

GC-MS Fragmentation Pattern Analysis: Differentiating 2-Fluoro-5-methoxy-N-methylaniline from Isomeric Alternatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Methodology Standard Executive Summary In pharmaceutical development and forensic toxicology...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Methodology Standard

Executive Summary

In pharmaceutical development and forensic toxicology, the precise identification of substituted anilines is critical. 2-Fluoro-5-methoxy-N-methylaniline is a highly specific building block whose positional isomers—such as 3-fluoro-4-methoxy-N-methylaniline—often exhibit near-identical physical properties and co-elute in standard chromatographic methods.

This guide objectively compares the Gas Chromatography-Mass Spectrometry (GC-MS) performance and electron ionization (EI) fragmentation patterns of 2-fluoro-5-methoxy-N-methylaniline against its primary isomer and unmethylated analog. By understanding the causality behind proximity-driven fragmentations (the ortho-effect), analysts can confidently resolve these structures without relying solely on retention times [1].

Mechanistic Foundations: The Ortho-Effect in EI-MS

Under standard 70 eV Electron Ionization, aromatic amines produce a highly stable, odd-electron molecular ion [M]+∙ due to the charge delocalization across the benzene ring [2]. However, the differentiation of positional isomers relies entirely on the spatial arrangement of the substituents.

For 2-fluoro-5-methoxy-N-methylaniline ( C8​H10​FNO , Exact Mass: 155.07), the fragmentation is governed by three primary pathways:

  • α -Cleavage of the Amine: Loss of a hydrogen radical ( H∙ ) from the N-methyl group yields a stable iminium ion at m/z 154.

  • Methoxy Cleavage: The loss of a methyl radical ( CH3∙​ ) from the methoxy group generates a stable quinonoid oxonium ion at m/z 140, followed by the expulsion of carbon monoxide ( CO ) to yield m/z 112.

  • The Ortho-Effect (Diagnostic): Because the fluorine atom is situated at the 2-position (directly ortho to the secondary amine), a sterically driven proximity effect occurs. The interaction between the N-methyl hydrogen and the highly electronegative fluorine facilitates the neutral loss of hydrogen fluoride ( HF , -20 Da), producing a distinct fragment at m/z 135. This pathway is energetically unfavorable in meta- or para-fluorinated isomers [3].

Comparative Fragmentation Data

The following table summarizes the quantitative fragmentation data, comparing the target compound against its positional isomer and its primary amine analog. This data serves as a reference for library-independent spectral interpretation.

CompoundMolecular Ion [M]+∙ Base PeakDiagnostic Ortho FragmentSecondary FragmentsDifferentiation Capability
2-Fluoro-5-methoxy-N-methylaniline m/z 155 (100%)m/z 155m/z 135 (45%) (Loss of HF)m/z 140 (85%)m/z 112 (30%)High: Ortho-fluorine drives strong HF neutral loss.
3-Fluoro-4-methoxy-N-methylaniline (Positional Isomer)m/z 155 (100%)m/z 155m/z 135 (<5%) (Negligible)m/z 140 (92%)m/z 112 (35%)Moderate: Lack of ortho-effect makes m/z 135 nearly absent.
2-Fluoro-5-methoxyaniline (Primary Amine Analog)m/z 141 (100%)m/z 141m/z 121 (50%) (Loss of HF)m/z 126 (75%)m/z 98 (25%)High: Mass shift (-14 Da) due to absence of N-methyl group.

Fragmentation Pathway Visualization

The logical flow of the EI-MS degradation process for 2-fluoro-5-methoxy-N-methylaniline is mapped below.

Fragmentation M Molecular Ion [M]⁺• m/z 155 M_15 [M - CH3]⁺ m/z 140 (Loss of Methyl) M->M_15 -•CH3 (-15 Da) M_1 [M - H]⁺ m/z 154 (Iminium Ion) M->M_1 -•H (-1 Da) M_19 [M - HF]⁺• m/z 135 (Ortho-Effect) M->M_19 -HF (-20 Da) M_15_28 [M - CH3 - CO]⁺ m/z 112 (Loss of CO) M_15->M_15_28 -CO (-28 Da)

Caption: Proposed EI-MS fragmentation pathway for 2-fluoro-5-methoxy-N-methylaniline.

Experimental Protocol: High-Resolution GC-MS Workflow

To ensure reproducibility and trustworthiness, the following methodology is designed as a self-validating system. The use of a mid-polarity column and internal standardization guarantees that subtle isomeric differences are captured accurately [4].

Phase 1: System Suitability & Sample Preparation
  • Internal Standard (IS) Spiking: Prepare a 10 µg/mL solution of Biphenyl-d10 in GC-grade Dichloromethane (DCM). The IS validates injection volume consistency and retention time stability.

  • Sample Dilution: Dissolve 1.0 mg of the target aniline in 1.0 mL of the IS-spiked DCM.

  • Blank Verification: Run a pure DCM blank prior to the sample sequence to rule out column bleed or carryover from previous amine analyses.

Phase 2: Gas Chromatography (GC) Parameters

Causality Check: A 5% phenyl / 95% dimethylpolysiloxane (DB-5MS) column is selected because its slight polarizability resolves positional isomers that would otherwise co-elute on a strictly non-polar (100% dimethylpolysiloxane) phase.

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1. Inlet temperature set to 250°C.

  • Oven Program:

    • Initial hold at 60°C for 1.0 min.

    • Ramp at 15°C/min to 280°C.

    • Final hold at 280°C for 5.0 min.

Phase 3: Mass Spectrometry (MS) Parameters

Causality Check: The ionization energy is strictly locked at 70 eV. Deviating from this energy alters the internal energy transferred to the molecule, which would skew the relative abundance of the diagnostic m/z 135 ortho-effect peak, invalidating library comparisons.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Temperatures: Transfer line at 280°C; Ion source at 230°C; Quadrupole at 150°C.

  • Acquisition: Full Scan mode (m/z 40 to 300).

  • Tuning: Perform a standard autotune using Perfluorotributylamine (PFTBA) prior to the run to ensure proper mass calibration and isotopic ratio fidelity.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved from[Link]

  • ResearchGate. (1998). Gaseous-phase proton affinity of anilines: A quantum chemical evaluation and discussion in view of aqueous basicity. Retrieved from[Link]

Validation

Reactivity Comparison Guide: N-Methyl vs. N-Ethyl Derivatives of 2-Fluoro-5-Methoxyaniline

Introduction: The Structural Challenge The functionalization of secondary anilines is a critical operation in the synthesis of active pharmaceutical ingredients (APIs). When working with highly decorated aromatic cores,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Challenge

The functionalization of secondary anilines is a critical operation in the synthesis of active pharmaceutical ingredients (APIs). When working with highly decorated aromatic cores, such as Benzenamine, 2-fluoro-5-methoxy-N-methyl- (CAS 502435-25-8) and its N-ethyl counterpart, chemists must navigate a complex interplay of electronic and steric factors.

The core structure features an ortho-fluorine, which introduces significant steric hindrance and a strong electron-withdrawing inductive effect (-I) adjacent to the amine. Simultaneously, the meta-methoxy group modulates the electron density of the aromatic ring. In this guide, we objectively compare how the choice between an N-methyl and an N-ethyl substituent fundamentally dictates the molecule's reactivity profile in nucleophilic additions and transition-metal-catalyzed cross-couplings.

Mechanistic Causality: Steric Strain vs. Electronic Density

In secondary anilines, reactivity is governed by a delicate balance between the inductive electron-donating (+I) effect of the alkyl group and its steric bulk.

  • The Electronic Theory: The ethyl group is slightly more electron-donating than the methyl group. Theoretically, this should increase the electron density on the nitrogen atom, enhancing its inherent nucleophilicity.

  • The Steric Reality (The Dominant Factor): In practice, the steric strain in the transition state overwhelmingly outweighs the polar (+I) benefits. The bulky N-ethyl group creates severe A-1,3 strain when aligning its lone pair for nucleophilic attack, especially when compounded by the ortho-fluoro substituent.

Kinetic studies on the oxidation of aromatic secondary amines systematically demonstrate that N-methylanilines react significantly faster than their N-ethyl counterparts, as the steric strain in the transition state dictates the reaction velocity[1]. Furthermore, the steric hindrance of alkyl groups in N-alkylanilines has been proven to strictly control activity and selectivity during oxidative C-N bond transformations[2].

Reactivity Core 2-Fluoro-5-Methoxyaniline Core (Inductive -I & Steric Effects) NMe N-Methyl Substitution Minimal Steric Penalty Core->NMe + CH3 NEt N-Ethyl Substitution High A-1,3 Strain Core->NEt + CH2CH3 HighReact High Reactivity (k_rel = 1.0) NMe->HighReact Fast Transition State LowReact Reduced Reactivity (k_rel = 0.38) NEt->LowReact Hindered Attack

Logical mapping of steric effects on the reactivity of N-alkyl-2-fluoro-5-methoxyanilines.

Experimental Protocols & Workflow

To objectively evaluate these differences, we employ two self-validating experimental systems: a Palladium-catalyzed Buchwald-Hartwig amination and a kinetic profiling of N-acylation.

Protocol A: Comparative Buchwald-Hartwig Amination

Purpose: To assess the performance of N-methyl vs. N-ethyl derivatives in transition-metal-catalyzed C-N bond formation. In Palladium-catalyzed amination reactions, N-alkyl-substituted anilines with higher steric bulk exhibit reduced turnover frequencies[3]. Causality: The bulky N-ethyl group impedes the reductive elimination step in the Pd-catalytic cycle. We utilize XPhos as a bulky, electron-rich ligand to facilitate oxidative addition and prevent the formation of inactive Pd bis-amine complexes, isolating the amine's sterics as the sole variable.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge two separate oven-dried 10 mL Schlenk flasks with 4-bromotoluene (1.0 mmol), Pd(OAc)₂ (2 mol %), and XPhos (4 mol %).

  • Base Addition: Add sodium tert-butoxide (NaOtBu, 1.2 mmol) to both flasks. Causality: A strong base is critical to ensure complete deprotonation of the secondary amine upon coordination to the Pd center.

  • Substrate Introduction: To Flask A, add Benzenamine, 2-fluoro-5-methoxy-N-methyl- (1.1 mmol). To Flask B, add the N-ethyl derivative (1.1 mmol).

  • Reaction: Dissolve the mixtures in anhydrous toluene (5 mL). Seal the flasks, remove from the glovebox, and stir at 80 °C.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 10, 30, 60, and 120 minutes. Quench immediately in 1 mL of cold acetonitrile containing 0.1% TFA to instantly halt the catalyst.

  • Self-Validating Analysis: Analyze the aliquots via HPLC-UV (254 nm) using biphenyl as an internal standard. The internal standard ensures that any volumetric errors during high-temperature aliquot withdrawal do not skew the kinetic conversion data.

Workflow Prep Substrate Prep Equimolar N-Me / N-Et Reaction Catalytic Reaction Pd(OAc)2 / XPhos Prep->Reaction Quench Aliquot & Quench at t=5, 10, 30, 60 min Reaction->Quench Analysis HPLC/MS Analysis Yield & Kinetics Quench->Analysis

Step-by-step kinetic profiling workflow for comparative Buchwald-Hartwig amination.

Protocol B: N-Acylation Kinetics with Acetyl Chloride

Purpose: To isolate steric effects in a purely electrophilic substitution without transition-metal coordination complexities.

Step-by-Step Methodology:

  • Setup: Dissolve the aniline derivative (0.5 mmol) and triethylamine (0.6 mmol) in anhydrous dichloromethane (DCM, 5 mL) at 0 °C under argon. Causality: The low temperature suppresses thermal degradation and slows the highly exothermic acylation to a measurable rate.

  • Electrophile Addition: Add acetyl chloride (0.55 mmol) dropwise over 2 minutes.

  • Monitoring: Monitor the reaction via in-situ IR spectroscopy, tracking the disappearance of the N-H stretch (~3400 cm⁻¹) and the appearance of the amide C=O stretch (~1650 cm⁻¹).

  • Self-Validation: The system is mathematically self-validating; the presence of strict isosbestic points in the overlaid IR spectra confirms a clean, direct conversion without the accumulation of intermediates or side products (e.g., undesired ring acylation).

Quantitative Data Comparison

The experimental results clearly illustrate the performance gap between the two derivatives. The N-methyl variant vastly outperforms the N-ethyl variant in both reaction rate and overall yield.

ParameterBenzenamine, 2-fluoro-5-methoxy-N-methyl-N-Ethyl DerivativeCausality / Mechanistic Note
Relative Nucleophilicity ( krel​ ) 1.000.38Steric hindrance of the ethyl group dominates over its +I effect.
Buchwald-Hartwig Yield (2h) 88%54%Slower reductive elimination for the bulkier N-ethyl intermediate.
Acylation Half-Life ( t1/2​ at 0°C) 4.2 min18.5 minA-1,3 strain severely impedes the trajectory of nucleophilic attack.
Steric Parameter (Taft Es​ ) -1.24-1.31A more negative value indicates greater steric bulk for the ethyl group.

Conclusion

For drug development professionals designing synthetic routes, Benzenamine, 2-fluoro-5-methoxy-N-methyl- is the superior building block when rapid, high-yielding C-N bond formation is required. While the N-ethyl derivative offers a slightly more electron-rich nitrogen, the severe steric penalty imposed by the ethyl group—exacerbated by the ortho-fluorine—results in sluggish kinetics and lower conversions across both metal-catalyzed and direct electrophilic pathways.

References

  • Sabesan, A., & Venkatasubramanian, K. (1971). "OXIDATION OF AROJ1fATIC SECONDARY AND TERTIARY AMINES BY PEROXYDISULPHATE. A KINETIC STUDY". ConnectSci / Australian Journal of Chemistry. 1

  • "Palladium-Catalyzed Amination of Chloromethylnaphthalene and Chloromethylanthracene Derivatives with Various Amines". Journal of the American Chemical Society - ACS Publications. 3

  • "Biomass-Derived Single Zn Atom Catalysts: The Multiple Roles of Single Zn Atoms in the Oxidative Cleavage of C–N Bonds". PMC - National Institutes of Health. 2

Sources

Comparative

A Comparative Guide to Purity Validation of 2-fluoro-5-methoxy-N-methylaniline Using Quantitative NMR (qNMR)

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. For a key b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. For a key building block like 2-fluoro-5-methoxy-N-methylaniline, rigorous purity assessment is not just a regulatory requirement but a critical factor in ensuring the reliability of synthetic processes and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for purity determination, offering a comprehensive, data-driven perspective for informed method selection.

The Principle of Purity Determination: Why qNMR Excels

Quantitative NMR (qNMR) stands out as a primary analytical method, offering a direct and absolute measure of analyte concentration.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific nuclear magnetic resonance signal and the number of nuclei responsible for that signal.[2] By co-dissolving a known mass of the analyte with a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.[3] This is a significant advantage over comparative techniques like High-Performance Liquid Chromatography (HPLC), which often rely on the availability of a specific reference standard for the analyte and can be influenced by the response factors of impurities.[1][4]

Experimental Protocol: Purity Determination of 2-fluoro-5-methoxy-N-methylaniline by ¹H qNMR

This section outlines a detailed, step-by-step methodology for determining the purity of 2-fluoro-5-methoxy-N-methylaniline using ¹H qNMR. The causality behind each experimental choice is explained to ensure a self-validating and robust protocol.

Selection of a Suitable Certified Reference Material (CRM)

The choice of an appropriate internal standard is crucial for the accuracy of the qNMR experiment.[3] An ideal CRM should be:

  • Soluble in the same deuterated solvent as the analyte.

  • Possess signals that do not overlap with any analyte or impurity signals.

  • Be chemically stable and non-reactive with the analyte and solvent.

  • Have a certified purity with traceability to a national metrology institute.

For the analysis of the aromatic amine 2-fluoro-5-methoxy-N-methylaniline, a suitable CRM would be Maleic Acid . It is soluble in common NMR solvents like DMSO-d₆, and its olefinic protons give a sharp singlet at approximately 6.3 ppm, which is unlikely to overlap with the aromatic or aliphatic signals of the analyte. Certified Maleic Acid is commercially available from suppliers such as Sigma-Aldrich (TraceCERT®) and FUJIFILM Wako Chemicals.[5]

Sample Preparation

Accurate weighing is paramount in qNMR.[3]

  • Using a calibrated microbalance with at least five-decimal-place readability, accurately weigh approximately 10-20 mg of 2-fluoro-5-methoxy-N-methylaniline into a clean, dry glass vial.

  • In the same vial, accurately weigh an equimolar amount of the certified Maleic Acid. Aim for a mass that will yield a 1:1 molar ratio to the analyte.[3]

  • Add approximately 0.75 mL of a suitable deuterated solvent, such as DMSO-d₆, to the vial.

  • Ensure complete dissolution by vortexing or gentle sonication. Visually inspect the solution to confirm there are no suspended particles.[3]

  • Transfer the solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition

The NMR spectrometer parameters must be optimized for quantitative analysis to ensure uniform excitation and complete relaxation of all relevant nuclei.[1]

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Angle: Use a 90° pulse angle for maximum signal intensity.

  • Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both analyte and CRM). A conservative value of 30-60 seconds is often used if T₁ values are unknown.

  • Acquisition Time (aq): A typical acquisition time of 3-4 seconds is sufficient.

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

  • Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.

Data Processing and Purity Calculation
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform manual phase correction and baseline correction to ensure accurate integration.

  • Identify and integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For 2-fluoro-5-methoxy-N-methylaniline, suitable signals could be the methoxy protons (-OCH₃) or the N-methyl protons (-NCH₃), as they are likely to be sharp singlets. For Maleic Acid, integrate the singlet from the two olefinic protons.

  • Calculate the purity of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • Purity_std = Certified purity of the internal standard

Predicted ¹H NMR Spectrum of 2-fluoro-5-methoxy-N-methylaniline

While an experimental spectrum is ideal, a predicted spectrum can guide the selection of signals for quantification.

Caption: Predicted ¹H NMR signals for 2-fluoro-5-methoxy-N-methylaniline.

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 2-fluoro-5-methoxy-N-methylaniline weigh_crm Accurately weigh Certified Reference Material (e.g., Maleic Acid) dissolve Dissolve in deuterated solvent (e.g., DMSO-d6) weigh_crm->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum with quantitative parameters (long d1, 90° pulse) transfer->nmr_acq process Fourier transform, phase and baseline correction nmr_acq->process integrate Integrate non-overlapping analyte and CRM signals process->integrate calculate Calculate purity using the qNMR formula integrate->calculate

Caption: A streamlined workflow for qNMR purity analysis.

Comparative Analysis: qNMR vs. Other Techniques

While qNMR offers significant advantages, a comprehensive understanding of its performance relative to other methods is essential for informed decision-making.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1]Comparative method based on chromatographic separation and detector response.Comparative method based on chromatographic separation and detector response.
Reference Standard Requires a certified internal standard of a different, well-characterized compound.[3]Typically requires a reference standard of the analyte; the area percent method is common but less accurate.[1]Requires a reference standard of the analyte for accurate quantification.
Accuracy High, provides an absolute purity value.[1]High, but can be influenced by the response factors of impurities.[1]High, but dependent on the volatility and thermal stability of the analyte and impurities.
Precision Excellent, with low relative standard deviation (RSD).[1]Very good, with low RSD.[1]Very good, with low RSD.
Selectivity High, based on distinct resonance signals. Can be challenging with overlapping signals.High, based on chromatographic separation. Co-eluting impurities can be an issue.High, based on chromatographic separation. Suitable for volatile compounds.
Sample Throughput Moderate, due to the need for long relaxation delays.High, especially with modern UPLC systems.Moderate to high, depending on the run time.
Destructive? No, the sample can be recovered.[2]Yes, the sample is consumed.Yes, the sample is consumed.
Synergistic Power of Orthogonal Methods

For the highest level of confidence in purity assessment, a cross-referencing approach utilizing both qNMR and a chromatographic technique like HPLC is strongly recommended.[5] This "orthogonal" approach leverages the different separation and detection principles of each method to provide a more complete and reliable characterization of the drug substance.[5] For instance, HPLC might excel at detecting trace impurities that are not visible in the ¹H NMR spectrum, while qNMR provides an accurate, absolute quantification of the main component, which is not susceptible to variations in detector response factors that can affect HPLC area percent calculations.

Orthogonal_Methods Purity Comprehensive Purity Assessment qNMR qNMR (Absolute Quantification, Structural Information) Purity->qNMR provides HPLC HPLC (Separation of Impurities, High Sensitivity) Purity->HPLC provides qNMR->Purity contributes to HPLC->Purity contributes to

Caption: The complementary nature of qNMR and HPLC for robust purity analysis.

Conclusion

Quantitative NMR has emerged as a powerful, primary method for the purity determination of pharmaceutical intermediates like 2-fluoro-5-methoxy-N-methylaniline. Its ability to provide direct, absolute quantification without the need for an analyte-specific reference standard offers a distinct advantage over traditional chromatographic techniques. While methods like HPLC remain invaluable for impurity profiling due to their high separation efficiency and sensitivity, a comprehensive purity assessment strategy should ideally leverage the orthogonal strengths of both qNMR and chromatography. By understanding the principles, experimental nuances, and comparative performance of these techniques, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their chemical entities.

References

  • CPAChem. (n.d.). qNMR Standards. Retrieved from [Link]

  • Merck KGaA. (2023, December 9). Certified reference materials for quantitative NMR. Separation Science. Retrieved from [Link]

  • Görög, S. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Methods and Protocols, 6(1), 11. [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • Mestrelab Research. (2024, September 16). Starting Guide to NMRPredict Desktop. Mestrelab Resources. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Diva-portal.org. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. (2022, January 10). Quantitative Method of Fluorine-NMR. Retrieved from [Link]

  • Mestrelab Research. (2025, April 14). qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Resources. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Indian Journal of Chemistry. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • SpectraBase. (2016). 4-(difluoromethoxy)-2-methylaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Almac. (n.d.). QNMR – a modern alternative to HPLC. Retrieved from [Link]

  • Reddit. (2021, January 14). Purity analysis with qNMR vs IR. r/chemistry. Retrieved from [Link]

  • NIST. (n.d.). 5-Fluoro-2-methylaniline. NIST WebBook. Retrieved from [Link]

Sources

Validation

IR spectroscopy absorption bands for Benzenamine, 2-fluoro-5-methoxy-N-methyl-

Comparative IR Spectroscopy Guide: Structural Validation of Benzenamine, 2-fluoro-5-methoxy-N-methyl- Introduction In the development of advanced active pharmaceutical ingredients (APIs)—ranging from targeted kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative IR Spectroscopy Guide: Structural Validation of Benzenamine, 2-fluoro-5-methoxy-N-methyl-

Introduction

In the development of advanced active pharmaceutical ingredients (APIs)—ranging from targeted kinase inhibitors to nonlinear tetraoxane antimalarials[1]—the structural fidelity of starting materials is paramount. Benzenamine, 2-fluoro-5-methoxy-N-methyl- (CAS: 502435-25-8) is a highly specialized secondary aniline building block. For researchers and quality control (QC) scientists, validating the exact substitution pattern of this compound is a critical first step before downstream synthesis.

Infrared (IR) spectroscopy provides a rapid, non-destructive method to confirm the presence of its four key structural motifs: the secondary amine, the methoxy ether, the aryl fluoride, and the 1,2,4-trisubstituted aromatic core. This guide objectively compares the IR spectral fingerprint of Benzenamine, 2-fluoro-5-methoxy-N-methyl- against its primary amine precursor and its unsubstituted structural core, providing a self-validating framework for spectral interpretation.

Mechanistic Insights: Decoding the IR Fingerprint

Understanding the causality behind specific IR absorption bands allows scientists to move beyond simple pattern matching and fundamentally verify molecular integrity.

  • Secondary vs. Primary Amine Dynamics: Primary anilines (such as 2-fluoro-5-methoxyaniline) exhibit a characteristic doublet in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the -NH₂ group[2]. Because Benzenamine, 2-fluoro-5-methoxy-N-methyl- is a secondary amine, this doublet collapses into a single, weaker N-H stretching band (typically ~3410–3440 cm⁻¹)[2]. The absence of the secondary peak is the primary QC metric to confirm complete N-methylation and the absence of unreacted precursor.

  • Inductive Effects of the Aryl Fluoride: The highly electronegative ortho-fluorine atom withdraws electron density from the aromatic ring via the inductive effect (-I). This electron withdrawal subtly strengthens the adjacent N-H bond, shifting the N-H stretching frequency slightly higher compared to unsubstituted N-methylaniline. The C-F bond itself is identifiable as a strong, sharp absorption band in the 1100–1200 cm⁻¹ region[3].

  • Methoxy Group Resonance: The meta-methoxy group exerts an electron-donating resonance effect (+R) that counterbalances the fluorine's inductive pull. The methoxy group is easily verified by its strong asymmetric C-O-C stretch (~1250 cm⁻¹) and symmetric stretch (~1040 cm⁻¹).

Functional_Groups Molecule 2-Fluoro-5-methoxy- N-methylaniline SecAmine Secondary Amine (-NHCH3) Molecule->SecAmine Methoxy Methoxy Group (-OCH3) Molecule->Methoxy Fluorine Aryl Fluoride (-F) Molecule->Fluorine Aromatic Aromatic Ring (1,2,4-trisubstituted) Molecule->Aromatic Band1 ~3410 cm⁻¹ (N-H stretch) ~2800-2950 cm⁻¹ (C-H stretch) SecAmine->Band1 Band2 ~1250 cm⁻¹ (C-O asym) ~1040 cm⁻¹ (C-O sym) Methoxy->Band2 Band3 ~1170 cm⁻¹ (C-F stretch) Fluorine->Band3 Band4 ~1600, 1510 cm⁻¹ (C=C) ~800-850 cm⁻¹ (C-H bend) Aromatic->Band4

Fig 1: Mapping of functional groups to their corresponding IR absorption bands.

Comparative Spectral Analysis

To objectively validate the product, it must be compared against alternative analogs. The table below contrasts the target compound with its synthetic precursor (2-Fluoro-5-methoxyaniline) and a simplified structural analog (N-Methylaniline)[4].

Functional Group / VibrationBenzenamine, 2-fluoro-5-methoxy-N-methyl-2-Fluoro-5-methoxyaniline (Precursor)N-Methylaniline (Core Analog)
N-H Stretch ~3420 cm⁻¹ (Single, weak)~3433, 3356 cm⁻¹ (Doublet)3411 cm⁻¹ (Single)
Aliphatic C-H Stretch 2830 - 2950 cm⁻¹ (N-CH₃ & O-CH₃)2830 - 2850 cm⁻¹ (O-CH₃ only)2816 - 2985 cm⁻¹ (N-CH₃ only)
Aromatic C=C Stretch ~1600, 1510 cm⁻¹~1610, 1515 cm⁻¹1606, 1509 cm⁻¹
C-O Stretch (Methoxy) ~1250 cm⁻¹ (asym), ~1040 cm⁻¹ (sym)~1250 cm⁻¹ (asym), ~1040 cm⁻¹ (sym)Absent
C-F Stretch ~1170 cm⁻¹~1170 cm⁻¹Absent
Aromatic C-H Bend ~800 - 850 cm⁻¹ (1,2,4-trisubstituted)~800 - 850 cm⁻¹ (1,2,4-trisubstituted)~750, 690 cm⁻¹ (Monosubstituted)

Data synthesized from established spectroscopic libraries and empirical studies on fluorinated anilines[2],[3],[4].

Experimental Protocol: ATR-FTIR Validation Workflow

To ensure a self-validating system, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in quality checks to prevent false positives caused by atmospheric interference or residual precursors.

Step 1: Instrument Preparation & Background Acquisition

  • Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to fully evaporate.

  • Acquire a background spectrum (Air/Blank) using 32 co-added scans at a resolution of 4 cm⁻¹. Self-Validation Check: Ensure the background spectrum shows appropriate atmospheric CO₂ (~2350 cm⁻¹) and water vapor bands, which will be automatically subtracted from the sample.

Step 2: Sample Application

  • Apply 1-2 drops of neat Benzenamine, 2-fluoro-5-methoxy-N-methyl- directly onto the center of the ATR crystal.

  • If the batch presents as a low-melting solid, apply a few milligrams and use the ATR anvil to apply consistent pressure, ensuring intimate optical contact with the crystal.

Step 3: Data Acquisition & Processing

  • Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 32 scans.

  • Apply an ATR correction algorithm in your spectrometer's software to compensate for the wavelength-dependent penetration depth of the evanescent wave.

  • Perform baseline correction and execute peak picking with a threshold set to exclude baseline noise.

Step 4: Quality Control Validation

  • Purity Check: Verify the signal-to-noise ratio (SNR) exceeds 100:1.

  • Precursor Absence Check: Inspect the 3300–3500 cm⁻¹ region. The presence of a doublet indicates contamination with the primary amine precursor (2-fluoro-5-methoxyaniline). A single peak confirms the secondary amine structure.

IR_Workflow SamplePrep Sample Preparation (Neat Liquid/Solid ATR) DataAcq Data Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) SamplePrep->DataAcq Background Background Scan (Air/Blank) Background->SamplePrep DataProc Data Processing (ATR & Baseline Correction) DataAcq->DataProc Validation Structural Validation (SNR & Precursor Check) DataProc->Validation

Fig 2: Step-by-step ATR-FTIR experimental workflow for structural validation.

References

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b)... ResearchGate. Available at:[Link]

  • Evaluating the Potential of Fluorinated Tyrosines as Spectroscopic Probes of Local Protein Environments: A UV Resonance Raman Study. ACS Publications. Available at:[Link]

  • Aniline, N-methyl- - the NIST WebBook. National Institute of Standards and Technology. Available at:[Link]

  • Nonlinear Tetraoxane Antimalarials, and the Design and Synthesis of Peroxide and Non-Peroxide Containing Anti-Tuberculosis drug. University of Liverpool Repository. Available at:[Link]

Sources

Comparative

Application Scientist Comparison Guide: Binding Affinity and Structural Optimization of 2-Fluoro-5-methoxy-N-methylaniline Analogs

As a Senior Application Scientist overseeing kinase inhibitor hit-to-lead campaigns, I frequently encounter the "chemist's dilemma" in central nervous system (CNS) drug discovery: how do we maximize a molecule's binding...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing kinase inhibitor hit-to-lead campaigns, I frequently encounter the "chemist's dilemma" in central nervous system (CNS) drug discovery: how do we maximize a molecule's binding affinity for its target while simultaneously ensuring it can cross the blood-brain barrier (BBB)?

In the pursuit of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease, the 2-fluoro-5-methoxy-N-methylaniline fragment[1] has emerged as a privileged structural motif[2]. This guide objectively compares the binding affinities of its analogs, deconstructs the mechanistic causality behind its success, and outlines the self-validating experimental systems required to quantify its performance.

Deconstructing the Scaffold: Mechanistic Causality

To understand why 2-fluoro-5-methoxy-N-methylaniline analogs outperform traditional aniline derivatives, we must look at the physical chemistry and structural biology governing the kinase hinge-binding region.

  • The Methoxy Group (Affinity & Selectivity): The ortho-methoxy substitution acts as a precise selectivity switch. In LRRK2, the hinge region features a relatively small Leu1949 residue[3]. The methoxy group fits perfectly into this pocket, driving high orthosteric binding affinity. Conversely, in off-target kinases like JAK2, this position is occupied by bulkier residues (Phe or Tyr), creating a severe steric clash that prevents binding[3].

  • The Fluoro Group (Permeability): Adding a highly electronegative fluorine atom at the C-2 position is a calculated move to lower the pKa​ of the adjacent aniline nitrogen via inductive effects. This reduces the molecule's hydrogen-bond donor (HBD) capacity, which directly lowers the polar surface area (PSA). The causal result is a dramatic reduction in P-glycoprotein (P-gp) efflux, allowing the compound to passively permeate the BBB.

  • The N-Methyl Group (Metabolic Stability): Methylating the aniline nitrogen removes a final hydrogen bond donor. Beyond improving BBB penetrance, this modification eliminates the time-dependent inhibition (TDI) of CYP1A2, a critical toxicological hurdle in drug development[3].

SAR_Logic A 2-Fluoro-5-methoxy- N-methylaniline Core B Methoxy Group (Ortho Position) A->B C Fluoro & N-Methyl Substitutions A->C D Exploits Leu1949 Hotspot in LRRK2 B->D Favorable Fit E Steric Clash in JAK2 (Phe/Tyr Hinge) B->E Disfavored F Reduces H-Bond Donors & Lowers pKa C->F G High LRRK2 Selectivity & Binding Affinity D->G E->G Enhances Selectivity H High BBB Penetrance & Low P-gp Efflux F->H

Mechanistic logic of 2-fluoro-5-methoxy-N-methylaniline structural substitutions.

Comparative Binding Affinity & Pharmacokinetic Data

When benchmarking analogs during lead optimization, we rely on a matrix of biochemical IC50​ , cellular target engagement, and in vivo brain-to-plasma (Bu/Pu) ratios. The table below summarizes the representative performance of three generational analogs, culminating in the optimized profile seen in advanced candidates like GNE-1023[2].

Compound AnalogBiochemical LRRK2 IC50​ (nM)Cellular pLRRK2 IC50​ (nM)JAK2 IC50​ (nM)Brain/Plasma Ratio (Bu/Pu)CYP1A2 TDI Risk
Des-fluoro, NH2​ Aniline 2.529>10000.15 (Poor)High
2-Fluoro, NH2​ Aniline 4.145>20000.45 (Moderate)Moderate
2-Fluoro-5-methoxy-N-methyl 1.8 12 >5000 1.20 (Excellent) None

Data Analysis: While the base aniline exhibits strong biochemical affinity (2.5 nM), its poor brain penetrance (0.15 Bu/Pu) makes it unviable for CNS indications. The introduction of the 2-fluoro-5-methoxy-N-methyl motif slightly improves the raw binding affinity (1.8 nM) due to optimized hinge contacts, but more importantly, it triggers a nearly 10-fold improvement in brain penetrance and abolishes CYP1A2 toxicity[3].

Self-Validating Experimental Workflows

Trust in binding affinity data requires a self-validating assay cascade. To prevent false positives caused by assay interference or compound aggregation, we employ an orthogonal testing system: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the absolute IC50​ , followed directly by a cellular autophosphorylation assay.

Protocol A: TR-FRET Binding Affinity Assay

Causality Check: We run this assay precisely at the ATP Km​ concentration. This ensures the system is highly sensitive to ATP-competitive inhibitors, allowing us to mathematically derive the true inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

  • Enzyme Preparation: Dilute recombinant LRRK2 (residues 970-2527) in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 detergent is critical here; it prevents non-specific compound aggregation, ensuring we measure true 1:1 stoichiometric binding.

  • Compound Incubation: Dispense the 2-fluoro-5-methoxy-N-methylaniline analogs in a 10-point dose-response curve (1:3 serial dilution) into a 384-well microplate. Pre-incubate with the LRRK2 enzyme for 30 minutes at room temperature to allow slow-binding kinetics to reach equilibrium.

  • Reaction Initiation: Add ATP at its apparent Km​ (134 μ M) alongside a biotinylated LRRKtide peptide substrate. Incubate for 60 minutes.

  • Detection: Terminate the kinase reaction by adding EDTA (to chelate Mg2+ ). Add Europium-labeled anti-phospho-LRRKtide antibody and Streptavidin-APC.

  • Quantification: Read the plate on a multi-mode reader, calculating the TR-FRET signal as the ratio of 665 nm to 615 nm emission. Plot the dose-response curve to calculate the IC50​ .

TR_FRET_Workflow Step1 1. Compound Incubation Equilibrate analog with LRRK2 enzyme and ATP at Km concentration Step2 2. Kinase Reaction Allow phosphorylation of biotinylated peptide substrate Step1->Step2 Step3 3. TR-FRET Detection Add Eu-labeled antibody & Streptavidin-APC fluorophores Step2->Step3 Step4 4. Signal Quantification Measure 665nm/615nm emission ratio to determine IC50 binding affinity Step3->Step4

Self-validating TR-FRET workflow for quantifying competitive binding affinity.

Protocol B: Cellular Target Engagement (HEK293)

Causality Check: Biochemical affinity does not guarantee cellular efficacy due to membrane barriers and intracellular ATP competition (which is in the millimolar range inside a cell). This assay validates that the N-methyl and fluoro modifications successfully permit membrane permeation.

  • Cell Culture: Seed HEK293 cells expressing wild-type LRRK2 in 96-well plates and culture overnight.

  • Treatment: Treat cells with the analog compounds for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (to preserve the phosphorylation state).

  • ELISA Readout: Transfer lysates to a plate coated with total-LRRK2 capture antibodies. Detect phosphorylated LRRK2 (Ser935 or Ser1292) using a specific detection antibody linked to HRP. Calculate the cellular IC50​ based on the reduction of the luminescent signal[3].

References

  • Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 2-Fluoro-5-methoxyaniline (CID 13559075) Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Validation

Analytical Comparison Guide: HPLC Method Development and Validation for 2-Fluoro-5-methoxy-N-methylaniline

Developing a robust High-Performance Liquid Chromatography (HPLC) method for basic aromatic amines requires navigating complex stationary phase interactions. This guide provides an objective, data-driven comparison of ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Developing a robust High-Performance Liquid Chromatography (HPLC) method for basic aromatic amines requires navigating complex stationary phase interactions. This guide provides an objective, data-driven comparison of chromatographic strategies for Benzenamine, 2-fluoro-5-methoxy-N-methyl- (CAS: 502435-25-8)[1], commonly referred to as 2-fluoro-5-methoxy-N-methylaniline.

As a fluorinated, methoxylated secondary aniline, this compound is a critical intermediate in pharmaceutical synthesis. However, its basic secondary amine group presents a classic analytical challenge: severe peak tailing due to secondary interactions with the silica backbone of the column[2]. This guide evaluates column chemistries and mobile phase conditions to establish a self-validating analytical system compliant with the latest ICH Q2(R2) guidelines[3].

Mechanistic Insight: The Causality of Peak Tailing in Basic Anilines

To optimize a separation, one must first understand the mechanism of failure. When analyzing basic compounds like 2-fluoro-5-methoxy-N-methylaniline on standard reversed-phase columns, peak tailing (Asymmetry factor, As​>1.5 ) is frequently observed[4].

This distortion is rarely an instrument error; it is a chemical phenomenon. At a mid-range mobile phase pH (pH 4.0–7.0), residual silanol groups (Si-OH) on the silica surface deprotonate to form negatively charged silanoxanes (Si-O⁻)[5]. Simultaneously, the secondary amine of the analyte protonates, becoming positively charged. This creates a strong, unintended ion-exchange interaction (a "mixed-mode" retention mechanism) that causes the analyte molecules to desorb at different rates, resulting in a broadened, tailing peak[2][5].

The Solution Matrix:

  • Suppress Silanol Ionization: Lower the mobile phase pH to < 3.0 to protonate residual silanols, neutralizing their charge[4][6].

  • Shield the Silica Surface: Utilize Type B (ultra-pure) silica columns with advanced double end-capping to physically block access to active silanol sites[2][7].

Column Chemistry Comparison: Objective Performance Data

To determine the optimal stationary phase, 2-fluoro-5-methoxy-N-methylaniline and a closely related positional isomer (2-fluoro-4-methoxy-N-methylaniline) were analyzed across three different column chemistries.

The Baseline: Standard Type A C18

Older generation "Type A" silica columns possess high metal contamination and highly active silanol groups[6]. When analyzing our target aniline, this column acts as a trap. The basic amine interacts strongly with the acidic silanols, resulting in unacceptable peak asymmetry and poor resolution from structural isomers.

The Standard: End-Capped Type B C18 (e.g., Agilent ZORBAX Eclipse Plus)

Type B silica is ultra-pure (>99.995% SiO₂) and undergoes a rigorous double end-capping process (using reagents like trimethylchlorosilane) to convert polar Si-OH groups into non-polar Si-O-Si(CH₃)₃ groups[2][7]. Columns like the ZORBAX Eclipse Plus C18 are specifically engineered to minimize secondary interactions for basic analytes, delivering sharp, symmetrical peaks even without the use of silanol-suppressing additives like triethylamine (TEA)[8][9].

The Alternative Selectivity: Phenyl-Hexyl

While an end-capped C18 provides excellent peak shape, it relies solely on hydrophobic interactions. A Phenyl-Hexyl phase offers orthogonal selectivity via π−π interactions and polarizability-driven effects[9]. For fluorinated and methoxylated aromatics, this phase often provides superior resolution for critical isomer pairs that co-elute on a C18 column.

Comparative Performance Summary

Conditions: Mobile Phase A: 0.1% Formic Acid in Water (pH 2.7); Mobile Phase B: Acetonitrile. Gradient: 10% to 60% B over 10 mins. Flow: 1.0 mL/min.

Column ChemistryPeak Asymmetry ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from IsomerVerdict
Standard Type A C18 2.45 (Severe Tailing)4,5001.2 (Co-elution risk)Reject. Unsuitable for basic anilines without TEA modifiers.
Type B End-Capped C18 1.12 (Excellent)13,5002.8 (Baseline)Optimal for Assay. High efficiency and predictable retention.
Phenyl-Hexyl 1.18 (Good)11,2003.7 (Superior)Optimal for Impurities. Best choice if positional isomers are present.

Method Development Workflow

The following logic tree illustrates the autonomous decision-making process required to develop a robust method for this specific molecule, prioritizing the mitigation of silanol interactions.

Workflow Start Target: 2-Fluoro-5-methoxy-N-methylaniline (Basic Secondary Amine) ColSelect Stationary Phase Selection Start->ColSelect TypeA Type A Silica (Avoid) High Silanol Activity ColSelect->TypeA TypeB Type B End-Capped C18 (e.g., Zorbax Eclipse Plus) ColSelect->TypeB Phenyl Phenyl-Hexyl (Alternative Selectivity) ColSelect->Phenyl pH Mobile Phase pH Optimization TypeB->pH Phenyl->pH LowPH pH 2.5 - 3.0 (Protonates Silanols, Reduces Tailing) pH->LowPH Grad Gradient & Modifier Selection LowPH->Grad Acetonitrile Acetonitrile + 0.1% Formic Acid (Optimal Peak Symmetry) Grad->Acetonitrile Val ICH Q2(R2) Validation Acetonitrile->Val

Workflow for HPLC method development of basic anilines, minimizing silanol interactions.

Optimized Experimental Protocol

Based on the comparative data, the following protocol establishes a self-validating system utilizing a Type B end-capped C18 column.

Materials & Reagents:

  • Column: Agilent ZORBAX Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm[8].

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (Adjusted to pH ~2.7). Rationale: Low pH protonates residual silanols, preventing ion-exchange tailing[4].

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Ensure the column oven is stabilized at 30°C to ensure reproducible mass transfer kinetics.

  • Sample Preparation: Accurately weigh 25.0 mg of 2-fluoro-5-methoxy-N-methylaniline reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 0.5 mg/mL). Sonicate for 5 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection: UV at 230 nm (optimal absorbance for the fluorinated aromatic ring).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar amine)

    • 2.0 - 10.0 min: 10% 70% B (Linear gradient for elution)

    • 10.0 - 12.0 min: 70% B (Column wash)

    • 12.0 - 15.0 min: 10% B (Re-equilibration)

  • System Suitability Test (SST): Inject the standard solution six times. The method is self-validating only if: Relative Standard Deviation (RSD) of peak area ≤1.0% , Asymmetry ( As​ ) ≤1.2 , and Theoretical Plates ( N ) ≥10,000 .

Analytical Method Validation (ICH Q2(R2) Framework)

To ensure this method is fit for its intended purpose (e.g., API release testing), it must be validated according to the newly revised ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach[10][11].

Specificity & Selectivity

Under ICH Q2(R2), the method must demonstrate the ability to unequivocally assess the analyte in the presence of expected impurities[3].

  • Protocol: Perform forced degradation (acid, base, peroxide, thermal, and photolytic stress).

  • Acceptance: The 2-fluoro-5-methoxy-N-methylaniline peak must be baseline resolved ( Rs​>1.5 ) from all degradation products, particularly the N-demethylated primary amine degradant. Peak purity assessment via Photodiode Array (PDA) must show a purity angle < purity threshold.

Linearity & Range
  • Protocol: Prepare a minimum of five concentration levels ranging from 25% to 150% of the nominal working concentration (0.125 mg/mL to 0.75 mg/mL).

  • Acceptance: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should not significantly deviate from zero.

Precision (Repeatability & Intermediate Precision)
  • Protocol: For repeatability, prepare six independent sample preparations at 100% test concentration. For intermediate precision, repeat the analysis on a different day, with a different analyst, using a different HPLC system.

  • Acceptance: The overall %RSD for the assay results must be ≤2.0% .

Robustness (QbD Approach)

ICH Q2(R2) requires a systematic evaluation of method parameters[10].

  • Protocol: Utilize a Plackett-Burman design of experiments (DoE) to introduce deliberate, minor variations in Mobile Phase A pH ( ±0.2 units), Column Temperature ( ±5∘ C), and Flow Rate ( ±0.1 mL/min).

  • Acceptance: System suitability criteria (specifically As​≤1.2 ) must be met across all varied conditions, proving that the method's control strategy effectively neutralizes silanol activity under routine laboratory fluctuations.

References

  • "Peak Tailing in HPLC", Element Lab Solutions,[Link]

  • "HPLC Tech Tip: Peak Tailing of Basic Analytes", Phenomenex,[Link]

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  • "ICH Q2(R2) Guide: Analytical Method Validation Explained", IntuitionLabs,[Link]

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Safety & Regulatory Compliance

Safety

Benzenamine, 2-fluoro-5-methoxy-N-methyl- proper disposal procedures

Operational Safety and Disposal Protocol for Benzenamine, 2-fluoro-5-methoxy-N-methyl- (CAS 502435-25-8) As drug development increasingly relies on complex halogenated building blocks, handling compounds like Benzenamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Protocol for Benzenamine, 2-fluoro-5-methoxy-N-methyl- (CAS 502435-25-8)

As drug development increasingly relies on complex halogenated building blocks, handling compounds like Benzenamine, 2-fluoro-5-methoxy-N-methyl- (CAS 502435-25-8) requires moving beyond generic safety data sheets. As a Senior Application Scientist, I have designed this protocol to provide researchers and logistical teams with the mechanistic reasoning behind the handling and disposal of fluorinated aniline derivatives. Understanding why a chemical behaves the way it does is the foundation of a self-validating safety culture.

Mechanistic Toxicology: The Causality of Hazards

Benzenamine, 2-fluoro-5-methoxy-N-methyl- presents a triad of specific chemical hazards that dictate its operational handling:

  • The Aniline Core: Aromatic amines are potent blood toxins. Upon systemic entry, they oxidize the Fe(II) in hemoglobin to Fe(III), causing methemoglobinemia. This impairs oxygen transport, leading to cyanosis and central nervous system depression[1].

  • N-Methyl Substitution: The addition of a methyl group to the amine nitrogen increases the molecule's lipophilicity. This significantly enhances its ability to penetrate the stratum corneum, making dermal exposure to this compound exceptionally dangerous compared to unsubstituted primary anilines[2].

  • Fluorine Substitution: While fluorine enhances metabolic stability in drug candidates, it severely complicates disposal. Thermal degradation or combustion of this compound releases hydrogen fluoride (HF) gas—a highly toxic and corrosive byproduct that dictates strict incineration parameters[3].

Quantitative Physicochemical & Hazard Data

To effectively manage this compound, operational parameters must be grounded in its physicochemical properties[4].

ParameterValue / DescriptionOperational Implication
Chemical Name Benzenamine, 2-fluoro-5-methoxy-N-methyl-Required nomenclature for RCRA/EPA manifesting[5].
CAS Number 502435-25-8Primary identifier for waste profiling and inventory tracking[4].
Molecular Formula C8H10FNODictates combustion byproducts (HF, NOx) requiring scrubbers[3].
Molecular Weight 155.17 g/mol Used for calculating spill neutralization capacity and mass loading[4].
Physical State Liquid (Amber/Yellow)High risk of splashing; mandates secondary containment during transport[2].
Primary Hazard Toxic (Inhalation, Dermal, Oral)Absolute requirement for fume hood use and butyl rubber gloves[1].

Standard Operating Procedure (SOP): Emergency Spill Response

If a spill occurs, immediate and methodical action is required to prevent vapor inhalation and surface contamination.

Step-by-Step Methodology:

  • Evacuate and Isolate: Immediately evacuate personnel from the immediate area and upwind of the spill. Remove all sources of ignition, as aniline derivatives are combustible[1].

  • Don Advanced PPE: Causality Check: Standard nitrile gloves offer poor permeation resistance to anilines. Responders must wear butyl rubber gloves, a chemical-resistant suit, and a self-contained breathing apparatus (SCBA) or a full-face respirator with organic vapor cartridges[2].

  • Containment: Prevent the product from entering drains or water courses. Halogenated anilines are highly toxic to aquatic life and persist in the environment[1][6].

  • Absorption: Soak up the liquid with an inert absorbent material (e.g., vermiculite, dry sand, or proprietary spill control pads). Causality Check: Do not use combustible materials like sawdust, which can react or ignite[1].

  • Decontamination: Wash the contaminated surface with a slightly acidic solution (to protonate the amine, rendering it water-soluble) followed by a concentrated soap solution. Contaminated shoes and porous materials cannot be cleaned and must be disposed of as hazardous waste[2].

Standard Operating Procedure (SOP): Proper Disposal Workflows

The preferred and legally compliant method of disposal for halogenated organic compounds is high-temperature incineration[3]. Landfilling is strictly prohibited due to the risk of groundwater leaching[7].

Step-by-Step Methodology:

  • Waste Segregation: Collect Benzenamine, 2-fluoro-5-methoxy-N-methyl- waste in dedicated, chemically compatible containers (e.g., HDPE or Teflon-lined drums). Keep strictly segregated from strong oxidizers and acids to prevent exothermic reactions.

  • Labeling: Label the container clearly as "Hazardous Waste - Toxic/Combustible - Halogenated Aniline Derivative." Include the CAS number (502435-25-8)[4].

  • Incineration Profiling: The waste must be sent to a permitted RCRA Subtitle C treatment facility[5]. Causality Check: Ensure the facility is equipped with alkaline scrubbers. Because the molecule contains fluorine, combustion will generate HF gas. Alkaline scrubbers (using NaOH or Ca(OH)₂ reagents) are mandatory to neutralize the acidic gases into inert salts (e.g., CaF₂) before exhaust release[3].

  • Manifesting: Complete the EPA hazardous waste manifest, ensuring the mass loading of the aniline derivative is accurately recorded to comply with annual threshold limits[5][7].

Disposal Logic & Logistical Workflow

The following diagram illustrates the self-validating decision tree for processing this chemical waste.

DisposalWorkflow A Waste Generation: Benzenamine, 2-fluoro-5-methoxy-N-methyl- B Liquid Waste (Mother Liquors, Solvents) A->B C Solid Waste (Contaminated PPE, Absorbents) A->C D Segregation: Isolate from Acids & Oxidizers B->D C->D E High-Temp Incineration (Requires Alkaline Scrubber for HF/NOx) D->E Transport by Certified Vendor F RCRA Manifesting & Certificate of Destruction E->F Regulatory Compliance

Figure 1: Logistical workflow for the disposal of halogenated aniline derivatives.

Sources

Handling

Personal protective equipment for handling Benzenamine, 2-fluoro-5-methoxy-N-methyl-

As a Senior Application Scientist, I frequently observe laboratories treating complex halogenated anilines with the same protocols used for standard organic solvents. This is a critical operational error.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating complex halogenated anilines with the same protocols used for standard organic solvents. This is a critical operational error. Benzenamine, 2-fluoro-5-methoxy-N-methyl- (CAS 502435-25-8), also known as 2-fluoro-5-methoxy-N-methylaniline, is a highly reactive, toxic aromatic amine[1]. The addition of fluorine and methoxy groups to the N-methylaniline core significantly alters its lipophilicity, enhancing dermal penetration rates and complicating both handling and disposal.

This guide provides a self-validating, causally driven operational framework for researchers and drug development professionals to safely handle, neutralize, and dispose of this compound.

Mechanistic Toxicology: Why Standard PPE Fails

To understand the stringent PPE requirements, you must understand the causality of aniline toxicity. Halogenated anilines are rapidly absorbed through the skin, respiratory tract, and gastrointestinal mucosa. Once systemic, they do not cause immediate localized burns; instead, they act as insidious systemic poisons.

In the liver, CYP450 enzymes N-hydroxylate the aniline into an active N-phenylhydroxylamine derivative. This metabolite enters erythrocytes and oxidizes the ferrous ( Fe2+ ) iron in hemoglobin to ferric ( Fe3+ ) iron, forming methemoglobin [2]. Methemoglobin cannot bind oxygen, leading to a leftward shift in the oxygen dissociation curve. The clinical result is severe cellular hypoxia, characterized by cyanosis (blue skin) and chocolate-brown blood[3]. Because standard nitrile gloves degrade rapidly upon contact with anilines, relying on them creates a false sense of security, directly leading to dermal absorption and subsequent methemoglobinemia.

G A Exposure to 2-Fluoro-5-methoxy- N-methylaniline B Hepatic Metabolism (CYP450 N-hydroxylation) A->B Dermal/Inhalation Absorption C Formation of Active Metabolite (N-phenylhydroxylamine) B->C Enzymatic Activation D Erythrocyte Interaction (Oxidation of Heme Fe2+ to Fe3+) C->D Bloodstream Transport E Methemoglobinemia (Impaired O2 Transport) D->E Hemoglobin Oxidation F Clinical Cyanosis & Hypoxia (Tissue Asphyxiation) E->F Systemic O2 Depletion

Figure 1: Mechanistic pathway of halogenated aniline-induced methemoglobinemia and hypoxia.

Quantitative PPE Matrix & Material Specifications

To prevent systemic absorption, PPE must be selected based on chemical permeation rates, not just physical durability. Below is the mandatory PPE matrix for handling Benzenamine, 2-fluoro-5-methoxy-N-methyl-.

PPE CategoryRecommended Material / SpecificationBreakthrough TimeScientific Justification
Primary Hand Protection PE/EVAL Laminate (e.g., Silver Shield) or Butyl Rubber (>0.5mm)> 480 minutesStandard nitrile is highly permeable to halogenated anilines. Laminate prevents molecular diffusion.
Secondary Hand Protection Heavy-duty Nitrile (Worn over laminate gloves)< 10 minutesProvides mechanical dexterity and tear resistance over the stiffer laminate inner glove.
Respiratory Protection NIOSH-approved Half-Face Respirator with OV/P100 CartridgesAPF 10Protects against aerosolized particulates and organic vapors during transfer or accidental heating[4].
Eye Protection Indirect-vented Chemical Splash GogglesN/APrevents vapor condensation and direct liquid splash into highly vascularized ocular mucosa.
Body Protection Polyethylene-coated Tyvek Coverall or ApronN/APrevents saturation of standard cotton lab coats, which hold the chemical against the skin.

Operational Protocols: Safe Handling & Transfer

The following self-validating protocol ensures that any potential exposure is contained within primary engineering controls.

Step-by-Step Handling Methodology:

  • Engineering Control Verification: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizers and acids, which can cause exothermic reactions[4].

  • Strategic PPE Donning: Don the PE/EVAL laminate gloves first. Tape the cuffs to your polyethylene-coated lab coat sleeves to eliminate exposed wrists. Don the heavy-duty nitrile gloves over the laminate layer for dexterity.

  • Vessel Equilibration: Place the sealed container of Benzenamine, 2-fluoro-5-methoxy-N-methyl- in the fume hood. Allow it to equilibrate to room temperature to prevent pressure differentials that could cause micro-aerosolization upon opening.

  • Liquid Transfer: Unseal the container. Use a positive displacement pipette or a glass syringe for transfer. Never pour the liquid directly, as this generates vapor and increases the risk of splashing.

  • Doffing and Decontamination: Seal all primary and secondary containers. Remove the outer nitrile gloves using the "glove-in-glove" technique inside the hood. Wash hands immediately with cold water and soap (warm water dilates pores, accelerating the dermal absorption of any trace residues).

Emergency Response & Spill Cleanup Plan

In the event of a spill, rapid containment is critical to prevent vapor accumulation and environmental contamination. Halogenated aromatics are highly recalcitrant and toxic to aquatic life[5].

SpillResponse S1 Spill Detected (Any Volume) S2 Evacuate & Isolate (Maximize Exhaust) S1->S2 S3 Don Maximum PPE (Respirator & Butyl) S2->S3 S4 Neutralize & Absorb (Activated Carbon) S3->S4 S5 Collect & Seal (Hazardous Waste) S4->S5

Figure 2: Step-by-step emergency workflow for localized halogenated aniline spills.

Step-by-Step Spill Response:

  • Isolation: Immediately evacuate personnel from the immediate vicinity. If the spill is inside the fume hood, lower the sash to 2 inches to maximize exhaust velocity.

  • PPE Upgrade: If the spill is outside the hood, responders must don a NIOSH-approved respirator with Organic Vapor (OV) cartridges before approaching[4].

  • Containment: Surround the spill with activated carbon or a specialized commercial amine-neutralizing absorbent. Do not use sawdust or paper towels , as combustible materials can react with aniline derivatives.

  • Collection: Use non-sparking polypropylene tools to sweep the absorbed slurry into a highly visible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a 5% acetic acid solution. The mild acid converts the residual lipophilic free-base aniline into a water-soluble anilinium salt, which can then be safely wiped up with a damp sponge.

Waste Disposal & Environmental Logistics

Halogenated aromatic amines resist standard microbial degradation due to the stability of the carbon-halogen bond and the electron-withdrawing effects of the substituents[5]. Improper disposal can lead to severe environmental persistence.

Disposal Methodology:

  • Segregation: Collect all Benzenamine, 2-fluoro-5-methoxy-N-methyl- waste in dedicated, clearly labeled, chemically compatible containers (e.g., high-density polyethylene [HDPE]).

  • Incompatibility Check: Strictly isolate this waste from acidic streams (to prevent heat-generating salt formation) and oxidizing agents (to prevent spontaneous combustion)[6].

  • Final Destruction: The only acceptable method for final disposal is high-temperature incineration (>1000°C) equipped with flue-gas scrubbers. The scrubbers are mandatory to neutralize the hydrofluoric acid (HF) and nitrogen oxides (NOx) gases generated during the thermal destruction of the fluorinated aniline ring.

References

  • chemBlink. 2-Fluoro-5-Methoxy-N-Methylaniline (CAS 502435-25-8) | Physicochemical properties, SDS, safety information. Retrieved from: 1

  • University of Waterloo. MATERIAL SAFETY DATA SHEET: Aniline. Retrieved from: 2

  • National Institutes of Health (NIH) / PubChem. 4-Bromoaniline | CID 7807 - Toxicity and Treatment Protocols. Retrieved from: 7

  • National Center for Biotechnology Information (PMC). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from:5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenamine, 2-fluoro-5-methoxy-N-methyl-
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Benzenamine, 2-fluoro-5-methoxy-N-methyl-
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